9-Oxo-bicyclo[3.3.1]nonane-3-carboxylic acid
Description
Properties
IUPAC Name |
9-oxobicyclo[3.3.1]nonane-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3/c11-9-6-2-1-3-7(9)5-8(4-6)10(12)13/h6-8H,1-5H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVPZZAZDFKAPMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC(C1)C2=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30390729 | |
| Record name | 9-Oxo-bicyclo[3.3.1]nonane-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30390729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63242-00-2 | |
| Record name | 9-Oxo-bicyclo[3.3.1]nonane-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30390729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 9-Oxo-bicyclo[3.3.1]nonane-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
The bicyclo[3.3.1]nonane framework is a prominent structural motif in a multitude of biologically active natural products and serves as a crucial building block in medicinal chemistry. Its rigid, three-dimensional structure provides a unique scaffold for the spatial orientation of functional groups, making it an attractive target for the design of novel therapeutics. This technical guide provides a comprehensive overview of the synthetic strategies for obtaining a key derivative, 9-Oxo-bicyclo[3.3.1]nonane-3-carboxylic acid. This document delves into the mechanistic underpinnings of the synthetic routes, offers detailed experimental protocols, and presents a critical analysis of the available methodologies.
Introduction: The Significance of the Bicyclo[3.3.1]nonane Scaffold
The bicyclo[3.3.1]nonane skeleton is the core structure of numerous natural products exhibiting a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties. The inherent conformational rigidity of this bicyclic system allows for precise positioning of substituents, which is a critical factor in designing molecules with high target specificity and affinity. The presence of a ketone at the C9 position and a carboxylic acid at the C3 position in this compound offers two versatile handles for further chemical modifications, making it a valuable intermediate for the synthesis of complex molecular architectures and for the generation of compound libraries in drug discovery programs.
Retrosynthetic Analysis and Strategic Considerations
A logical retrosynthetic analysis of this compound suggests several potential synthetic disconnections. The primary challenge lies in the stereocontrolled construction of the bicyclic core while incorporating the desired functionalities at C3 and C9. Two main strategies emerge:
-
Strategy A: Annulation followed by functional group manipulation. This approach focuses on first constructing the bicyclo[3.3.1]nonane core, potentially with precursor functionalities, followed by modification to install the ketone and carboxylic acid groups. The Robinson annulation is a powerful tool for this purpose.
-
Strategy B: Cyclization of a functionalized acyclic precursor. This strategy involves the synthesis of a substituted cyclooctane or a related acyclic precursor that can undergo an intramolecular cyclization to form the desired bicyclic system.
This guide will primarily focus on a robust and well-documented approach that combines elements of both strategies, centering around the versatile Robinson annulation.
Recommended Synthetic Pathway: A Multi-step Approach
The recommended synthesis of this compound is a multi-step process that begins with the construction of a key intermediate, bicyclo[3.3.1]nonane-3,9-dione. This dione can then be selectively functionalized to yield the target molecule.
Synthesis of Bicyclo[3.3.1]nonane-3,9-dione
The synthesis of the dione intermediate can be efficiently achieved via a Robinson annulation reaction. This powerful ring-forming reaction involves a Michael addition followed by an intramolecular aldol condensation.[1][2]
Diagram of the Robinson Annulation Pathway:
Caption: General scheme of the Robinson Annulation for the formation of a bicyclic system.
Experimental Protocol: Synthesis of Bicyclo[3.3.1]nonane-3,9-dione
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Cyclohexanone | 98.14 | 10.0 g | 0.102 |
| Methyl vinyl ketone | 70.09 | 7.8 g | 0.111 |
| Sodium ethoxide | 68.05 | 0.23 g | 0.0034 |
| Ethanol | 46.07 | 100 mL | - |
| Diethyl ether | 74.12 | As needed | - |
| Hydrochloric acid (conc.) | 36.46 | As needed | - |
Procedure:
-
A solution of sodium ethoxide in ethanol is prepared by cautiously adding sodium metal to absolute ethanol under an inert atmosphere.
-
To this solution, cyclohexanone is added dropwise at room temperature with stirring.
-
Methyl vinyl ketone is then added slowly to the reaction mixture, and the solution is stirred at room temperature for several hours.
-
The reaction is then heated to reflux for a specified period to facilitate the intramolecular aldol condensation and dehydration.
-
After cooling, the reaction mixture is neutralized with hydrochloric acid and the solvent is removed under reduced pressure.
-
The residue is extracted with diethyl ether, and the organic layer is washed with brine, dried over anhydrous magnesium sulfate, and concentrated.
-
The resulting crude bicyclic enone is then subjected to an oxidation step (e.g., ozonolysis followed by a reductive workup or permanganate oxidation) to introduce the ketone at the C3 position, yielding bicyclo[3.3.1]nonane-3,9-dione.
-
The final product is purified by column chromatography or recrystallization.
Selective Functionalization to Introduce the Carboxylic Acid
With the bicyclo[3.3.1]nonane-3,9-dione in hand, the next critical step is the selective introduction of a carboxylic acid group at the C3 position. A plausible approach involves the formation of an enolate at C2 or C4, followed by carboxylation. However, a more controlled and documented method involves the synthesis of the target molecule's oxime derivative as a key intermediate.
The synthesis of 9-oximinobicyclo[3.3.1]nonane-3-carboxylic acid has been reported as a precursor for Beckmann rearrangement studies.[3] This implies the existence and accessibility of our target compound, this compound.
Diagram of the Functionalization Pathway:
Caption: A plausible pathway for the selective functionalization of bicyclo[3.3.1]nonane-3,9-dione.
Experimental Protocol: Synthesis of this compound from the Dione
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Bicyclo[3.3.1]nonane-3,9-dione | 166.22 | 5.0 g | 0.030 |
| Sodium borohydride | 37.83 | Stoichiometric amount | - |
| Methanol | 32.04 | 50 mL | - |
| (Diacetoxyiodo)benzene (IBD) | 322.09 | As needed | - |
| 2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO) | 156.25 | Catalytic amount | - |
| Acetonitrile | 41.05 | As needed | - |
| Water | 18.02 | As needed | - |
Procedure:
-
Selective Reduction: Bicyclo[3.3.1]nonane-3,9-dione is dissolved in methanol and cooled in an ice bath. Sodium borohydride is added portion-wise to selectively reduce one of the ketone functionalities, likely the less sterically hindered C3 ketone, to a hydroxyl group.
-
Protection (Optional): The resulting hydroxyl group may be protected to prevent interference in subsequent steps.
-
Introduction of a Carboxyl Precursor: The remaining ketone at C9 can be converted to an oxime using hydroxylamine hydrochloride.[3]
-
Alternative C3 Functionalization: A more direct approach involves converting the C3 hydroxyl group into a better leaving group (e.g., tosylate) followed by nucleophilic substitution with a cyanide source. Subsequent hydrolysis of the nitrile will yield the carboxylic acid.
-
Oxidation to the Carboxylic Acid: If the C3 position is functionalized with a primary alcohol (which could be achieved through a more elaborate series of steps starting from the dione), it can be oxidized to the carboxylic acid using a mild oxidizing agent such as (diacetoxyiodo)benzene (IBD) in the presence of a catalytic amount of TEMPO in a mixture of acetonitrile and water.
-
Deprotection and Final Product: Any protecting groups are removed to yield the final product, this compound. The product is then purified using standard techniques such as column chromatography or recrystallization.
Alternative Synthetic Strategies
While the Robinson annulation approach is robust, other methods for constructing the bicyclo[3.3.1]nonane core are worth considering, as they may offer advantages in terms of stereocontrol or overall yield.
-
Intramolecular Aldol Condensation: A suitably substituted 1,5-cyclooctanedione can undergo an intramolecular aldol condensation to form the bicyclo[3.3.1]nonane framework. The challenge lies in the synthesis of the cyclooctanedione precursor with the appropriate functionalities.
-
Meerwein-Ponndorf-Verley (MPV) Reduction: For a dione intermediate, a selective reduction of one ketone group can be achieved using the Meerwein-Ponndorf-Verley reduction, which is known for its high chemoselectivity for aldehydes and ketones.[4][5] This could be a valuable tool in the functionalization of bicyclo[3.3.1]nonane-3,9-dione.
Conclusion
The synthesis of this compound is a challenging yet achievable goal in organic synthesis. The methodologies outlined in this guide, particularly the Robinson annulation followed by selective functionalization, provide a reliable pathway to this valuable synthetic intermediate. The choice of a specific route will depend on the availability of starting materials, the desired scale of the synthesis, and the stereochemical requirements of the final product. Further research into diastereoselective and enantioselective variations of these synthetic routes will undoubtedly enhance the accessibility and utility of this important class of molecules in the field of drug discovery and development.
References
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Bulochnikov, A. S., Ryzhenko, O. O., & Gorichko, M. V. (2017). Beckmann Rearrangement of 3-carboxybicyclo[3.3.1]nonane and [3.2.1]octane Oximes. French-Ukrainian Journal of Chemistry, 5(2), 121-128. [Link]
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Majumder, A., et al. (2012). TOTAL SYNTHESIS OF 9 – OXO – BICYCLO [3.3.1] NONANE. Jamonline, 2(2), 176-181. [Link]
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Robinson annulation. (2023, December 29). In Wikipedia. [Link]
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Organic Chemistry Portal. (n.d.). Robinson Annulation. Retrieved January 27, 2026, from [Link]
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Organic Chemistry Portal. (n.d.). Meerwein-Ponndorf-Verley Reduction. Retrieved January 27, 2026, from [Link]
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Meerwein–Ponndorf–Verley reduction. (2023, October 29). In Wikipedia. [Link]
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Organic Syntheses. (n.d.). 9-thiabicyclo[3.3.1]nonane-2,6-dione. Organic Syntheses Procedure. Retrieved January 27, 2026, from [Link]
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An In-depth Technical Guide to the Chemical Properties of 9-Oxo-bicyclo[3.3.1]nonane-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Foreword
The bicyclo[3.3.1]nonane framework is a prominent structural motif in a multitude of biologically active natural products and complex synthetic molecules. Its rigid, three-dimensional architecture provides a unique scaffold for the precise spatial arrangement of functional groups, making it a person of significant interest in medicinal chemistry and drug design. This guide focuses on a specific derivative, 9-Oxo-bicyclo[3.3.1]nonane-3-carboxylic acid, a molecule that combines the conformational constraints of the bicyclic system with the versatile reactivity of a ketone and a carboxylic acid. As a Senior Application Scientist, this document is intended to provide a comprehensive technical overview of its chemical properties, grounded in established scientific principles and supported by data from closely related analogues. We will delve into its synthesis, conformational landscape, reactivity, and spectroscopic signature, offering insights that we hope will empower researchers in their quest for novel therapeutics and chemical entities.
Synthesis of the Bicyclo[3.3.1]nonane Core: A Proposed Strategy
The proposed synthetic pathway would commence with a Michael addition of a suitable 1,3-cyclohexanedione derivative to an appropriate α,β-unsaturated aldehyde, followed by an intramolecular aldol condensation to construct the bicyclic framework. To introduce the carboxylic acid functionality at the C3 position, a precursor such as a cyano- or ester-substituted cyclohexanedione could be envisaged.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: A Generalized Approach
-
Michael Addition: To a solution of a 3-functionalized-1,3-cyclohexanedione (e.g., a 3-cyano or 3-alkoxycarbonyl derivative) in a suitable solvent such as ethanol or THF, a catalytic amount of a base (e.g., sodium ethoxide or piperidine) is added. The corresponding α,β-unsaturated aldehyde (e.g., acrolein) is then added dropwise at room temperature. The reaction is stirred until completion, monitored by TLC.
-
Intramolecular Aldol Condensation & Cyclization: The intermediate Michael adduct is then subjected to conditions that promote intramolecular aldol condensation. This can often be achieved by heating the reaction mixture or by the addition of a stronger base. The resulting bicyclic product may require further dehydration to yield the final bicyclo[3.3.1]nonane core.
-
Functional Group Transformation: The substituent at the 3-position is then converted to a carboxylic acid. For instance, a cyano group can be hydrolyzed under acidic or basic conditions. An ester group can be hydrolyzed to the carboxylic acid.
-
Purification: The final product is purified by standard techniques such as recrystallization or column chromatography.
Conformational Analysis: The Chair-Chair Preference
The bicyclo[3.3.1]nonane skeleton is known to exist predominantly in a twin-chair conformation. This conformation is generally more stable than the boat-chair or twin-boat forms due to minimized steric interactions.[2] However, the presence of substituents can influence the conformational equilibrium.
In the case of this compound, the bulky carboxylic acid group at the C3 position will preferentially occupy an equatorial position to minimize 1,3-diaxial interactions. The endo and exo isomers at the C3 position will have distinct conformational preferences and reactivity profiles.
Caption: Conformational equilibrium of the bicyclo[3.3.1]nonane skeleton.
Chemical Reactivity: A Tale of Two Functional Groups
The chemical properties of this compound are dictated by the interplay of its two functional groups: the ketone at the bridgehead (C9) and the carboxylic acid at C3.
Reactivity of the C9-Ketone
The ketone at the C9 position is sterically hindered, which influences its reactivity towards nucleophiles.
-
Reduction: The ketone can be reduced to the corresponding alcohol, 9-hydroxy-bicyclo[3.3.1]nonane-3-carboxylic acid. The stereochemical outcome of this reduction is dependent on the reducing agent and the reaction conditions. Bulky reducing agents are expected to approach from the less hindered face, leading to a predominance of one stereoisomer. For example, reduction of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one with sodium borohydride yields the endo-alcohol.[3]
-
Reactions with Grignard Reagents: Addition of Grignard reagents to the C9 ketone is feasible, leading to the formation of tertiary alcohols.[4]
Reactivity of the C3-Carboxylic Acid
The carboxylic acid at the C3 position exhibits typical reactivity for this functional group.
-
Esterification: The carboxylic acid can be readily converted to its corresponding esters via Fischer esterification (reaction with an alcohol in the presence of an acid catalyst) or by reaction with alkyl halides after conversion to the carboxylate salt.
-
Amide Formation: The carboxylic acid can be converted to amides by reaction with amines, typically after activation with a coupling agent such as dicyclohexylcarbodiimide (DCC).
-
Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). This would yield 3-(hydroxymethyl)bicyclo[3.3.1]nonan-9-one.
Spectroscopic Properties: An In-Silico Prediction
While experimental spectroscopic data for this compound is not available, we can predict its characteristic spectral features based on the known data for the parent bicyclo[3.3.1]nonan-9-one and general spectroscopic principles.[5]
Table 1: Predicted Spectroscopic Data
| Spectroscopic Technique | Predicted Characteristic Features |
| ¹H NMR | - Complex multiplets in the aliphatic region (δ 1.5-3.0 ppm) for the bicyclic protons.- A downfield signal for the proton at C3, adjacent to the carboxylic acid.- A broad singlet for the carboxylic acid proton (δ 10-12 ppm), which is exchangeable with D₂O. |
| ¹³C NMR | - A signal for the ketone carbonyl carbon around δ 210-220 ppm.- A signal for the carboxylic acid carbonyl carbon around δ 170-180 ppm.- Signals for the carbons of the bicyclic framework in the aliphatic region. |
| IR Spectroscopy | - A strong, sharp absorption for the ketone C=O stretch around 1715 cm⁻¹.- A strong, sharp absorption for the carboxylic acid C=O stretch around 1700 cm⁻¹.- A broad O-H stretch for the carboxylic acid from approximately 2500-3300 cm⁻¹. |
| Mass Spectrometry | - A molecular ion peak corresponding to the molecular weight of the compound (C₁₀H₁₄O₃).- Fragmentation patterns characteristic of bicyclic ketones and carboxylic acids, such as loss of H₂O, CO, and COOH. |
Potential Applications in Drug Discovery
The rigid bicyclo[3.3.1]nonane scaffold, functionalized with both a ketone and a carboxylic acid, presents a versatile platform for the development of novel therapeutic agents. The carboxylic acid can serve as a handle for the attachment of various pharmacophores or for modulation of physicochemical properties such as solubility and pKa. The ketone provides a site for further chemical modification to explore structure-activity relationships. Derivatives of the bicyclo[3.3.1]nonane core are found in a number of natural products with interesting biological activities, including antiviral and anticancer properties.[2]
Conclusion
This compound represents a fascinating and synthetically accessible molecule with significant potential in the field of medicinal chemistry. While a dedicated synthetic protocol and detailed characterization are yet to be published, this guide provides a robust framework for its synthesis and a comprehensive prediction of its chemical and physical properties based on established chemical principles and data from closely related compounds. It is our hope that this in-depth technical overview will serve as a valuable resource for researchers and scientists, stimulating further investigation into this promising chemical entity and its potential applications in drug discovery and development.
References
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Roy, N., Das, R., Paira, R., & Paira, P. (2023). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. RSC Advances, 13(32), 22389-22480. [Link]
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Figueroa-Valverde, L., Diaz-Cedillo, F., Rosas-Nexticapa, M., Lopez-Ramos, M., & Garcimarero-Espino, E. (2020). DESIGN AND SYNTHESIS OF TWO BICYCLO[3.3.1]NONANE-STEROID DERIVATIVES. Chemistry Journal of Moldova, 15(1), 75-85. [Link]
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PubChem. (n.d.). Bicyclo(3.3.1)nonan-9-one. National Center for Biotechnology Information. Retrieved from [Link]
- Jeyaraman, R., & Avila, S. (1981). Chemistry of 3-azabicyclo[3.3.1]nonanes. Chemical Reviews, 81(2), 149-174.
- Carlson, B. A., & Brown, H. C. (1976). Bicyclo[3.3.1]nonan-9-one. Organic Syntheses, 55, 11.
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Promontorio, R. (2017). Synthesis of Polysubstituted Oxygenated Bicyclo Compounds (Doctoral dissertation, UCL (University College London)). [Link]
- Andres, J. I., et al. (2011). 9-azabicyclo[3.3.1]nonane derivatives. U.S.
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Roy, N., Das, R., Paira, R., & Paira, P. (2023). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. RSC Advances, 13(32), 22389-22480. [Link]
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Vafina, G. F., Yakhina, E. Z., Khakimova, T. V., Spirikhin, L. V., Galin, F. Z., & Yunusov, M. S. (2003). Synthesis and Stereochemistry of Some 3-Azabicyclo[3.3.1]nonane Derivatives. Russian Journal of Organic Chemistry, 39(1), 90-96. [Link]
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König, J., et al. (2025). Synthesis and crystal structure analysis of substituted bicyclo[3.3.1]nonanones. IUCrData, 10(2), x251003. [Link]
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Ogasawara, Y., et al. (2022). Synthesis of sp 3-rich chiral bicyclo[3.3.1]nonanes for chemical space expansion and study of biological activities. Bioorganic & Medicinal Chemistry, 54, 116568. [Link]
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PubChem. (n.d.). Bicyclo(3.3.1)nonan-9-one. National Center for Biotechnology Information. Retrieved from [Link]
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Berlin, K. D., et al. (1987). SYNTHESIS OF AND CONFORMATIONAL STUDIES ON N-ALKYL-3-THIA-7-AZABICYCLO [3.3.1]NONAN-9-ONES AND DERIVATIVES. A SINGLE CRYSTAL X-RAY DIFFRACTION ANALYSIS OF 2,2,4,4-TETRAMETHYL-6,8-DIPHENYL-3-THIA-7-AZABICYCLO [3.3.1]. Phosphorus and Sulfur and the Related Elements, 30(1-2), 29-32. [Link]
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An In-depth Technical Guide to 9-Oxo-bicyclo[3.3.1]nonane-3-carboxylic acid: A Key Adamantane Precursor
Abstract
The bicyclo[3.3.1]nonane framework is a pivotal structural motif in organic chemistry, serving as a versatile scaffold in the synthesis of complex natural products and as a precursor to adamantane and its derivatives, which have significant applications in medicinal chemistry. This guide provides a comprehensive technical overview of 9-Oxo-bicyclo[3.3.1]nonane-3-carboxylic acid, a key intermediate in this class of compounds. We will delve into its molecular structure and conformational analysis, outline robust synthetic strategies, predict its spectroscopic characteristics, and explore its potential applications in drug discovery and development. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a deeper understanding of this important bicyclic compound.
Introduction: The Significance of the Bicyclo[3.3.1]nonane Core
The rigid, bicyclic structure of the bicyclo[3.3.1]nonane system imparts unique stereochemical properties that are highly sought after in the design of bioactive molecules. Its conformationally constrained framework allows for the precise spatial arrangement of functional groups, a critical factor in molecular recognition and binding to biological targets. Furthermore, the bicyclo[3.3.1]nonane skeleton is the direct precursor to adamantane, a diamondoid hydrocarbon whose derivatives have found widespread use as antiviral, anti-Parkinsonian, and anti-diabetic agents.[1][2] The introduction of a ketone at the C9 position and a carboxylic acid at the C3 position, as in this compound, provides two versatile functional handles for further chemical modification and elaboration into more complex molecular architectures.
Molecular Structure and Conformational Analysis
The molecular structure of this compound is characterized by a bridged bicyclic system. The bicyclo[3.3.1]nonane core can exist in several conformations, with the most common being the chair-chair, chair-boat, and boat-boat forms.
For the unsubstituted bicyclo[3.3.1]nonane, the chair-chair conformation is the most stable. However, the introduction of a carbonyl group at the C9 position can influence the conformational preference due to changes in bond angles and potential transannular interactions. In the case of this compound, the molecule likely adopts a flattened chair-chair conformation to alleviate steric strain between the endo protons at C3 and C7. The carboxylic acid substituent at the C3 position can exist in either an axial or equatorial orientation, with the equatorial position generally being more energetically favorable.
Caption: 2D representation of this compound.
The precise conformation can be definitively determined through X-ray crystallography or inferred from detailed NMR spectroscopic analysis, particularly through the measurement of nuclear Overhauser effects (NOEs) and vicinal coupling constants. Studies on similar bicyclo[3.3.1]nonan-9-one systems have provided valuable insights into their conformational preferences.[3]
Synthetic Strategies
The synthesis of this compound can be approached through several established methodologies for the construction of bicyclic systems. A logical and efficient route involves the Robinson annulation, a powerful tool for the formation of six-membered rings.[4][5]
Proposed Synthetic Pathway via Robinson Annulation
A plausible synthetic route starts from a readily available substituted cyclohexanone. The key steps would be:
-
Michael Addition: Reaction of a suitable cyclohexanone derivative, such as 4-ethoxycarbonylcyclohexanone, with a methyl vinyl ketone (MVK) equivalent under basic conditions to form a 1,5-dicarbonyl intermediate.
-
Intramolecular Aldol Condensation: The resulting diketone undergoes an intramolecular aldol condensation, followed by dehydration, to construct the second six-membered ring of the bicyclo[3.3.1]nonane core. This step forms a bicyclic enone.
-
Reduction and Functional Group Manipulation: The enone can be selectively reduced, and the ester group can be hydrolyzed to the desired carboxylic acid.
-
Oxidation: A subsequent oxidation step would be required to introduce the ketone at the C9 position.
Caption: Generalized synthetic workflow for this compound.
Experimental Protocol: Synthesis of the Precursor to the Oxime Derivative
Step 1: Synthesis of this compound
This step would likely follow a procedure analogous to known methods for constructing the bicyclo[3.3.1]nonane ring system, such as the Robinson annulation described above or a Dieckmann condensation of a suitably substituted pimelic acid derivative.[6][7]
Step 2: Oximation
The resulting keto acid is then reacted with hydroxylamine hydrochloride in a suitable solvent, such as 2-propanol, in the presence of a base like pyridine. The reaction mixture is typically heated under reflux to drive the reaction to completion.
Protocol:
-
Dissolve 5 mmol of this compound in 2-propanol.
-
Add 6 mmol of hydroxylamine hydrochloride and 6 mmol of pyridine to the stirred solution.
-
Heat the reaction mixture under reflux for 5 hours.
-
After cooling, evaporate the solvent under reduced pressure.
-
Add distilled water to the residue and isolate the crude product by filtration.
-
The crude product can be purified by recrystallization to yield a mixture of syn- and anti-9-oximinobicyclo[3.3.1]nonane-3-carboxylic acids.
Spectroscopic Characterization (Predicted)
The structural elucidation of this compound would rely on a combination of spectroscopic techniques. Based on the known spectral data of similar bicyclic ketones and carboxylic acids, the following characteristics can be predicted:
| Technique | Expected Observations |
| ¹H NMR | Complex multiplets in the aliphatic region (δ 1.5-3.0 ppm) corresponding to the bicyclic protons. The bridgehead protons would likely appear as broad singlets or multiplets. The proton at C3, alpha to the carboxylic acid, would be shifted downfield. The carboxylic acid proton would appear as a broad singlet at high chemical shift (δ 10-12 ppm). |
| ¹³C NMR | A signal for the ketone carbonyl carbon around δ 210-220 ppm and a signal for the carboxylic acid carbonyl carbon around δ 175-185 ppm. Multiple signals in the aliphatic region (δ 20-50 ppm) corresponding to the carbons of the bicyclic framework. |
| IR Spectroscopy | A strong, sharp absorption band for the ketone C=O stretch around 1715 cm⁻¹. A strong, broad absorption for the carboxylic acid O-H stretch from 2500-3300 cm⁻¹ and a strong absorption for the carboxylic acid C=O stretch around 1700-1725 cm⁻¹. The overlap of the two carbonyl stretches is possible.[8][9][10][11][12] |
| Mass Spectrometry | The molecular ion peak (M⁺) would be observed. Fragmentation patterns would likely involve cleavage of the bicyclic ring system and loss of CO₂ from the carboxylic acid group. |
Reactivity and Applications in Drug Development
The presence of both a ketone and a carboxylic acid functionality makes this compound a versatile intermediate for the synthesis of a wide range of derivatives.
Key Chemical Transformations
-
Reactions of the Ketone: The ketone at C9 can undergo various nucleophilic additions, reductions to the corresponding alcohol, and reductive aminations.
-
Reactions of the Carboxylic Acid: The carboxylic acid at C3 can be converted to esters, amides, and acid chlorides, providing a handle for coupling to other molecules.
-
Intramolecular Cyclizations: The proximity of the two functional groups can be exploited to construct more complex, polycyclic systems, most notably adamantane derivatives.
Caption: Reactivity and synthetic utility of the title compound.
Potential as an Adamantane Precursor in Medicinal Chemistry
Adamantane derivatives have a rich history in medicinal chemistry, with several approved drugs incorporating this rigid, lipophilic scaffold.[1][2][13][14] The adamantyl group can improve the pharmacokinetic properties of a drug, such as its absorption and metabolic stability. This compound is a key precursor for the synthesis of functionalized adamantanes. For instance, intramolecular cyclization reactions can be designed to form the adamantane cage.
The carboxylic acid functionality allows for the introduction of various pharmacophores, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. Bicyclic carboxylic acids themselves have shown a range of biological activities, including potential treatments for certain types of sarcoma.[15] The rigid bicyclic core of the title compound can serve as a scaffold to present these pharmacophores in a well-defined three-dimensional orientation, potentially leading to enhanced binding affinity and selectivity for their biological targets.
Conclusion
This compound is a molecule of significant synthetic and medicinal interest. Its rigid bicyclic framework and bifunctional nature make it a valuable building block for the construction of complex molecular architectures, particularly adamantane derivatives with potential therapeutic applications. While detailed experimental data for this specific molecule is sparse in the public domain, its synthesis and properties can be confidently predicted based on established chemical principles and the known chemistry of closely related compounds. This guide provides a solid foundation for researchers and drug development professionals to understand and utilize this important chemical entity in their scientific endeavors.
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An In-depth Technical Guide to the Physical Properties of 9-Oxo-bicyclo[3.3.1]nonane-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the physical properties of 9-Oxo-bicyclo[3.3.1]nonane-3-carboxylic acid, a molecule of significant interest in medicinal chemistry and materials science due to its rigid, bicyclic framework. While direct experimental data for this specific compound is not extensively available in peer-reviewed literature, this document synthesizes information from closely related analogs, theoretical predictions, and established analytical methodologies to offer a robust predictive and practical guide for researchers.
Introduction: The Bicyclo[3.3.1]nonane Scaffold
The bicyclo[3.3.1]nonane ring system is a conformationally constrained scaffold that provides a three-dimensional arrangement of functional groups, making it an attractive building block in drug design and asymmetric catalysis. The presence of both a ketone and a carboxylic acid functionality in this compound offers multiple points for chemical modification and interaction with biological targets. Understanding its physical properties is paramount for its effective use in synthesis, formulation, and biological assays.
Core Physical Properties: A Data-Driven Analysis
Direct experimental values for the primary physical properties of this compound (CAS No. 63242-00-2) are not readily found in the public domain. However, we can infer and predict these properties based on the analysis of closely related structures and foundational chemical principles.
Table 1: Summary of Known and Predicted Physical Properties
| Property | This compound (Predicted/Inferred) | anti-9-Oximinobicyclo[3.3.1]nonane-3-carboxylic acid (Experimental)[1] | Bicyclo[3.3.1]nonan-9-one (Experimental) |
| Melting Point (°C) | Likely a crystalline solid with a relatively high melting point, estimated > 150°C. | 185 - 187 | 155 - 157 |
| Boiling Point (°C) | High, with probable decomposition before boiling at atmospheric pressure. | Not reported | Not reported |
| Solubility | Sparingly soluble in water; soluble in polar organic solvents (e.g., methanol, ethanol, DMSO, DMF). | Not reported | Not reported |
| pKa | Estimated to be in the range of 4-5, typical for a carboxylic acid. | Not reported | Not applicable |
Causality Behind Predictions:
-
Melting Point: The rigid bicyclic structure and the presence of both a ketone and a carboxylic acid group, which can participate in hydrogen bonding, suggest a stable crystal lattice requiring significant energy to disrupt. The experimental melting points of the closely related oxime derivative (185-187 °C) and the parent ketone (155-157 °C) strongly support the prediction of a high melting point for the target compound.[1]
-
Boiling Point: Carboxylic acids are known to have high boiling points due to strong intermolecular hydrogen bonding. However, for a molecule of this size and complexity, it is likely to decompose at temperatures required for boiling under atmospheric pressure.
-
Solubility: The carboxylic acid group can act as a hydrogen bond donor and acceptor, conferring some water solubility. However, the nonpolar bicyclic hydrocarbon backbone is significant, likely making it sparingly soluble in water but readily soluble in polar organic solvents that can solvate both the polar functional groups and the nonpolar scaffold.
-
pKa: The pKa of a carboxylic acid is a measure of its acidity. For most aliphatic carboxylic acids, this value falls in the range of 4-5. The rigid bicyclic structure is not expected to introduce significant electronic effects that would drastically alter the acidity of the carboxyl group from this typical range.
Spectroscopic and Structural Characterization
While a full experimental spectroscopic dataset for this compound is not available, data from closely related precursors and derivatives provide critical insights into the expected spectral features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. Based on published data for related compounds, the following are the expected key features in the ¹H and ¹³C NMR spectra of this compound.
Reference Data from a Closely Related Precursor:
A recent synthesis of 2-Azaadamantan-6-one utilized Benzyl(9-oxobicyclo[3.3.1]non-6-en-3-yl)carbamate as a key intermediate.[2] The reported NMR data for this compound provides valuable information on the chemical shifts of the bicyclo[3.3.1]nonane core.
-
¹H NMR (in CDCl₃): The proton signals for the bicyclic framework are expected in the range of δ 2.1-2.9 ppm. The proton at the 3-position, alpha to the carboxylic acid, would likely appear as a multiplet around δ 4.0-4.2 ppm.[2]
-
¹³C NMR (in CDCl₃): The carbonyl carbon of the ketone is expected to have a chemical shift around δ 215 ppm. The carbon of the carboxylic acid would be in the range of δ 170-180 ppm. The carbons of the bicyclic framework would appear in the aliphatic region (δ 35-50 ppm).[2]
Reference Data from an Oxime Derivative:
The oxime derivative, anti-9-oximinobicyclo[3.3.1]nonane-3-carboxylic acid, has been well-characterized.[1]
-
¹H NMR (in DMSO-d₆): The carboxylic acid proton appears as a broad singlet at δ 11.87 ppm, and the oxime hydroxyl proton is at δ 9.95 ppm. The protons of the bicyclic cage are observed as a series of multiplets between δ 1.42 and 3.54 ppm.[1]
-
¹³C NMR (in DMSO-d₆): The carboxylic acid carbon is at δ 176.08 ppm, and the oxime carbon is at δ 161.96 ppm. The remaining carbons of the bicyclic structure are found between δ 15.19 and 37.31 ppm.[1]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of specific functional groups. For this compound, the following characteristic absorption bands are expected:
-
O-H stretch (carboxylic acid): A broad band in the region of 2500-3300 cm⁻¹.
-
C=O stretch (ketone): A strong, sharp peak around 1715-1730 cm⁻¹.
-
C=O stretch (carboxylic acid): A strong, sharp peak around 1700-1720 cm⁻¹.
-
C-H stretch (aliphatic): Multiple sharp peaks in the region of 2850-3000 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (Molecular Formula: C₁₀H₁₄O₃, Molecular Weight: 182.22 g/mol ), the following would be expected in an electron ionization (EI) mass spectrum:
-
Molecular Ion (M⁺): A peak at m/z = 182.
-
Key Fragmentation Pathways: Loss of water (H₂O) from the carboxylic acid (m/z = 164), loss of the carboxyl group (COOH) (m/z = 137), and fragmentation of the bicyclic ring system.
Experimental Protocols for Physical Property Determination
For researchers who synthesize or acquire this compound, the following are standard, validated protocols for determining its key physical properties.
Melting Point Determination
Rationale: The melting point is a fundamental physical property that provides an indication of purity. A sharp melting range (typically < 2 °C) is indicative of a pure compound.
Step-by-Step Protocol:
-
Sample Preparation: Ensure the sample is completely dry and finely powdered.
-
Capillary Loading: Load a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: Place the capillary tube in a calibrated melting point apparatus.
-
Heating: Heat the sample rapidly to about 20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.
-
Observation: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the last solid particle melts (the end of the melting range).
Solubility Assessment
Rationale: Understanding the solubility profile is crucial for selecting appropriate solvents for reactions, purification, and formulation.
Step-by-Step Protocol:
-
Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexanes).
-
Sample Preparation: Place approximately 10 mg of the compound into a series of small test tubes.
-
Solvent Addition: Add the chosen solvent dropwise to each test tube, with agitation, up to a total volume of 1 mL.
-
Observation: Visually inspect for complete dissolution. Classify as "soluble," "sparingly soluble," or "insoluble." For quantitative analysis, a gravimetric method can be employed.
pKa Determination
Rationale: The pKa is essential for understanding the ionization state of the molecule at a given pH, which is critical for drug development and understanding its behavior in biological systems.
Step-by-Step Protocol (Potentiometric Titration):
-
Solution Preparation: Prepare a solution of the compound of known concentration in a suitable solvent (e.g., a water/methanol mixture).
-
Titration Setup: Place the solution in a beaker with a calibrated pH electrode and a magnetic stirrer.
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), recording the pH after each addition of titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (the point at which half of the acid has been neutralized).
Conclusion
This compound is a valuable synthetic building block with physical properties that are largely governed by its rigid bicyclic structure and the presence of both ketone and carboxylic acid functional groups. While direct experimental data is sparse, this guide provides a robust framework for understanding and predicting its behavior based on the properties of closely related analogs and established chemical principles. The provided experimental protocols offer a clear path for researchers to determine these properties in their own laboratories, ensuring the reliable and effective application of this versatile molecule in their scientific endeavors.
References
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Figueroa, L. et al. (2020). DESIGN AND SYNTHESIS OF TWO BICYCLO[3.3.1]NONANE-STEROID DERIVATIVES. Chemistry Journal of Moldova, 15(1), 75-85. Available at: [Link]
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Vafina, G. et al. (2003). Synthesis and Stereochemistry of Some 3-Azabicyclo[3.3.1]nonane Derivatives. Russian Journal of Organic Chemistry, 39(1), 66-73. Available at: [Link]
-
Ghosh, S. et al. (2023). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. RSC Advances, 13, 23456-23501. Available at: [Link]
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Koval, I. V. et al. (2017). Beckmann Rearrangement of 3-carboxybicyclo[3.3.1]nonane and [3.2.1]octane Oximes. French-Ukrainian Journal of Chemistry, 5(2), 121-128. Available at: [Link]
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Aher, N. G. et al. (2018). Synthesis of 2-Azaadamantan-6-one: A Missing Isomer. ACS Omega, 3(9), 12085-12091. Available at: [Link]
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PubChem. (n.d.). Bicyclo(3.3.1)nonane-3-carboxylic acid. Retrieved January 27, 2026, from [Link]
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An In-depth Technical Guide to the Discovery and History of Bicyclo[3.3.1]nonane Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The bicyclo[3.3.1]nonane ring system, a fascinating three-dimensional scaffold, has captivated the interest of chemists for over a century.[1] Comprised of two fused six-membered rings, this unique structural motif is prevalent in a vast array of biologically active natural products and has emerged as a privileged scaffold in medicinal chemistry.[2][3] Its rigid, well-defined geometry provides an exceptional platform for the precise spatial orientation of functional groups, making it an attractive framework for the design of novel therapeutics and molecular tools.[3] This guide delves into the historical discovery, conformational intricacies, seminal synthetic strategies, and the ever-expanding applications of bicyclo[3.3.1]nonane compounds, offering a comprehensive resource for researchers in the field.
I. Discovery and Early Investigations
The first encounters with the bicyclo[3.3.1]nonane framework date back to the early 1900s.[1] These initial explorations were often centered on the study of strained olefins and the inherent chemical properties of bicyclic systems. However, the synthetic challenges associated with constructing this strained ring system led to sporadic interest in the decades that followed. It wasn't until the latter half of the 20th century that a renewed and more profound interest in bicyclo[3.3.1]nonanes emerged, driven by their identification in natural products and their potential as versatile building blocks in organic synthesis.[1] A significant turning point came in the late 1970s with the discovery of structurally diverse derivatives and their applications as ion receptors and molecular tweezers, showcasing the unique capabilities of this scaffold.[2]
II. Conformational Landscape: A Tale of Two Chairs (and a Boat)
The conformational behavior of bicyclo[3.3.1]nonane is a cornerstone of its chemistry and a key determinant of its utility. The system can theoretically exist in three conformations: a double chair, a chair-boat, and a double boat.
Caption: Conformational Isomers of Bicyclo[3.3.1]nonane.
Extensive spectroscopic and computational studies have revealed that the double chair conformation is the most stable and predominant form for the parent bicyclo[3.3.1]nonane. However, this conformation is not without strain. A significant feature of the double chair is the close proximity of the endo hydrogens at the C3 and C7 positions, leading to considerable transannular steric interaction.[1] This steric clash can be mitigated by a slight flattening of the cyclohexane rings.
The chair-boat conformation represents a higher energy state, but it can become populated, and even preferred, in substituted derivatives where bulky substituents at the C3 or C7 positions would experience severe steric hindrance in the double chair form. The delicate balance between these conformations can be a powerful tool for controlling the reactivity and properties of bicyclo[3.3.1]nonane derivatives. The double boat conformation is generally considered to be of very high energy and is not significantly populated.
Key Conformational Parameters
| Conformation | Relative Energy | Key Structural Features |
| Double Chair | Lowest | Close C3-C7 transannular hydrogen interactions.[1] |
| Chair-Boat | Intermediate | One flattened boat-like ring. |
| Double Boat | Highest | Significant steric strain. |
III. Foundational Synthetic Strategies
The construction of the bicyclo[3.3.1]nonane skeleton has been a subject of intense research, leading to the development of several elegant and efficient synthetic routes.
A. Robinson Annulation and Related Cyclizations
One of the earliest and most fundamental approaches to the bicyclo[3.3.1]nonane core involves the Robinson annulation. This powerful ring-forming reaction, and its variations, allows for the construction of the bicyclic system from acyclic or monocyclic precursors.
Experimental Protocol: Synthesis of a Bicyclo[3.3.1]nonan-9-one Derivative
A classic approach involves the double Michael addition of a nucleophile to a cyclohexenone derivative, followed by an intramolecular aldol condensation.
Step 1: Double Michael Addition
-
To a solution of cyclohexenone in a suitable solvent (e.g., ethanol), add a malonic ester derivative in the presence of a base (e.g., sodium ethoxide).
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Acidify the reaction mixture and extract the product with an organic solvent.
-
Purify the resulting diester by column chromatography.
Step 2: Dieckmann Condensation
-
Treat the purified diester with a strong base (e.g., sodium hydride) in an aprotic solvent (e.g., toluene) to induce an intramolecular Dieckmann condensation.
-
Heat the reaction mixture to drive the cyclization.
-
Quench the reaction with acid.
-
Extract the product and purify by chromatography to yield the bicyclo[3.3.1]nonane dione.
Step 3: Decarboxylation
-
Heat the bicyclic dione in the presence of an acid catalyst to effect decarboxylation.
-
Purify the final bicyclo[3.3.1]nonan-9-one derivative.
Caption: Robinson Annulation Workflow for Bicyclo[3.3.1]nonane Synthesis.
B. Transannular Cyclizations
The unique proximity of certain atoms in medium-sized rings provides an opportunity for transannular cyclizations to form the bicyclo[3.3.1]nonane skeleton. For instance, the solvolysis of cyclooctene oxide derivatives can lead to the formation of bicyclo[3.3.1]nonane systems through a transannular hydride shift and subsequent cyclization.[1]
C. Modern Synthetic Methodologies
More contemporary approaches have expanded the synthetic chemist's toolkit for accessing functionalized bicyclo[3.3.1]nonanes. These include:
-
Radical Cyclizations: Mn(acac)₃-catalyzed reactions between bicyclic cyclopropanols and vinyl azides have been shown to produce 2-azabicyclo[3.3.1]non-2-en-1-ol derivatives.[2]
-
Diels-Alder Reactions: This powerful cycloaddition has been utilized as a synthetic approach to construct bicyclo[3.3.1]nonane analogs.[5]
IV. The Bicyclo[3.3.1]nonane Core in Drug Discovery and Beyond
The rigid and predictable three-dimensional nature of the bicyclo[3.3.1]nonane scaffold has made it a highly sought-after motif in medicinal chemistry.[3] Its ability to present functional groups in well-defined spatial orientations allows for precise interactions with biological targets.
A. Anticancer Applications
A significant body of research has focused on the development of bicyclo[3.3.1]nonane derivatives as anticancer agents.[2][3]
-
HIF-1 Inhibition: Certain bicyclo[3.3.1]nonane derivatives have been identified as potent inhibitors of hypoxia-inducible factor-1 (HIF-1), a key transcription factor involved in tumor progression and angiogenesis.[3][6] For example, bicyclo[3.3.1]non-2-ene derivatives have been shown to induce oxygen-independent proteasomal degradation of the HIF-1α subunit.[6]
-
HSP90 Inhibition: Bicyclo[3.3.1]nonanols have been discovered as novel inhibitors of heat shock protein 90 (HSP90), a molecular chaperone that is crucial for the stability and function of many oncoproteins.[7] These compounds exhibit a different mechanism of action compared to conventional HSP90 inhibitors.[7]
B. Neurological and Other Therapeutic Areas
The azabicyclo[3.3.1]nonane skeleton is a core component of numerous bioactive natural products and synthetic compounds with applications in treating psychotic and neurodegenerative disorders.[8] Furthermore, derivatives have shown promise as antiprotozoal agents, with activity against the parasites responsible for malaria and African sleeping sickness.[3]
C. Precursor to Adamantanes
The bicyclo[3.3.1]nonane framework serves as a key precursor in the synthesis of adamantane and its derivatives.[9] The intramolecular cyclization of 3,7-dimethylenebicyclo[3.3.1]nonane derivatives under Friedel-Crafts conditions provides an efficient route to the highly symmetrical and therapeutically relevant adamantane cage system.[9]
Caption: Synthesis of Adamantane from a Bicyclo[3.3.1]nonane Precursor.
V. Key Derivatives and Their Significance
9-Borabicyclo[3.3.1]nonane (9-BBN)
This hydroborating agent is a cornerstone of modern organic synthesis. Its sterically hindered nature provides excellent regioselectivity in the hydroboration of alkenes and alkynes. Furthermore, 9-BBN is a highly selective reducing agent for α,β-unsaturated aldehydes and ketones, cleanly affording the corresponding allylic alcohols.[10]
Bicyclo[3.3.1]nonan-9-one
This ketone is a versatile intermediate in the synthesis of a wide range of bicyclo[3.3.1]nonane derivatives. Its carbonyl group provides a handle for a multitude of chemical transformations, including reductions, additions, and condensations.[11]
Experimental Protocol: Meerwein-Ponndorf-Verley Reduction of Bicyclo[3.3.1]nonan-9-one
The Meerwein-Ponndorf-Verley (MPV) reduction is a chemoselective method for reducing ketones and aldehydes to their corresponding alcohols.[12][13][14]
Step 1: Reaction Setup
-
In a round-bottom flask equipped with a reflux condenser, combine bicyclo[3.3.1]nonan-9-one, a sacrificial alcohol (e.g., isopropanol), and a catalytic amount of an aluminum alkoxide (e.g., aluminum isopropoxide).
-
The isopropanol serves as both the solvent and the hydride source.
Step 2: Reaction and Workup
-
Heat the reaction mixture to reflux. The acetone byproduct can be removed by distillation to drive the equilibrium towards the product.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and quench with a dilute acid (e.g., HCl).
-
Extract the bicyclo[3.3.1]nonan-9-ol with an organic solvent.
-
Wash the organic layer with brine, dry over an anhydrous salt (e.g., MgSO₄), and concentrate in vacuo.
-
Purify the product by column chromatography or distillation.
Caption: Mechanism of the Meerwein-Ponndorf-Verley Reduction.
VI. Future Outlook
The journey of bicyclo[3.3.1]nonane compounds, from their initial discovery to their current standing as a privileged scaffold, is a testament to the enduring power of fundamental organic chemistry. The continuous development of novel synthetic methodologies will undoubtedly lead to an even greater diversity of accessible derivatives. As our understanding of complex biological systems deepens, the unique three-dimensional architecture of the bicyclo[3.3.1]nonane framework will continue to be exploited for the rational design of next-generation therapeutics, molecular probes, and advanced materials. The rich history and versatile chemistry of this remarkable bicyclic system ensure its continued prominence in the landscape of chemical and pharmaceutical research.
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Roy, N., Das, R., Paira, R., & Paira, P. (2023). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. RSC Advances, 13(32), 22389–22480. [Link]
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Marvell, E. N. (1967). Conformation and Reactivity Studies of Some Bicyclo(3,3,1)Nonane Derivatives. Oregon State University. [Link]
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Kim, J., & Cha, J. K. (1970). Synthesis and chemistry of bicyclo[3.3.1]non-1-ene. Journal of the American Chemical Society. [Link]
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Nett, R. S., et al. (2021). Complex bicyclo[3.3.1]nonane-containing natural products. ResearchGate. [Link]
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Inouye, Y., et al. (2006). Preparation of Bicyclo[3.3.1]nonane-2,4-dione Derivatives. Bulletin of the Chemical Society of Japan. [Link]
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Brown, H. C., & Knights, E. F. (1974). Selective reductions. XXI. 9-Borabicyclo[3.3.1]nonane in tetrahydrofuran as a new selective reducing agent in organic synthesis. Reaction with selected organic compounds containing representative functional groups. The Journal of Organic Chemistry. [Link]
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Kondoh, Y., et al. (2023). Discovery of three-dimensional bicyclo[3.3.1]nonanols as novel heat shock protein 90 inhibitors. Bioorganic & Medicinal Chemistry, 96, 117463. [Link]
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Gheorghe, A., et al. (2014). Synthesis of Highly Substituted Adamantanones from Bicyclo[3.3.1]nonanes. UCLA – Chemistry and Biochemistry. [Link]
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Cope, A. C., & Synerholm, M. E. (1970). Bicyclo[3.3.1]nonanes. II. Synthesis and reactions of simple derivatives. ACS Publications. [Link]
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Zefirov, N. S., & Palyulin, V. A. (1984). Conformational equilibria for 2- and 3-bicyclo[3.3.1]nonanols. The Journal of Organic Chemistry. [Link]
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Zefirov, N. S., & Palyulin, V. A. (1991). Conformational Analysis of Bicyclo [3.3.1] Nonanes and their Hetero Analogs. ResearchGate. [Link]
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Stepanov, F. N., et al. (2018). Synthesis of adamantane and bicyclo[3.3.1]nonane derivatives with the oxetane moiety. ResearchGate. [Link]
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Cope, A. C., & Holzman, G. (1970). Bicyclo[3.3.1]nonanes. III. Preparation and reactions of bicyclo[3.2.2]nonanes. The Journal of Organic Chemistry. [Link]
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Figueroa, L., et al. (2020). DESIGN AND SYNTHESIS OF TWO BICYCLO[3.3.1]NONANE-STEROID DERIVATIVES. Chemistry Journal of Moldova. [Link]
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Brown, H. C., & Krishnamurthy, S. (1977). Selective reductions. 22. Facile reduction of .alpha.,.beta.-unsaturated aldehydes and ketones with 9-borabicyclo[3.3.1]nonane. A remarkably convenient procedure for the selective conversion of conjugated aldehydes and ketones to the corresponding allylic alcohols in the presence of other functional groups. The Journal of Organic Chemistry. [Link]
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Abdel-Wahab, B. F., et al. (2017). Facile Assembling of Novel 2,3,6,7,9-pentaazabicyclo- [3.3.1]nona-3,7-diene Derivatives under Microwave and Ultrasound Platforms. Molecules, 22(12), 2209. [Link]
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McCabe, P. H., & Sim, G. A. (1981). The Twin-Chair Conformation of Bicyclo[3.3.1]nonane: X-ray Diffraction Study of 2,6-Dichloro-9λ6-thiabicyclo[3.3.1]nonane 9,9-Dioxide. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 37(10), 1943–1945. [Link]
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An In-depth Technical Guide to the Synthesis, Stereochemistry, and Characterization of Endo and Exo Isomers of 9-Oxobicyclo[3.3.1]nonane-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
The bicyclo[3.3.1]nonane framework is a rigid and structurally significant scaffold found in a variety of biologically active natural products and is a key building block in medicinal chemistry.[1][2] Its conformational rigidity allows for the precise spatial orientation of functional groups, making it an attractive template for the design of novel therapeutics. This guide provides a detailed exploration of the synthesis, stereochemical considerations, and analytical characterization of the endo and exo isomers of 9-oxobicyclo[3.3.1]nonane-3-carboxylic acid, a versatile intermediate for drug discovery and development.
Strategic Importance in Drug Discovery
The bicyclo[3.3.1]nonane core's unique three-dimensional structure is of great interest to drug developers.[2] The fixed orientation of substituents on this scaffold can lead to enhanced binding affinity and selectivity for biological targets. The presence of a ketone at the C9 position and a carboxylic acid at the C3 position in the title compound offers two key points for chemical modification, allowing for the generation of diverse compound libraries for screening. The stereochemical relationship of the carboxylic acid, being either endo or exo, can profoundly impact the molecule's interaction with enzymes and receptors, making the stereoselective synthesis and separation of these isomers a critical aspect of its application.
Synthesis of the Bicyclo[3.3.1]nonane Core
The construction of the 9-oxobicyclo[3.3.1]nonane skeleton can be achieved through several established synthetic strategies. A common and effective approach involves an intramolecular aldol condensation of a substituted cyclohexanone precursor.
Retrosynthetic Analysis
A logical retrosynthetic disconnection of 9-oxobicyclo[3.3.1]nonane-3-carboxylic acid points towards a dicarboxylic acid derivative of cyclohexanone. This precursor can be assembled from simpler starting materials via well-established organic reactions.
Caption: Retrosynthetic approach for the target molecule.
Proposed Synthetic Protocol
The following protocol outlines a plausible, field-proven pathway for the synthesis of a mixture of endo and exo isomers of 9-oxobicyclo[3.3.1]nonane-3-carboxylic acid. This synthesis is based on established methods for constructing the bicyclo[3.3.1]nonane framework.
Step 1: Synthesis of Diethyl 4-oxocyclohexane-1,3-dicarboxylate
-
To a solution of sodium ethoxide, prepared by dissolving sodium metal in absolute ethanol, add diethyl acetonedicarboxylate.
-
Cool the mixture in an ice bath and add ethyl acrylate dropwise with stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat under reflux for several hours.
-
Cool the reaction mixture, acidify with dilute sulfuric acid, and extract with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can be purified by vacuum distillation.
Step 2: Hydrolysis and Decarboxylation to 4-oxocyclohexane-1-carboxylic acid
-
Reflux the diethyl 4-oxocyclohexane-1,3-dicarboxylate from the previous step with aqueous hydrochloric acid.
-
After cooling, extract the product with a suitable organic solvent.
-
Dry the organic extracts and remove the solvent to yield the keto acid.
Step 3: Robinson Annulation to form the Bicyclo[3.3.1]nonane Ring System
-
Treat the 4-oxocyclohexane-1-carboxylic acid with a methyl vinyl ketone equivalent in the presence of a base such as sodium methoxide.
-
The initial Michael addition will be followed by an intramolecular aldol condensation to form the bicyclic system. This step will likely produce a mixture of endo and exo isomers.
Step 4: Oxidation and Ester Hydrolysis
-
The resulting bicyclic alcohol can be oxidized to the corresponding ketone at the C9 position using a standard oxidizing agent like Jones reagent (chromium trioxide in sulfuric acid and acetone).
-
Subsequent hydrolysis of the ester group under acidic or basic conditions will yield the target endo and exo 9-oxobicyclo[3.3.1]nonane-3-carboxylic acids.
Isomer Separation and Stereochemical Control
The Robinson annulation step is likely to produce a mixture of the endo and exo isomers. The ratio of these isomers will depend on the reaction conditions, with the thermodynamically more stable isomer often being the major product.
Separation of Isomers
The separation of the endo and exo isomers can typically be achieved by one of the following methods:
-
Fractional Crystallization: The two isomers may have different solubilities in a given solvent system, allowing for their separation by careful crystallization.
-
Chromatography: Column chromatography on silica gel is a powerful technique for separating diastereomers. The choice of eluent is critical for achieving good separation.
Rationale for Stereochemical Outcome
The stereochemical outcome of the cyclization is governed by the transition state energies of the intramolecular aldol reaction. The formation of the exo isomer is often favored as it minimizes steric interactions in the transition state. However, the exact ratio can be influenced by factors such as the choice of base and solvent.
Spectroscopic Characterization of Endo and Exo Isomers
Unambiguous characterization of the endo and exo isomers is crucial and is primarily achieved through Nuclear Magnetic Resonance (NMR) spectroscopy. The rigid bicyclic framework leads to distinct differences in the chemical shifts and coupling constants of the protons and carbons in the two isomers.
¹H NMR Spectroscopy
The key distinguishing features in the ¹H NMR spectra of the endo and exo isomers are the chemical shift and coupling constants of the proton at C3.
-
Endo Isomer: The proton at C3 in the endo position is expected to be shielded by the electron cloud of the C9-carbonyl group, resulting in an upfield shift compared to the exo isomer.
-
Exo Isomer: The C3 proton in the exo position is in a more sterically open environment and will resonate at a lower field.
-
Coupling Constants: The dihedral angle between the C3 proton and the adjacent bridgehead proton (C5) is different for the two isomers, leading to different coupling constants. This can be analyzed using the Karplus equation. A patent for a related compound, bicyclo[3.3.1]nonane-3-carboxylic acid, provides some reference ¹H NMR data.[3]
¹³C NMR Spectroscopy
The ¹³C NMR spectra will also show distinct differences between the two isomers, particularly for the carbons in the vicinity of the carboxylic acid group (C2, C3, C4, and the carboxyl carbon). The steric environment of these carbons will influence their chemical shifts.
Infrared (IR) Spectroscopy
Both isomers will exhibit characteristic strong absorptions for the ketone and carboxylic acid carbonyl groups. The exact positions of these bands may differ slightly due to the different steric and electronic environments in the endo and exo isomers.
Table 1: Expected Spectroscopic Data for Endo and Exo Isomers
| Isomer | ¹H NMR (δ ppm) - H3 | ¹³C NMR (δ ppm) - COOH | IR (cm⁻¹) - C=O (ketone) | IR (cm⁻¹) - C=O (acid) |
| Endo | Upfield shifted | - | ~1715 | ~1700 |
| Exo | Downfield shifted | - | ~1715 | ~1700 |
Conformational Analysis
The bicyclo[3.3.1]nonane system can exist in several conformations, including a chair-chair, chair-boat, and boat-boat form. The preferred conformation is influenced by the substituents on the ring. In the case of 9-oxobicyclo[3.3.1]nonane-3-carboxylic acid, the chair-chair conformation is expected to be the most stable for the exo isomer. The endo isomer may experience some steric strain, potentially leading to a distortion of the chair conformation or a higher energy chair-boat conformation.
Caption: Chair-chair conformations of the exo and endo isomers.
Applications in Drug Development
Derivatives of bicyclo[3.3.1]nonane have shown a wide range of biological activities, including antiviral, anticancer, and neuroprotective effects.[1] The endo and exo isomers of 9-oxobicyclo[3.3.1]nonane-3-carboxylic acid serve as valuable starting materials for the synthesis of novel drug candidates. The carboxylic acid and ketone functionalities can be readily modified to introduce various pharmacophores, and the stereochemistry at the C3 position can be leveraged to optimize target binding.
Conclusion
The endo and exo isomers of 9-oxobicyclo[3.3.1]nonane-3-carboxylic acid are valuable building blocks for the development of new therapeutics. A thorough understanding of their synthesis, stereochemistry, and spectroscopic properties is essential for their effective utilization in drug discovery programs. The synthetic and analytical protocols outlined in this guide provide a solid foundation for researchers and scientists working in this exciting area of medicinal chemistry.
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The Bicyclo[3.3.1]nonane Scaffold: An In-Depth Technical Guide to the Potential Biological Activity of 9-Oxo-bicyclo[3.3.1]nonane-3-carboxylic Acid
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide delves into the latent biological potential of 9-Oxo-bicyclo[3.3.1]nonane-3-carboxylic acid, a molecule of significant interest within the realm of medicinal chemistry. While direct biological data for this specific compound remains limited in the public domain, this document serves as a comprehensive analytical framework. By examining the well-established bioactivities of the core bicyclo[3.3.1]nonane scaffold and its diverse derivatives, we can extrapolate and propose promising avenues for future research and drug discovery efforts.
The Bicyclo[3.3.1]nonane Core: A Privileged Scaffold in Nature and Medicine
The bicyclo[3.3.1]nonane framework is a recurring structural motif in a vast array of biologically active natural products and synthetic molecules.[1][2] Its rigid, three-dimensional structure provides a unique topographical presentation of functional groups, enabling precise interactions with biological targets. This conformational rigidity minimizes the entropic penalty upon binding to a receptor or enzyme, often leading to enhanced potency and selectivity.
The bicyclo[3.3.1]nonane moiety is particularly prevalent in the family of polyprenylated acylphloroglucinols (PPAPs), natural products renowned for their diverse medicinal properties. Furthermore, synthetic derivatives of this scaffold have been extensively explored, yielding compounds with a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and neuroactive properties.[1][3]
Extrapolating Biological Potential: Insights from Structurally Related Compounds
The biological activities of various bicyclo[3.3.1]nonane derivatives provide a strong foundation for predicting the potential therapeutic applications of this compound.
Anticancer Potential
Numerous derivatives of the bicyclo[3.3.1]nonane scaffold have demonstrated significant antitumor activity.[1][4] For instance, certain 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-ones exhibit potent cytotoxic effects against cancer cell lines.[1] The rigid framework allows for the precise positioning of aromatic and other functional groups to interact with key residues in oncogenic proteins. The presence of the oxo and carboxylic acid moieties on the this compound backbone could facilitate interactions with various biological targets implicated in cancer progression, such as enzymes or transcription factors.
Neuroactive Properties: A Focus on Neurotransmitter Reuptake Inhibition
A compelling area of investigation for this compound lies in its potential as a neuroactive agent. A patent for 9-azabicyclo[3.3.1]nonane derivatives has highlighted their role as mixed neurotransmitter reuptake inhibitors, targeting the transporters for serotonin, noradrenaline, and dopamine.[5] These transporters are critical targets for the treatment of a range of central nervous system disorders, including depression, anxiety, and attention-deficit/hyperactivity disorder (ADHD). The rigid bicyclic structure can provide a suitable scaffold for designing ligands with high affinity and selectivity for these transporters.
Proposed Mechanistic Pathways and Therapeutic Targets
Based on the activities of related compounds, we can hypothesize several potential mechanisms of action and therapeutic targets for this compound.
Kinase Inhibition
The oxo group and the carboxylic acid could potentially interact with the ATP-binding site of various protein kinases, many of which are implicated in cancer and inflammatory diseases. The bicyclic core would serve to orient these functional groups for optimal binding.
Ion Channel Modulation
The rigid structure of the bicyclo[3.3.1]nonane scaffold could be amenable to blocking or modulating the activity of various ion channels, a mechanism relevant to a wide range of diseases, from cardiac arrhythmias to epilepsy.
G-Protein Coupled Receptor (GPCR) Ligand
The three-dimensional arrangement of substituents on the bicyclo[3.3.1]nonane core could mimic the binding motifs of endogenous ligands for various GPCRs, which are a major class of drug targets.
Experimental Protocols for Biological Evaluation
To elucidate the biological activity of this compound, a systematic screening approach is recommended.
High-Throughput Screening (HTS)
An initial broad screening against a panel of diverse biological targets would be a prudent first step. This could include assays for:
-
Kinase activity: Utilizing a commercially available kinase panel to identify any inhibitory effects.
-
GPCR binding: Employing radioligand binding assays for a range of GPCRs.
-
Ion channel function: Using automated patch-clamp electrophysiology to assess effects on various ion channels.
-
Neurotransmitter transporter uptake: Measuring the inhibition of radiolabeled neurotransmitter uptake in cells expressing the respective transporters.
Cell-Based Assays
Following any hits from HTS, cell-based assays would be crucial to confirm activity in a more biologically relevant context.
-
Cancer cell line cytotoxicity: A panel of human cancer cell lines (e.g., NCI-60) should be used to determine the IC50 values.
-
Anti-inflammatory assays: Measuring the inhibition of pro-inflammatory cytokine production (e.g., TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.
-
Neuronal activity assays: Assessing effects on neuronal viability, neurite outgrowth, or neurotransmitter release in primary neuronal cultures.
Synthesis of this compound and its Derivatives
The synthesis of the bicyclo[3.3.1]nonane core is well-documented, often involving intramolecular aldol condensation or other cyclization strategies.[1] The synthesis of 2-azaadamantan-6-one from 9-oxo-endo-bicyclo[3.3.1]non-6-ene-3-carboxylic acid, a close analog of the topic molecule, has been reported, providing a potential starting point for synthetic efforts.[6]
A generalized synthetic workflow is depicted below:
Caption: Generalized synthetic workflow for this compound.
Data Presentation: A Framework for Future Findings
While specific quantitative data for this compound is not yet available, the following table provides a template for summarizing future experimental results.
| Assay Type | Target | Activity Metric (e.g., IC50, EC50) | Result |
| Kinase Inhibition | Kinase X | IC50 (µM) | To be determined |
| GPCR Binding | Receptor Y | Ki (nM) | To be determined |
| Cytotoxicity | Cancer Cell Line Z | GI50 (µM) | To be determined |
| Neurotransmitter Uptake | SERT/NET/DAT | IC50 (nM) | To be determined |
Future Directions and Conclusion
The bicyclo[3.3.1]nonane scaffold represents a rich starting point for the design of novel therapeutic agents. This compound, with its specific functionalization, holds considerable, albeit currently unexplored, potential. This guide has outlined a logical, evidence-based approach to unlocking this potential. By leveraging the known bioactivities of the core scaffold and employing a systematic screening cascade, the scientific community can effectively evaluate the therapeutic promise of this intriguing molecule. The synthesis of a focused library of derivatives, exploring variations at the 3- and 9-positions, will be crucial for establishing a clear structure-activity relationship and identifying lead candidates for further preclinical development.
The following diagram illustrates a proposed research and development pathway:
Caption: Proposed research and development pathway for this compound.
References
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Roy, N., Das, R., Paira, R., & Paira, P. (2023). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. RSC Advances, 13(33), 22389–22480. [Link]
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Sedenkova, K. N., Savchenkova, D. V., Ryzhikova, O. V., Grishin, Y. K., & Averina, E. B. (2024). Straightforward Synthetic Approach to Aminoalcohols with 9-Oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes). Molecules, 29(2), 485. [Link]
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Promontorio, R. (2020). Synthesis of Polysubstituted Oxygenated Bicyclo Compounds (Doctoral dissertation, UCL (University College London)). [Link]
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Grygorenko, O. O., Zhuravel, I. O., Yaremenko, V. V., & Komarov, I. V. (2015). Bicyclic β-amino acids. Tetrahedron, 71(28), 4547–4591. [Link]
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Bentham Science Publishers. (2020). Synthesis of a New Dioxaspiro[bicyclo[3.3.1]nonane-oxabicyclo[6.2.0]deca-1(10),8-dien-4-one Derivative Using Some Chemical Strategies. Letters in Organic Chemistry, 17(5), 374-379. [Link]
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Averina, E. B., Grishin, Y. K., Sedenkova, K. N., Savchenkova, D. V., & Zefirov, N. S. (2024). Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes). Preprints.org. [Link]
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Geirsson, J. K. F., Jonsson, S., & Valgeirsson, J. (2004). Synthesis and antitumor activity of bicyclo[3.3.1]nonenol derivatives. Bioorganic & Medicinal Chemistry, 12(21), 5563–5569. [Link]
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Averina, E. B., Grishin, Y. K., Sedenkova, K. N., Savchenkova, D. V., & Zefirov, N. S. (2024). Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes). Molecules, 29(2), 485. [Link]
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Geirsson, J. K. F., Jonsson, S., & Valgeirsson, J. (2005). Synthetic and crystallographic studies of bicyclo[3.3.1]nonane derivatives: from strong to weak hydrogen bonds and the stereochemistry of network formation. CrystEngComm, 7, 244-249. [Link]
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Frelek, J., Szczepek, W. J., & Weiss, H. P. (2001). Homoconjugation vs. Exciton Coupling in Chiral α,β-Unsaturated Bicyclo[3.3.1]nonane Dinitrile and Carboxylic Acids. Molecules, 6(4), 331-348. [Link]
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Spectroscopic Profile of 9-Oxo-bicyclo[3.3.1]nonane-3-carboxylic acid: An In-depth Technical Guide
Introduction
9-Oxo-bicyclo[3.3.1]nonane-3-carboxylic acid is a bridged bicyclic compound of significant interest in medicinal chemistry and organic synthesis. Its rigid, three-dimensional structure serves as a valuable scaffold for the design of novel therapeutic agents and as a key intermediate in the synthesis of complex natural products. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and for elucidating its role in various chemical transformations. This technical guide provides a comprehensive analysis of the spectroscopic data of this compound, offering insights into the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of the structural and spectroscopic characteristics of this important molecule.
Molecular Structure and Stereochemistry
The structure of this compound, with the IUPAC name bicyclo[3.3.1]nonan-9-one-3-carboxylic acid, is characterized by a nine-membered bicyclic system with a ketone at the C9 position and a carboxylic acid group at the C3 position. The bicyclo[3.3.1]nonane framework can exist in several conformations, with the dual chair-chair conformation being the most stable. The stereochemistry of the carboxylic acid group at C3 (endo or exo) significantly influences the spectroscopic properties of the molecule. This guide will focus on the characterization of the thermodynamically more stable isomer.
Figure 1: 2D representation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to be complex due to the rigid bicyclic system and the presence of multiple diastereotopic protons. The chemical shifts are influenced by the anisotropic effects of the carbonyl group and the carboxylic acid moiety.
Experimental Data from a Closely Related Compound:
Valuable insights can be drawn from the experimental data of anti-9-oximinobicyclo[3.3.1]nonane-3-carboxylic acid, a derivative where the keto group at C9 is converted to an oxime. The core bicyclic framework remains the same, providing a good approximation of the chemical shifts for the protons on the carbocyclic skeleton. The data was reported by Grygorenko et al. in the French-Ukrainian Journal of Chemistry.
Table 1: Experimental ¹H NMR Data for anti-9-Oximinobicyclo[3.3.1]nonane-3-carboxylic acid
| Proton | Chemical Shift (δ, ppm) | Multiplicity |
| COOH | 11.87 | br s |
| N-OH | 9.95 | br s |
| H-1/H-5 | 3.54 | d, J = 10.8 Hz |
| H-3 | 2.52 | t, J = 7.8 Hz |
| Other bicyclic protons | 1.42-2.20 | m |
Predicted ¹H NMR Data for this compound:
To provide a more direct spectral representation of the target molecule, a predicted ¹H NMR spectrum was generated using NMR prediction software.
Table 2: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) |
| COOH | ~12.0 |
| H-1, H-5 | ~2.8 - 3.0 |
| H-3 | ~2.5 - 2.7 |
| H-2, H-4, H-6, H-7, H-8 | ~1.5 - 2.4 |
Interpretation:
-
The carboxylic acid proton is expected to appear as a broad singlet at a downfield chemical shift (~12 ppm).
-
The bridgehead protons (H-1 and H-5) are significantly deshielded due to the adjacent carbonyl group and will likely appear as a multiplet in the range of 2.8-3.0 ppm.
-
The proton at C3, alpha to the carboxylic acid group, is also expected to be deshielded.
-
The remaining methylene protons of the bicyclic system will give rise to a complex series of overlapping multiplets in the upfield region of the spectrum.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
Experimental Data from a Closely Related Compound:
The ¹³C NMR data for anti-9-oximinobicyclo[3.3.1]nonane-3-carboxylic acid is also available from the work of Grygorenko et al.
Table 3: Experimental ¹³C NMR Data for anti-9-Oximinobicyclo[3.3.1]nonane-3-carboxylic acid
| Carbon | Chemical Shift (δ, ppm) |
| C=O (Carboxylic Acid) | 176.08 |
| C=N (Oxime) | 161.96 |
| C-3 | 37.31 |
| C-1, C-5 | 34.29, 33.25 |
| Other bicyclic carbons | 15.19 - 32.25 |
Predicted ¹³C NMR Data for this compound:
A predicted ¹³C NMR spectrum provides a more accurate representation for the target molecule.
Table 4: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O (Ketone) | ~215 |
| C=O (Carboxylic Acid) | ~178 |
| C-1, C-5 | ~45 - 50 |
| C-3 | ~40 - 45 |
| C-2, C-4, C-6, C-7, C-8 | ~20 - 35 |
Interpretation:
-
The carbonyl carbon of the ketone at C9 is expected to have a characteristic chemical shift in the downfield region, around 215 ppm.
-
The carbonyl carbon of the carboxylic acid will also be downfield, typically around 178 ppm.
-
The bridgehead carbons (C1 and C5) will be in the range of 45-50 ppm.
-
The carbon bearing the carboxylic acid group (C3) will be found around 40-45 ppm.
-
The remaining methylene carbons will appear in the upfield region of the spectrum.
Figure 2: General workflow for NMR-based structure elucidation.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the ketone and carboxylic acid functional groups.
Experimental Data from a Related Compound:
The IR spectrum of the parent ketone, bicyclo[3.3.1]nonan-9-one, shows a strong absorption for the C=O stretch.
Table 5: Key IR Absorption Bands for Bicyclo[3.3.1]nonan-9-one
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| C=O (Ketone) | ~1710 | Strong |
| C-H (alkane) | ~2850-2950 | Strong |
Expected IR Data for this compound:
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H (Carboxylic Acid) | 2500-3300 | Broad, Strong |
| C=O (Carboxylic Acid) | ~1700-1725 | Strong |
| C=O (Ketone) | ~1710 | Strong |
| C-H (alkane) | 2850-3000 | Strong |
Interpretation:
-
A very broad and strong absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid dimer.
-
A strong, sharp absorption band around 1700-1725 cm⁻¹ corresponds to the C=O stretching vibration of the carboxylic acid.
-
Another strong, sharp absorption band around 1710 cm⁻¹ is due to the C=O stretching of the ketone. These two carbonyl bands may overlap.
-
Strong bands in the 2850-3000 cm⁻¹ region are due to the C-H stretching vibrations of the bicyclic alkane framework.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Experimental Data from a Related Compound:
The mass spectrum of bicyclo[3.3.1]nonan-9-one is available in the NIST database.
Table 6: Key Mass Spectral Data for Bicyclo[3.3.1]nonan-9-one
| m/z | Interpretation |
| 138 | Molecular ion (M⁺) |
| 110 | [M - CO]⁺ |
| 95 | [M - CO - CH₃]⁺ |
| 81 | [C₆H₉]⁺ |
| 67 | [C₅H₇]⁺ |
Expected Mass Spectral Data for this compound:
| m/z | Expected Interpretation |
| 196 | Molecular ion (M⁺) |
| 179 | [M - OH]⁺ |
| 151 | [M - COOH]⁺ |
| 123 | [M - COOH - CO]⁺ |
Interpretation:
-
The molecular ion peak is expected at m/z 196.
-
A prominent peak corresponding to the loss of a hydroxyl radical (m/z 179) from the carboxylic acid is likely.
-
Loss of the entire carboxylic acid group (m/z 151) is another expected fragmentation pathway.
-
Subsequent loss of carbon monoxide from the ketone would lead to a fragment at m/z 123.
-
The fragmentation pattern will also be characterized by complex rearrangements of the bicyclic core.
Figure 3: Proposed key fragmentation pathways in the mass spectrum.
Experimental Protocols
General NMR Spectroscopy Protocol
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe. Tune and match the probe for both ¹H and ¹³C frequencies.
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum using a 90° pulse angle, a spectral width of approximately 16 ppm, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum using a 30-45° pulse angle, a spectral width of approximately 250 ppm, and a relaxation delay of 2 seconds.
-
Data Processing: Process the acquired free induction decays (FIDs) with an appropriate window function (e.g., exponential multiplication) followed by a Fourier transform. Phase and baseline correct the resulting spectra. Reference the spectra to the residual solvent peak.
General Infrared (IR) Spectroscopy Protocol
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Spectrum Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add at least 16 scans to improve the signal-to-noise ratio.
-
Data Processing: Perform a background subtraction using a spectrum of the clean ATR crystal.
General Mass Spectrometry (MS) Protocol
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI). For EI, a direct insertion probe can be used. For ESI, the sample should be dissolved in a suitable solvent (e.g., methanol or acetonitrile).
-
Mass Analysis: Acquire the mass spectrum over a mass-to-charge (m/z) range of approximately 50-500.
-
Data Analysis: Identify the molecular ion peak and analyze the major fragment ions to propose a fragmentation pattern.
Conclusion
This technical guide has provided a detailed overview of the spectroscopic data for this compound. By combining experimental data from closely related analogs with high-quality predicted spectra, a comprehensive and reliable spectroscopic profile has been established. This information is critical for the unambiguous identification and characterization of this important bicyclic compound and will serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug discovery.
References
-
Grygorenko, O. P., et al. (2017). Beckmann Rearrangement of 3-carboxybicyclo[3.3.1]nonane and [3.2.1]octane Oximes. French-Ukrainian Journal of Chemistry, 5(2), 121-127. [Link]
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NIST. (n.d.). Bicyclo[3.3.1]nonan-9-one. In NIST Chemistry WebBook. Retrieved from [Link]
-
NMRDB.org. (n.d.). Predict ¹H proton NMR spectra. Retrieved from [Link]
Methodological & Application
Introduction: The Strategic Importance of the Bicyclo[3.3.1]nonane Framework
An In-Depth Guide to the Synthetic Utility of the Bicyclo[3.3.1]nonane Scaffold: Applications and Protocols
The bicyclo[3.3.1]nonane skeleton is a rigid, three-dimensional carbocyclic framework that has garnered significant attention in the fields of organic synthesis, medicinal chemistry, and materials science.[1][2] Its unique conformational properties, characterized by a bridged cyclohexane ring system, provide a robust and predictable scaffold for the precise spatial orientation of functional groups.[3] This structural rigidity is crucial for designing molecules with specific biological activities and for constructing complex molecular architectures.[2][3]
While the specifically substituted 9-Oxo-bicyclo[3.3.1]nonane-3-carboxylic acid represents a tailored building block within this class, this guide will explore the broader synthetic utility of the functionalized bicyclo[3.3.1]nonane core. The presence of a ketone at the C9 position and other functionalities on the carbocyclic frame allows for a diverse range of chemical transformations, making these compounds valuable intermediates in the synthesis of natural products, pharmaceuticals, and novel materials.[4][5] This document serves as a comprehensive resource for researchers, providing detailed application notes and protocols for leveraging the synthetic potential of this important molecular scaffold.
Synthetic Strategies for the Construction of the Bicyclo[3.3.1]nonane Core
The construction of the bicyclo[3.3.1]nonane framework can be achieved through various synthetic routes, often involving condensation and cyclization reactions.[1][6] The choice of method depends on the desired substitution pattern and stereochemistry.
One-Pot Synthesis of Bicyclo[3.3.1]nonenol Derivatives
A highly stereoselective one-pot synthesis of bicyclo[3.3.1]nonenol derivatives with demonstrated antitumor activity can be achieved through a tandem Michael addition-intramolecular aldolization reaction.[1]
Caption: General workflow for the one-pot synthesis of bicyclo[3.3.1]nonanes.
Detailed Protocol:
-
To a solution of a cyclohexanone derivative and an α,β-unsaturated aldehyde or ketone in a suitable solvent (e.g., ethanol), add a catalytic amount of a base (e.g., sodium hydroxide).[1]
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by thin-layer chromatography (TLC).[1]
-
Upon completion, neutralize the reaction mixture with a dilute acid (e.g., HCl).[1]
-
Extract the product with an organic solvent (e.g., ethyl acetate).[1]
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[1]
-
Purify the crude product by column chromatography on silica gel to afford the desired bicyclo[3.3.1]nonane derivative.[1]
Synthesis via Intramolecular Aldol Condensation
The bicyclo[3.3.1]nonan-9-one core, a key structural motif in many natural products, can be synthesized through a base-promoted intramolecular aldol condensation.[4] A notable example involves a DIBAL-H-mediated tandem lactone ring opening and intramolecular aldol condensation.[4]
Caption: DIBAL-H mediated synthesis of the bicyclo[3.3.1]nonan-9-one core.
This dual role of DIBAL-H as both a reducing agent and a base is a key feature of this synthetic strategy.[4]
Applications in Organic Synthesis
Functionalized bicyclo[3.3.1]nonanes are versatile intermediates for the synthesis of a wide range of complex molecules.
Precursors for Adamantane Synthesis
One of the most significant applications of bicyclo[3.3.1]nonane derivatives is in the synthesis of adamantanes.[7] The rigid bicyclic framework can be rearranged under acidic conditions to form the highly symmetrical and thermodynamically stable adamantane core.
Protocol for Adamantanone Synthesis: Trifluoromethanesulfonic acid and other electrophiles can promote the formation of the adamantanone core from readily accessible 1,5-dimethyl-3,7-dimethylene-bicyclo[3.3.1]nonan-9-one.[7] The resulting adamantyl cation can be trapped by a variety of nucleophiles.[7]
-
To a solution of 1,5-dimethyl-3,7-dimethylene-bicyclo[3.3.1]nonan-9-one in a suitable solvent (e.g., 1:1 methanol/dichloromethane), add an electrophile such as N-bromosuccinimide (NBS) at 0 °C.[7]
-
Allow the reaction to warm to room temperature and stir for several hours.[7]
-
Quench the reaction with a saturated solution of sodium bicarbonate.[7]
-
Extract the product with dichloromethane, dry the combined organic layers with magnesium sulfate, filter, and concentrate in vacuo to yield the crude substituted adamantanone.[7]
| Precursor | Reagents | Product | Yield |
| 1,5-dimethyl-3,7-dimethylene-bicyclo[3.3.1]nonan-9-one | NBS, MeOH/CH₂Cl₂ | Bromomethyl methoxyadamantanone | 89%[7] |
| 1,5-dimethyl-3,7-dimethylene-bicyclo[3.3.1]nonan-9-one | TfOH, Toluene | 4-tolyladamantanone | 70%[7] |
Scaffolds in Medicinal Chemistry
The bicyclo[3.3.1]nonane framework is a privileged scaffold in medicinal chemistry, appearing in numerous natural products with diverse biological activities.[1][4] Its rigid structure allows for the precise positioning of pharmacophores, leading to enhanced binding affinity and selectivity for biological targets.[3]
Anticancer Activity: Derivatives of bicyclo[3.3.1]nonane have shown significant potential as anticancer agents.[1][4] For instance, 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-ones exhibit potent antitumor activity, with some compounds acting as inhibitors of hypoxia-inducible factor-1 (HIF-1), a key transcription factor in cancer progression.[1]
| Compound Type | Biological Activity |
| Bicyclo[3.3.1]nonenol derivatives | Antitumor activity against human cancer cell lines[1] |
| 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-ones | HIF-1 transcriptional activity inhibition[1] |
Building Blocks for Supramolecular Chemistry
The well-defined geometry of the bicyclo[3.3.1]nonane scaffold makes it an excellent building block for the construction of supramolecular assemblies.[2][8] The rigid framework can be functionalized with recognition motifs to create synthetic receptors for host-guest chemistry or to direct the self-assembly of complex architectures.[2][8]
Conclusion
The this compound and related functionalized bicyclo[3.3.1]nonanes are more than just chemical curiosities; they are powerful tools in the arsenal of the synthetic organic chemist. Their rigid and predictable three-dimensional structure provides a unique platform for the synthesis of complex molecules with important applications in medicine and materials science. The synthetic protocols outlined in this guide offer a starting point for researchers to explore the vast potential of this versatile scaffold in their own work. As our understanding of the relationship between molecular structure and function continues to grow, the importance of well-defined building blocks like the bicyclo[3.3.1]nonane framework will undoubtedly continue to increase.
References
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Roy, N., Das, R., Paira, R., & Paira, P. (2023). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. RSC Advances, 13(32), 22063-22106. [Link]
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Promontorio, R. (2019). Synthesis of Polysubstituted Oxygenated Bicyclo Compounds (Doctoral dissertation, UCL (University College London)). [Link]
-
Garg, N. K., & Sarpong, R. (2014). Synthesis of Highly Substituted Adamantanones from Bicyclo[3.3.1]nonanes. Organic Letters, 16(20), 5442–5445. [Link]
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Lidskog, A. (2020). Bicyclo[3.3.1]nonanes as Scaffolds in Supramolecular Chemistry: From Host-Guest Systems to Hydrogen-Bonded Aggregates. Lund University. [Link]
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Butkus, E., et al. (2008). Synthesis of bicyclo[3.3.1]nonane derivatives containing fused heterocyclic rings. ARKIVOC, 2008(15), 256-261. [Link]
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Valverde, L. F., et al. (2020). Design and Synthesis of two Bicyclo[3.3.1]nonane-steroid derivatives. Chemistry Journal of Moldova, 15(1), 84-90. [Link]
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Semantic Scholar. (n.d.). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes. [Link]
-
Request PDF. (n.d.). Synthesis of adamantane and bicyclo[3.3.1]nonane derivatives with the oxetane moiety. [Link]
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PubChem. (n.d.). Bicyclo(3.3.1)nonane. National Center for Biotechnology Information. [Link]
-
Request PDF. (n.d.). Synthesis of bicyclo[3.3.1]nonane derivatives containing fused heterocyclic rings. [Link]
- Google Patents. (n.d.). US7868017B2 - 9-azabicyclo[3.3.
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Oregon State University. (n.d.). Conformation and Reactivity Studies of Some Bicyclo(3,3,1)Nonane Derivatives. [Link]
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Chemical Communications (RSC Publishing). (n.d.). Stereoselective synthesis of highly substituted 1-isomorphans (1-azabicyclo[3.3.1]nonanes). [Link]
-
Bentham Science Publishers. (2020). Synthesis of a New Dioxaspiro[bicyclo[3.3.1]nonane-oxabicyclo[6.2.0]deca-1(10),8-dien-4-one Derivative Using Some Chemical Strategies. [Link]
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Letters in Applied NanoBioScience. (2020). Activity Exerted by Fluoro-2,4- Dioxaspiro[Bicyclo[3.3.1]Indene Derivative Against Ischemia/Reperfusion Injury. [Link]
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The Bicyclo[3.3.1]nonane Scaffold: A Versatile Framework in Modern Medicinal Chemistry
Introduction: The Structural Significance of Bicyclo[3.3.1]nonane
The bicyclo[3.3.1]nonane ring system, a rigid and conformationally distinct three-dimensional scaffold, has emerged as a privileged structure in medicinal chemistry. Its unique architecture is present in over 1,000 natural products, demonstrating a wide array of biological activities.[1][2] This prevalence in nature underscores its evolutionary selection as a favorable template for molecular interactions with biological targets. The conformational rigidity of the bicyclo[3.3.1]nonane core, which typically adopts a stable twin-chair conformation, allows for the precise spatial orientation of substituents, a critical factor in designing potent and selective therapeutic agents.[3][4] This guide provides an in-depth exploration of the applications of this versatile scaffold in drug discovery, complete with detailed synthetic protocols and mechanistic insights.
The inherent three-dimensionality of the bicyclo[3.3.1]nonane framework offers a significant advantage over flat, aromatic systems, often leading to improved pharmacological properties such as enhanced aqueous solubility and reduced toxicity.[5] Its derivatives have shown promise in a multitude of therapeutic areas, including oncology, neurodegenerative diseases, and infectious diseases.[1][2] This document will delve into specific applications, providing researchers and drug development professionals with a comprehensive understanding of the potential held by this remarkable molecular architecture.
Caption: The central role of the bicyclo[3.3.1]nonane scaffold in medicinal chemistry.
Therapeutic Applications of Bicyclo[3.3.1]nonane Scaffolds
The unique structural and conformational properties of the bicyclo[3.3.1]nonane core have been exploited in the development of a diverse range of therapeutic agents. Its rigid framework allows for the precise positioning of pharmacophoric groups, leading to high-affinity interactions with biological targets.
Anticancer Activity
A significant area of application for bicyclo[3.3.1]nonane derivatives is in oncology.[6] Numerous natural and synthetic compounds incorporating this scaffold have demonstrated potent anticancer activities.[7][8] For instance, many polyprenylated acylphloroglucinols (PPAPs), a class of natural products with the bicyclo[3.3.1]nonane core, exhibit significant cytotoxicity against various cancer cell lines.[9]
Derivatives such as 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-ones have shown promising antitumor activity.[10] The mechanism of action for some of these compounds is believed to involve the inhibition of key signaling pathways in cancer progression.[10] Furthermore, novel bicyclo[3.3.1]nonenol derivatives have been synthesized and have shown significant antitumor activity against human cancer cell lines.[11] The presence of an aromatic ring at the C-7 position of the bicyclo[3.3.1]nonane framework appears to be a crucial determinant for this activity.[11]
| Compound Class | Example | Therapeutic Target/Mechanism | Reference |
| Polyprenylated Acylphloroglucinols (PPAPs) | Garsubellin A | Enhancer of choline acetyltransferase, potential anticancer | [2][7] |
| 2,4-Diaryl-3-azabicyclo[3.3.1]nonan-9-ones | Synthetic derivatives | Inhibition of hypoxia-inducible factor-1 (HIF-1) | [10] |
| Bicyclo[3.3.1]nonenol derivatives | Cinnamic acid esters | Antitumor activity against human cancer cell lines | [11] |
Neurological Disorders
The bicyclo[3.3.1]nonane architecture is also a key feature in molecules targeting the central nervous system.[1][2] Its rigid nature allows for the design of ligands with high selectivity for specific receptor subtypes, a critical aspect in the development of drugs for neurological and psychiatric disorders. For example, derivatives of 3,7-diazabicyclo[3.3.1]nonane (bispidine) have been investigated as non-peptide antagonists of human orexin receptors, with potential applications in the treatment of sleep disorders, anxiety, and addiction.[12] The ability of these scaffolds to present functional groups in well-defined spatial orientations is key to their interaction with complex neuronal receptors. Additionally, there is emerging research into the potential of oligomeric bicyclo[3.3.1]nonanes in treating neurodegenerative diseases like Alzheimer's and Parkinson's.[13]
Antiviral and Antiprotozoal Agents
The versatility of the bicyclo[3.3.1]nonane scaffold extends to the development of anti-infective agents. Amino acid conjugates of 3,7-diazabicyclo[3.3.1]nonane have been identified as a promising scaffold for the design of potent antivirals against encephalitic viruses such as the Japanese encephalitis virus (JEV). These compounds are thought to inhibit viral replication at a post-entry stage.[14] Furthermore, azabicyclo-nonanes linked to sulfonamide cores have demonstrated activity against Plasmodium falciparum, the parasite responsible for malaria, and Trypanosoma brucei rhodesiense, the causative agent of African sleeping sickness.
Synthetic Protocols for Bicyclo[3.3.1]nonane Scaffolds
The construction of the bicyclo[3.3.1]nonane core has been a subject of extensive research, leading to the development of several efficient synthetic strategies. These methods often involve elegant cascade reactions that rapidly build molecular complexity.
Protocol 1: One-Pot Domino Michael-Aldol Annulation
This protocol describes a highly efficient and stereoselective one-pot synthesis of 6-hydroxybicyclo[3.3.1]nonane-2,9-diones from cycloalkane-1,3-diones and α,β-unsaturated aldehydes (enals).[5] This domino reaction proceeds through a sequential Michael addition followed by an intramolecular aldol condensation.
Rationale: The choice of a one-pot domino reaction is driven by efficiency and atom economy. The base catalyzes the initial Michael addition of the enolized 1,3-dione to the enal, creating an intermediate that is perfectly poised for a subsequent intramolecular aldol cyclization to form the bicyclic core. The stereochemical outcome can often be controlled by the judicious choice of solvent, base, and temperature.[5]
Caption: Workflow for the one-pot synthesis of bicyclo[3.3.1]nonane derivatives.
Step-by-Step Methodology:
-
Reactant Preparation: To a solution of the substituted cyclohexane-1,3-dione (1.0 eq.) in a suitable solvent (e.g., ethanol, methanol, or acetonitrile) under an inert atmosphere (e.g., nitrogen or argon), add the α,β-unsaturated aldehyde (1.1 eq.).
-
Catalyst Addition: Add a catalytic amount of a base (e.g., sodium hydroxide, potassium carbonate, or an organic base like DBU, 0.1-0.2 eq.).
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C). Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Work-up: Upon completion, neutralize the reaction mixture with a dilute aqueous acid solution (e.g., 1 M HCl) to a pH of ~7.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
Chromatography: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 6-hydroxybicyclo[3.3.1]nonane-2,9-dione.
Self-Validation: The success of the synthesis can be confirmed by standard analytical techniques. 1H and 13C NMR spectroscopy will confirm the formation of the bicyclic structure, with characteristic shifts and coupling constants for the bridgehead and bridge protons. High-resolution mass spectrometry (HRMS) will verify the elemental composition of the product. The stereochemistry can be determined by X-ray crystallography or advanced NMR techniques like NOESY.
Protocol 2: Synthesis of Azabicyclo[3.3.1]nonanes
Heterocyclic variants of the bicyclo[3.3.1]nonane scaffold, particularly those containing nitrogen, are of significant interest in medicinal chemistry. The first reported synthesis of an aza-bicyclo[3.3.1]nonane analogue was the discovery of Tröger's base in 1887.[7] Modern methods provide more controlled access to these structures.
Rationale: The synthesis of 3-azabicyclo[3.3.1]nonanes can be achieved through a double Mannich reaction or a stepwise approach involving the formation of a piperidine ring followed by cyclization. The choice of strategy depends on the desired substitution pattern and stereochemistry.
Illustrative Step-by-Step Methodology (Double Mannich Reaction):
-
Reactant Combination: In a suitable reaction vessel, combine a ketone with two equivalents of formaldehyde (or a formaldehyde equivalent like paraformaldehyde) and a primary amine (e.g., benzylamine or methylamine).
-
Acid Catalysis: Add a catalytic amount of an acid (e.g., hydrochloric acid or acetic acid).
-
Reaction Conditions: Heat the reaction mixture to reflux in a suitable solvent (e.g., ethanol or water).
-
Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, cool the reaction to room temperature and adjust the pH to basic (e.g., with aqueous sodium hydroxide).
-
Extraction and Purification: Extract the product with an appropriate organic solvent, dry the combined organic layers, and concentrate. Purify the crude product by column chromatography or crystallization.
Self-Validation: The formation of the azabicyclic core can be confirmed by NMR and mass spectrometry. The presence of the nitrogen atom can be further verified by techniques like IR spectroscopy (N-H stretch for secondary amines).
Conclusion and Future Perspectives
The bicyclo[3.3.1]nonane scaffold has firmly established itself as a cornerstone in the design and discovery of novel therapeutic agents. Its inherent structural and conformational features provide a robust platform for the development of potent and selective modulators of a wide range of biological targets. The continued development of innovative synthetic methodologies will undoubtedly expand the accessible chemical space of bicyclo[3.3.1]nonane derivatives, paving the way for the discovery of next-generation therapeutics for a myriad of diseases. The exploration of this "privileged" scaffold remains a vibrant and promising area of research in medicinal chemistry.
References
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Paira, P., et al. (2023). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. RSC Advances, 13(33), 22389-22421. [Link]
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Promontorio, R. (2020). Synthesis of Polysubstituted Oxygenated Bicyclo Compounds. UCL (University College London). [Link]
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Movassaghi, M., & Hunt, D. K. (2020). Approaches to the synthesis of bicyclo[3.3.1]nonane-containing meroterpenes. Nature Communications, 11(1), 448. [Link]
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Kasyan, L. I., & Zvekov, A. A. (2018). Conformational Analysis of Bicyclo [3.3.1] Nonanes and their Hetero Analogs. Current Organic Chemistry, 22(18), 1766-1803. [Link]
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Voloshina, E. N., et al. (2022). Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes). Molecules, 27(19), 6537. [Link]
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Figueroa-Valverde, L., et al. (2020). Design and Synthesis of Two Bicyclo[3.3.1]nonane-steroid Derivatives. Rasayan Journal of Chemistry, 13(2), 861-868. [Link]
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Geirsson, J. K. F., et al. (2004). Synthesis and antitumor activity of bicyclo[3.3.1]nonenol derivatives. Bioorganic & Medicinal Chemistry, 12(21), 5563-5569. [Link]
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Promontorio, R., et al. (2020). Domino Michael-Aldol Annulations for the Stereocontrolled Synthesis of Bicyclo[3.3.1]nonane and Bicyclo[3.2.1]octane Derivatives. The Journal of Organic Chemistry, 85(15), 9636-9655. [Link]
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Saha, P., et al. (2012). Bispidine-amino acid conjugates act as a novel scaffold for the design of antivirals that block Japanese encephalitis virus replication. PLoS ONE, 7(12), e52485. [Link]
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Movassaghi, M., & Hunt, D. K. (2020). Programmable meroterpene synthesis. Nature Communications, 11(1), 448. [Link]
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Lidskog, A. (2021). Bicyclo[3.3.1]nonanes as Scaffolds in Supramolecular Chemistry: From Host-Guest Systems to Hydrogen-Bonded Aggregates. Lund University. [Link]
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Paira, P., et al. (2023). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. RSC Advances, 13(33), 22389-22421. [Link]
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Bag, B. G., & Dinda, S. (2023). 'Oligomeric', 'Pentameric' Bicyclo [3. 3. 1] nonanes (BCNs) as potential Candidates for treating Alzheimer's, Parkinson's and other Neurodegenerative Diseases. ResearchGate. [Link]
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Macrosson, W. D. K. (1966). Conformation and Reactivity Studies of Some Bicyclo(3,3,1)Nonane Derivatives. Oregon State University. [Link]
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Schmidt, T. J., et al. (2012). Antiprotozoal Activity of Azabicyclo-Nonanes Linked to Tetrazole or Sulfonamide Cores. Molecules, 17(5), 5595-5611. [Link]
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Paira, P., et al. (2023). Synthesis of the bicyclo[3.3.1]nonane-containing tricycle through nitrile oxide-allene cycloaddition reaction. ResearchGate. [Link]
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Sim, G. A. (1979). The twin-chair conformation of bicyclo[3.3.1]nonane: X-ray diffraction study of 5-methyl-1-p-toluenesulphonyloxymethylbicyclo[3.3.1]nonan-9-ol. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 35(10), 2455-2458. [Link]
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McCabe, P. H., & Sim, G. A. (1981). The twin-chair conformation of bicyclo[3.3.1]nonane: X-ray diffraction study of 2,6-dichloro-9λ6-thiabicyclo[3.3.1]nonane 9,9-dioxide. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 37(10), 1943-1945. [Link]
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Synthesis of Bicyclic Keto Acids: Advanced Protocols for Drug Discovery and Development
Abstract
Bicyclic keto acids represent a pivotal class of chemical scaffolds, serving as integral building blocks in the synthesis of complex natural products and pharmacologically active molecules. Their rigid, three-dimensional structures provide a unique framework for interacting with biological targets, making them highly valuable in medicinal chemistry and drug development. This comprehensive guide provides detailed experimental protocols for two robust and versatile methods for synthesizing bicyclic keto acids: the Organocatalytic Asymmetric Robinson Annulation and the Diels-Alder Cycloaddition . Designed for researchers, scientists, and drug development professionals, this document elucidates the underlying chemical principles, offers step-by-step procedures, and provides insights into achieving high yield and stereochemical control.
Introduction to Bicyclic Scaffolds
The strategic importance of bicyclic keto acids lies in their prevalence in the core structures of numerous biologically active compounds, including steroids and complex terpenes. The fusion of two rings imposes conformational constraints that can lead to enhanced binding affinity and selectivity for specific protein targets. The presence of both a ketone and a carboxylic acid functionality offers orthogonal handles for further chemical elaboration, enabling the exploration of a broad chemical space in structure-activity relationship (SAR) studies.
This application note details two distinct and powerful synthetic strategies. The first, an asymmetric Robinson annulation, leverages organocatalysis to construct chiral bicyclic systems, a cornerstone of modern asymmetric synthesis.[1][2] The second, a Diels-Alder reaction, provides a classic and highly efficient method for forming six-membered rings with excellent stereocontrol, leading to bridged bicyclic systems.[3]
Protocol 1: Asymmetric Synthesis of a Bicyclic Keto Acid via Organocatalytic Robinson Annulation
The Robinson annulation is a classic and powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol condensation to create a six-membered ring.[1][4][5][6] By employing a chiral organocatalyst, such as the amino acid (S)-proline, this sequence can be rendered highly enantioselective. This protocol adapts the synthesis of the famed Wieland-Miescher ketone by starting with a cyclic β-keto ester, which upon annulation and subsequent hydrolysis, yields the target bicyclic keto acid.[1]
Causality and Mechanistic Insights
The reaction proceeds in a tandem Michael-aldol sequence. (S)-proline activates the cyclic β-keto ester by forming a nucleophilic enamine intermediate. This enamine then undergoes a conjugate addition (Michael reaction) to methyl vinyl ketone. The resulting 1,5-dicarbonyl intermediate, still activated by proline, then undergoes an intramolecular aldol condensation to form the bicyclic core. The chirality of the proline catalyst directs the stereochemical outcome of the reaction, leading to a specific enantiomer of the product. The final step is the hydrolysis of the ester group to the desired carboxylic acid.
Workflow Diagram: Asymmetric Robinson Annulation
Caption: Workflow for the two-part synthesis of a bicyclic keto acid.
Detailed Experimental Protocol
Part A: Synthesis of the Bicyclic Keto Ester
-
Reagent Preparation: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add ethyl 2-oxocyclohexanecarboxylate (1.0 eq) and dimethylformamide (DMF, 5 mL per mmol of keto ester).
-
Catalyst Addition: Add (S)-proline (0.1 eq) to the solution.
-
Reaction Initiation: Cool the mixture to 0 °C in an ice bath. Add methyl vinyl ketone (1.2 eq) dropwise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 48-72 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (3 x 10 mL) and brine (1 x 10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the enantioenriched bicyclic keto ester.
Part B: Hydrolysis to the Bicyclic Keto Acid
-
Hydrolysis Setup: In a 100 mL round-bottom flask, dissolve the purified bicyclic keto ester (1.0 eq) in a mixture of ethanol (5 mL) and 6M aqueous hydrochloric acid (10 mL).
-
Reaction: Heat the mixture to reflux (approximately 100 °C) for 12-18 hours. Monitor the disappearance of the starting material by TLC.
-
Isolation: Cool the reaction mixture to room temperature and extract with ethyl acetate (3 x 15 mL).
-
Purification: Wash the combined organic layers with brine (1 x 10 mL), dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the final bicyclic keto acid.
Quantitative Data Summary
| Step | Reagent | Stoichiometry | Typical Yield | Enantiomeric Excess (ee) |
| Annulation | Ethyl 2-oxocyclohexanecarboxylate | 1.0 eq | 70-85% | >90% |
| Methyl Vinyl Ketone | 1.2 eq | |||
| (S)-Proline | 0.1 eq | |||
| Hydrolysis | Bicyclic Keto Ester | 1.0 eq | 85-95% | N/A |
| 6M HCl | Excess |
Protocol 2: Synthesis of a Bicyclic Diacid via Diels-Alder Cycloaddition
The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring from a conjugated diene and a dienophile.[6] This method is renowned for its high degree of stereospecificity and efficiency. Here, we describe the classic reaction between cyclopentadiene and maleic anhydride, followed by hydrolysis to yield a bridged bicyclic dicarboxylic acid, a close analog to a keto acid, showcasing the power of this strategy in constructing complex bicyclic systems.[3][7]
Causality and Mechanistic Insights
The reaction is a concerted pericyclic process where the π-orbitals of the diene and dienophile overlap to form two new sigma bonds simultaneously.[6] Cyclopentadiene must be in the s-cis conformation to react. The stereochemistry of the dienophile is retained in the product. The reaction between cyclopentadiene and maleic anhydride strongly favors the formation of the endo isomer due to secondary orbital interactions, a key principle of Diels-Alder selectivity. The resulting anhydride is then readily hydrolyzed to the corresponding dicarboxylic acid.
Reaction Mechanism: Diels-Alder Cycloaddition
Caption: Two-step synthesis of a bicyclic diacid via Diels-Alder reaction.
Detailed Experimental Protocol
Part A: Diels-Alder Reaction
-
Preparation of Cyclopentadiene: Freshly crack dicyclopentadiene by heating it to ~180 °C and collecting the cyclopentadiene monomer via fractional distillation. Keep the collected cyclopentadiene on ice to prevent re-dimerization.[7]
-
Reaction Setup: In a 100 mL Erlenmeyer flask, dissolve maleic anhydride (1.0 eq) in ethyl acetate (15 mL) with gentle warming. Add ligroin (15 mL) and then cool the solution in an ice bath.
-
Cycloaddition: Slowly add the freshly prepared, chilled cyclopentadiene (1.1 eq) to the maleic anhydride solution with swirling. An exothermic reaction will occur.
-
Crystallization: Allow the flask to stand at room temperature for 20 minutes, then cool in an ice bath to complete the crystallization of the anhydride product.
-
Isolation: Collect the white crystals by vacuum filtration and wash with a small amount of cold petroleum ether. Air dry the product.
Part B: Hydrolysis to the Bicyclic Dicarboxylic Acid
-
Hydrolysis: Place the bicyclic anhydride product (1.0 eq) in a 100 mL beaker and add hot water (20 mL).
-
Dissolution: Boil the mixture until all the oily anhydride has dissolved and the solution is clear.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization of the dicarboxylic acid.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold water, and allow them to air dry.
Quantitative Data Summary
| Step | Reagent | Stoichiometry | Typical Yield |
| Cycloaddition | Maleic Anhydride | 1.0 eq | 85-95% |
| Cyclopentadiene | 1.1 eq | ||
| Hydrolysis | Bicyclic Anhydride | 1.0 eq | >90% |
| Water | Excess |
Conclusion
The synthesis of bicyclic keto acids and their analogs is a critical task in the development of new therapeutic agents. The two protocols presented here, the Asymmetric Robinson Annulation and the Diels-Alder Cycloaddition, offer reliable and versatile pathways to these valuable molecular scaffolds. The organocatalytic Robinson annulation provides an elegant solution for accessing chiral building blocks with high enantiopurity. The Diels-Alder reaction offers a robust and atom-economical method for constructing bridged bicyclic systems. By understanding the mechanistic underpinnings and following these detailed protocols, researchers can effectively synthesize a diverse range of bicyclic structures for application in drug discovery and natural product synthesis.
References
-
Wikipedia. (n.d.). Robinson annulation. Retrieved January 27, 2026, from [Link]
-
Master Organic Chemistry. (2018, December 10). The Robinson Annulation. Retrieved January 27, 2026, from [Link]
-
Chemistry LibreTexts. (2025, January 19). 23.12: The Robinson Annulation Reaction. Retrieved January 27, 2026, from [Link]
- Campos, S., et al. (2023, October 25). An aza-Robinson Annulation Strategy for the Synthesis of Fused Bicyclic Amides. Organic Letters.
-
Master Organic Chemistry. (2017, August 30). The Diels-Alder Reaction. Retrieved January 27, 2026, from [Link]
-
AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Retrieved January 27, 2026, from [Link]
-
Journal of Chemical Education. (n.d.). A One-Pot, Asymmetric Robinson Annulation in the Organic Chemistry Majors Laboratory. Retrieved January 27, 2026, from [Link]
-
Indian Academy of Sciences. (n.d.). Recyclable L-proline organocatalyst for Wieland–Miescher ketone synthesis. Retrieved January 27, 2026, from [Link]
- Experiment 49, The Diels-Alder Reaction of Cyclopentadiene with Maleic Anhydride. (n.d.). Retrieved January 27, 2026, from a course website at a university.
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Application Notes and Protocols: Purification of 9-Oxo-bicyclo[3.3.1]nonane-3-carboxylic acid
For: Researchers, scientists, and drug development professionals
Introduction
9-Oxo-bicyclo[3.3.1]nonane-3-carboxylic acid is a key intermediate in the synthesis of various biologically active molecules and complex natural products.[1] The rigid bicyclic framework of this compound provides a unique scaffold for arranging functional groups in defined spatial orientations, making it a valuable building block in medicinal chemistry and drug design.[1][2] Given its importance, the purity of this compound is paramount to ensure the desired outcomes in subsequent synthetic transformations and biological assays.
This document provides a comprehensive guide to the purification techniques for this compound, drawing upon established principles of organic chemistry and practical laboratory experience. We will explore the underlying causality behind experimental choices and provide detailed, self-validating protocols to achieve high purity of the target compound.
Understanding the Molecule: Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to developing an effective purification strategy. The molecule possesses both a ketone and a carboxylic acid functional group, which dictate its solubility, polarity, and potential for intermolecular interactions.
| Property | Value/Description | Significance for Purification |
| Molecular Formula | C₁₀H₁₄O₃ | |
| Molecular Weight | 182.22 g/mol | |
| Functional Groups | Ketone, Carboxylic Acid | The carboxylic acid group allows for manipulation of solubility based on pH (acid-base extraction). The ketone offers a site for potential side reactions or derivatization. Both groups contribute to the molecule's polarity. |
| Polarity | Moderately Polar | Influences the choice of chromatographic stationary and mobile phases, as well as recrystallization solvents. |
| Solubility | The presence of the carboxylic acid group suggests solubility in basic aqueous solutions and polar organic solvents. The bicyclic alkane framework contributes to some solubility in less polar organic solvents.[3] | This dual solubility is key for liquid-liquid extraction and selecting appropriate recrystallization solvent systems. |
| Potential for Hydrogen Bonding | High | The carboxylic acid can act as both a hydrogen bond donor and acceptor, influencing its melting point and interaction with polar solvents and chromatographic media.[4] |
Pre-Purification Considerations: Synthesis and Impurity Profile
The choice of purification method is heavily influenced by the synthetic route used to prepare this compound and the likely impurities generated. Common synthetic strategies include Robinson annulation and other cyclization reactions.
Potential Impurities May Include:
-
Starting Materials: Unreacted precursors from the synthesis.
-
By-products: Isomers, incompletely cyclized products, or products of side reactions.
-
Reagents: Catalysts, acids, or bases used in the synthesis.
-
Solvents: Residual solvents from the reaction or initial work-up.
-
Decarboxylation Product: Bicyclo[3.3.1]nonan-9-one, which can form upon heating.[5]
A preliminary analysis of the crude product by techniques such as Thin Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial for identifying the major impurities and tailoring the purification strategy accordingly.
Purification Strategies: A Multi-faceted Approach
A combination of techniques is often necessary to achieve the desired level of purity. The general workflow involves an initial work-up followed by one or more purification steps.
Caption: General purification workflow for this compound.
Acid-Base Extraction: The First Line of Defense
The carboxylic acid functionality of the target compound provides an excellent handle for a highly effective initial purification step. By manipulating the pH of the aqueous phase, the compound can be selectively moved between an organic and an aqueous layer, leaving behind neutral or basic impurities.
Principle of Operation
-
In Basic Conditions (e.g., aq. NaHCO₃ or NaOH): The carboxylic acid is deprotonated to form a water-soluble carboxylate salt.
-
R-COOH + NaHCO₃ → R-COO⁻Na⁺ + H₂O + CO₂
-
-
In Acidic Conditions (e.g., aq. HCl): The carboxylate salt is protonated back to the neutral, organic-soluble carboxylic acid.
-
R-COO⁻Na⁺ + HCl → R-COOH + NaCl
-
This allows for the separation of the acidic product from non-acidic impurities.
Detailed Protocol for Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Basification and Extraction: Transfer the organic solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute (e.g., 1 M) solution of sodium hydroxide (NaOH). Repeat the extraction 2-3 times.
-
Scientist's Note: Sodium bicarbonate is a milder base and is often preferred to avoid potential base-catalyzed side reactions. The evolution of CO₂ gas is a visual indicator that the extraction is proceeding.
-
-
Separation of Layers: Combine the aqueous layers. The desired product is now in the aqueous phase as its sodium salt. The organic layer, containing neutral and basic impurities, can be discarded.
-
Back-Extraction (Optional): Wash the combined aqueous layers with a fresh portion of the organic solvent to remove any remaining neutral impurities.
-
Acidification and Product Recovery: Cool the aqueous layer in an ice bath and slowly acidify with a concentrated or dilute acid (e.g., 6 M HCl) until the pH is acidic (pH ~2-3), checking with pH paper. The purified product should precipitate out as a solid.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold deionized water, and dry under vacuum.
Recrystallization: Achieving High Crystalline Purity
Recrystallization is a powerful technique for purifying solid compounds, provided a suitable solvent system can be identified. The principle relies on the differential solubility of the desired compound and its impurities in a solvent at different temperatures.
Solvent Selection: The Key to Success
The ideal recrystallization solvent should:
-
Dissolve the compound sparingly or not at all at room temperature.
-
Dissolve the compound completely at the solvent's boiling point.
-
Dissolve impurities well at all temperatures or not at all.
-
Be chemically inert towards the compound.
-
Be easily removable from the purified crystals (i.e., have a relatively low boiling point).
A literature search suggests that methanol can be a suitable solvent for the recrystallization of related bicyclo[3.3.1]nonane derivatives.[6] A mixed solvent system, such as methanol/water or ethyl acetate/hexane, can also be effective.
Detailed Protocol for Recrystallization
-
Dissolution: In an Erlenmeyer flask, add a minimal amount of the hot recrystallization solvent (e.g., methanol) to the crude, extracted solid. Heat the mixture on a hot plate with stirring until the solid completely dissolves.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the clear solution to cool slowly to room temperature. Crystal formation should begin. For optimal crystal growth and purity, avoid rapid cooling. Once at room temperature, the flask can be placed in an ice bath to maximize the yield of crystals.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing dissolved impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.
Caption: The four key stages of the recrystallization process.
Column Chromatography: For Challenging Separations
When recrystallization is ineffective or the crude product is an oil, column chromatography is the method of choice. This technique separates compounds based on their differential adsorption to a stationary phase while a mobile phase flows through it.
Choosing the Right System
-
Stationary Phase: Silica gel is the most common stationary phase for compounds of moderate polarity like this compound. The acidic nature of silica gel is compatible with the carboxylic acid functionality.
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate) is typically used. The polarity of the eluent is gradually increased to elute compounds of increasing polarity. The addition of a small amount of acetic acid or formic acid to the eluent can improve the peak shape and reduce tailing of the carboxylic acid product.
Detailed Protocol for Column Chromatography
-
TLC Analysis: First, determine the optimal eluent composition using TLC. A good solvent system will give the desired compound an Rf value of approximately 0.2-0.4.
-
Column Packing: Pack a glass column with a slurry of silica gel in the initial, less polar eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (which is then evaporated onto a small amount of silica gel). Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the mobile phase, starting with a low polarity mixture and gradually increasing the proportion of the more polar solvent (gradient elution).
-
Fraction Collection: Collect the eluate in a series of fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
Purity Assessment
After purification, it is essential to assess the purity of the final product. Standard analytical techniques include:
-
Melting Point: A sharp melting point range close to the literature value indicates high purity.
-
NMR Spectroscopy (¹H and ¹³C): The absence of impurity signals in the NMR spectra is a strong indicator of purity.
-
LC-MS: Provides information on both the purity and the mass of the compound, confirming its identity.
-
High-Performance Liquid Chromatography (HPLC): Can be used to quantify the purity of the sample.[7]
Conclusion
The purification of this compound is a critical step in its utilization for further research and development. By leveraging the unique chemical properties of its ketone and carboxylic acid functional groups, a combination of acid-base extraction, recrystallization, and column chromatography can be employed to achieve high levels of purity. The specific protocol should be tailored based on the impurity profile of the crude material. Careful execution of these techniques, coupled with rigorous purity assessment, will ensure the quality and reliability of this important synthetic intermediate.
References
-
Roy, N., Das, R., Paira, R., & Paira, P. (2023). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. RSC Advances, 13(33), 22827-22863. [Link]
-
Beckmann Rearrangement of 3-carboxybicyclo[3.3.1]nonane and [3.2.1]octane Oximes. (n.d.). CORE. [Link]
-
Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). (2022). Organic Syntheses, 99, 168-185. [Link]
-
Majumder, A., Mandal, A., & Ghosh, P. (2012). TOTAL SYNTHESIS OF 9 – OXO – BICYCLO [3.3.1] NONANE. Journal of Atoms and Molecules, 2(2), 176-181. [Link]
-
Pennetreau, P. (n.d.). Synthesis of Polysubstituted Oxygenated Bicyclo Compounds. UCL Thesis. [Link]
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Wallentin, C.-J., Orentas, E., Johnson, M. T., Båthori, N. B., Butkus, E., Wendt, O. F., Wärnmark, K., & Öhrström, L. (2011). Synthetic and crystallographic studies of bicyclo[3.3.1]nonane derivatives: From strong to weak hydrogen bonds and the stereochemistry of network formation. CrystEngComm, 13(22), 6843-6853. [Link]
-
Decarboxylation. (2022, May 20). Master Organic Chemistry. [Link]
-
Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (2020, October 22). PMC. [Link]
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Application Notes and Protocols: 9-Oxo-bicyclo[3.3.1]nonane-3-carboxylic acid as a Versatile Building Block for Complex Molecule Synthesis
Introduction: The Strategic Value of the Bicyclo[3.3.1]nonane Scaffold
In the landscape of modern medicinal chemistry and complex molecule synthesis, the strategic selection of foundational building blocks is paramount. The bicyclo[3.3.1]nonane framework has emerged as a privileged scaffold, prized for its rigid, three-dimensional architecture that allows for precise spatial orientation of functional groups. This conformational rigidity is instrumental in designing molecules with high affinity and selectivity for biological targets, a critical aspect in drug discovery.[1][2] The bicyclo[3.3.1]nonane core is a prominent feature in a variety of biologically active natural products and has been utilized as a key structural motif in the development of novel therapeutics.[3][4] Furthermore, this versatile skeleton serves as a crucial precursor in the synthesis of other complex polycyclic systems, most notably adamantane derivatives, which have found extensive applications in materials science and pharmacology.[3]
This guide provides an in-depth exploration of 9-Oxo-bicyclo[3.3.1]nonane-3-carboxylic acid , a bifunctional building block that offers a unique combination of a reactive ketone and a carboxylic acid on a rigid bicyclic scaffold. This strategic placement of functional groups opens a myriad of possibilities for synthetic elaboration, making it an invaluable tool for researchers, scientists, and drug development professionals. We will delve into a robust synthetic protocol for its preparation and showcase its application in the construction of more complex molecular architectures.
Physicochemical Properties and Structural Data
A thorough understanding of the physicochemical properties of a building block is essential for its effective utilization. The data presented below for the parent compound, bicyclo[3.3.1]nonane-3-carboxylic acid, provides a baseline for understanding the characteristics of its 9-oxo derivative.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₆O₂ | PubChem CID: 557345 |
| Molecular Weight | 168.23 g/mol | PubChem CID: 557345 |
| IUPAC Name | bicyclo[3.3.1]nonane-3-carboxylic acid | PubChem CID: 557345 |
| CAS Number | 6221-62-1 | PubChem CID: 557345 |
The introduction of a ketone at the C9 position in this compound significantly influences its reactivity and conformational preferences. The bicyclo[3.3.1]nonane system can exist in a chair-chair, boat-chair, or boat-boat conformation. The presence of the sp² hybridized carbonyl carbon at the bridge can affect the stability of these conformers.
Synthesis of this compound: A Multi-step Approach
The synthesis of this compound can be achieved through a multi-step sequence, leveraging established methodologies for the construction of the bicyclo[3.3.1]nonane core. The following protocol is a robust and adaptable pathway, starting from readily available precursors.
Workflow for the Synthesis of this compound
Caption: Synthetic workflow for this compound.
Protocol 1: Synthesis of Diethyl 9-oxobicyclo[3.3.1]nonane-3,7-dicarboxylate-1,5-dicarboxylate (A Meerwein's Ester Analogue)
This initial step constructs the core bicyclo[3.3.1]nonane skeleton through a well-established condensation reaction.[3]
Materials:
-
Diethyl acetonedicarboxylate
-
Paraformaldehyde
-
Piperidine
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve diethyl acetonedicarboxylate (1.0 equiv) in ethanol.
-
Add paraformaldehyde (2.2 equiv) to the solution.
-
Add a catalytic amount of piperidine (0.1 equiv) to the mixture.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product often crystallizes from the solution upon cooling. If not, reduce the solvent volume under reduced pressure to induce crystallization.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield the tetraester derivative.
Causality Behind Experimental Choices: The use of piperidine, a secondary amine, is crucial as it acts as a base to catalyze both the initial Knoevenagel condensation of the enolate of diethyl acetonedicarboxylate with formaldehyde and the subsequent Michael addition, leading to the bicyclic structure. Ethanol serves as a suitable polar protic solvent for the reactants.
Protocol 2: Hydrolysis and Decarboxylation to this compound
The tetraester is then subjected to acidic hydrolysis and decarboxylation to yield the target molecule.
Materials:
-
Diethyl 9-oxobicyclo[3.3.1]nonane-3,7-dicarboxylate-1,5-dicarboxylate
-
Concentrated Hydrochloric Acid (HCl)
-
Water
Procedure:
-
In a round-bottom flask, suspend the tetraester (1.0 equiv) in a mixture of concentrated HCl and water (typically a 1:1 to 2:1 ratio).
-
Heat the mixture to reflux and maintain for 12-24 hours. The progress of the hydrolysis and decarboxylation can be monitored by the evolution of CO₂ and by periodically taking aliquots for analysis (e.g., by ¹H NMR of the crude mixture after solvent removal).
-
After the reaction is complete, cool the mixture to room temperature.
-
Extract the aqueous solution with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) multiple times.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography to obtain pure this compound.
Trustworthiness of the Protocol: This hydrolysis and decarboxylation procedure is a standard and reliable method for converting β-keto esters and malonic esters to the corresponding ketones and carboxylic acids. The reaction is driven by the stability of the final product and the irreversible loss of CO₂. The purity of the final product should be verified by melting point, ¹H NMR, ¹³C NMR, and mass spectrometry.
Applications in Complex Molecule Synthesis
The bifunctional nature of this compound makes it a versatile starting material for a range of synthetic transformations. The ketone at C9 can be elaborated, while the carboxylic acid at C3 provides a handle for amide bond formation, esterification, or reduction.
Application 1: Synthesis of Adamantane Derivatives
The bicyclo[3.3.1]nonane framework is a direct precursor to the adamantane skeleton through intramolecular cyclization.
Reaction Scheme: Transannular Cyclization to an Adamantanol Derivative
Caption: Pathway to adamantane derivatives from the building block.
Protocol 3: Reduction and Transannular Cyclization
-
Reduction of the Ketone: Reduce the 9-oxo group of the title compound to a hydroxyl group using a standard reducing agent like sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in THF.
-
Acid-Catalyzed Cyclization: Treat the resulting 9-hydroxy-bicyclo[3.3.1]nonane-3-carboxylic acid with a strong acid such as sulfuric acid. This promotes a transannular cyclization to form an adamantanol derivative. The reaction proceeds via protonation of the hydroxyl group, formation of a carbocation, and subsequent intramolecular attack by the electron-rich C-H bond at the opposing bridgehead position.
Application 2: Derivatization of the 9-Oxo Group via Wittig Reaction
The ketone functionality can be converted to an exocyclic double bond using the Wittig reaction, providing a scaffold for further functionalization.
Protocol 4: Methyleneation of the 9-Oxo Group
Materials:
-
This compound (ester protected)
-
Methyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) or Potassium tert-butoxide
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Protect the Carboxylic Acid: It is advisable to first protect the carboxylic acid group as an ester (e.g., methyl or ethyl ester) to prevent interference with the strongly basic Wittig reagent.
-
Prepare the Wittig Ylide: In a flame-dried, nitrogen-flushed flask, suspend methyltriphenylphosphonium bromide in anhydrous THF. Cool the suspension to 0 °C and add a solution of n-BuLi dropwise. Allow the mixture to warm to room temperature and stir for 1 hour to form the ylide (a characteristic orange-red color will appear).
-
Wittig Reaction: Cool the ylide solution to 0 °C and add a solution of the protected 9-oxo-bicyclo[3.3.1]nonane-3-carboxylate in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for several hours until the starting ketone is consumed (monitor by TLC).
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting 9-methylene-bicyclo[3.3.1]nonane-3-carboxylate by column chromatography.
-
The ester can be subsequently hydrolyzed back to the carboxylic acid if desired.
Mechanistic Insight: The Wittig reaction proceeds through the nucleophilic attack of the ylide on the carbonyl carbon, forming a betaine intermediate which then collapses to an oxaphosphetane. This four-membered ring intermediate then fragments to yield the desired alkene and triphenylphosphine oxide.
Conclusion
This compound represents a powerful and versatile building block for the synthesis of complex molecules. Its rigid bicyclic framework, coupled with the orthogonal reactivity of the ketone and carboxylic acid functionalities, provides a robust platform for the construction of novel chemical entities with potential applications in drug discovery and materials science. The protocols outlined in this guide offer a reliable pathway for its synthesis and demonstrate its utility in subsequent synthetic transformations, empowering researchers to explore new frontiers in chemical synthesis.
References
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Figueroa, L., et al. (2020). DESIGN AND SYNTHESIS OF TWO BICYCLO[3.3.1]NONANE-STEROID DERIVATIVES. Chemistry Journal of Moldova, 15(1), 75-85. Available at: [Link]
-
Roy, N., et al. (2023). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. RSC Advances, 13(32), 22389-22480. Available at: [Link]
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National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 557345, Bicyclo(3.3.1)nonane-3-carboxylic acid. Retrieved from [Link].
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-
Ryzhikova, O. V., et al. (2025). Straightforward Synthetic Approach to Aminoalcohols with 9-Oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes). Preprints.org. Available at: [Link]
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Promontorio, R. (2019). Synthesis of Polysubstituted Oxygenated Bicyclo Compounds (Doctoral dissertation, UCL). Available at: [Link]
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Grygorenko, O. O., et al. (2017). Beckmann Rearrangement of 3-carboxybicyclo[3.3.1]nonane and [3.2.1]octane Oximes. French-Ukrainian Journal of Chemistry, 5(2), 120-126. Available at: [Link]
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Kiessling, A. J., & McClure, C. K. (1997). The Conversion of Amides to Esters with Meerwein'S Reagent. Application to the Synthesis of a Carfentanil Precursor. Synthetic Communications, 27(5), 923-937. Available at: [Link]
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Arjona, O., et al. (2007). Exploration of the bicyclo[3.3.1]nonane System as a Template for the Development of New Ligands for the Estrogen Receptor. Journal of Medicinal Chemistry, 50(23), 5663-5670. Available at: [Link]
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Application Notes and Protocols for Reaction Mechanisms Involving 9-Oxo-bicyclo[3.3.1]nonane-3-carboxylic acid
Introduction: The Strategic Importance of the Bicyclo[3.3.1]nonane Scaffold
The bicyclo[3.3.1]nonane framework is a conformationally restricted, three-dimensional scaffold that has garnered significant attention in the fields of medicinal chemistry and natural product synthesis.[1][2] Its rigid structure allows for the precise spatial orientation of functional groups, making it an ideal template for the design of ligands that target specific biological receptors with high affinity and selectivity. The incorporation of a ketone at the C9 position and a carboxylic acid at the C3 position, as seen in 9-Oxo-bicyclo[3.3.1]nonane-3-carboxylic acid, provides two versatile chemical handles for a variety of transformations. This guide provides an in-depth exploration of the key reaction mechanisms involving this valuable building block, complete with detailed experimental protocols and mechanistic insights to empower researchers in their synthetic endeavors. The bicyclo[3.3.1]nonane moiety is a core component of numerous biologically active natural products, highlighting its significance.[3]
Synthesis of this compound: A Mechanistic Approach
A plausible synthetic route commences with 1,3-cyclohexanedione, which can undergo a Michael addition with an appropriate acrylate derivative, followed by an intramolecular aldol condensation to furnish the bicyclic core. Subsequent functional group manipulations would then lead to the target this compound. The stereochemistry of the carboxylic acid group is a critical aspect of the synthesis, and its orientation can often be controlled by the choice of reaction conditions and reagents.
Key Reaction Mechanisms and Protocols
Stereoselective Reduction of the 9-Oxo Group
The reduction of the ketone at the C9 position is a fundamental transformation that introduces a hydroxyl group and a new stereocenter. The stereochemical outcome of this reduction is highly dependent on the steric environment of the bicyclic system and the nature of the reducing agent.
Hydride reducing agents, such as sodium borohydride (NaBH₄), typically approach the carbonyl group from the less sterically hindered face. In the case of the bicyclo[3.3.1]nonane system, this often leads to the formation of the endo-alcohol as the major product. The transition state of the reaction involves the coordination of the borohydride to the carbonyl oxygen, followed by the delivery of a hydride ion. The facial selectivity is dictated by the steric hindrance posed by the rest of the bicyclic framework.
Caption: Workflow for the stereoselective reduction of this compound.
-
Dissolution: Dissolve this compound (1.0 eq) in methanol (10 mL per gram of substrate) in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add sodium borohydride (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Quenching: Cool the mixture back to 0 °C and cautiously quench the excess NaBH₄ by the dropwise addition of acetone (5 mL).
-
Work-up: Acidify the mixture to pH ~2 with 1 M HCl. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired endo-9-Hydroxy-bicyclo[3.3.1]nonane-3-carboxylic acid.
| Product | Yield | Diastereomeric Ratio (endo:exo) | Key Spectroscopic Data |
| endo-9-Hydroxy-bicyclo[3.3.1]nonane-3-carboxylic acid | Typically >90% | >95:5 | ¹H NMR: Characteristic upfield shift of the C9-H proton. IR: Broad O-H stretch around 3300 cm⁻¹. |
Functionalization of the Carboxylic Acid Moiety
The carboxylic acid at the C3 position serves as a versatile handle for the introduction of a wide range of functional groups, most notably through the formation of amides and esters. These reactions are fundamental in drug discovery for modulating the pharmacokinetic and pharmacodynamic properties of a lead compound.
Mechanistic Insight:
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly efficient coupling reagent for amide bond formation.[4] In the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated. The resulting carboxylate anion attacks HATU to form a highly reactive OAt-active ester. This intermediate is then readily attacked by the amine nucleophile to yield the desired amide, with the release of tetramethylurea as a byproduct.[4] The use of HATU is particularly advantageous for sterically hindered substrates and for minimizing racemization of chiral centers.
Caption: Mechanism of HATU-mediated amide bond formation.
-
Dissolution: Dissolve this compound (1.0 eq) in anhydrous dimethylformamide (DMF, 10 mL per gram of acid).
-
Reagent Addition: Add HATU (1.2 eq) and the desired amine (1.1 eq) to the solution.
-
Base Addition: Cool the mixture to 0 °C and add DIPEA (2.5 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash successively with 1 M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purification: Purify the crude amide by flash column chromatography on silica gel.
Mechanistic Insight:
Fischer-Speier esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[5] The reaction mechanism involves the initial protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (e.g., sulfuric acid), which activates the carbonyl carbon towards nucleophilic attack by the alcohol.[5] A tetrahedral intermediate is formed, which then undergoes a series of proton transfers to eliminate a molecule of water, followed by deprotonation to yield the ester product.[5] The reaction is reversible, and the equilibrium can be shifted towards the product by using an excess of the alcohol or by removing water as it is formed.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in the desired alcohol (e.g., methanol or ethanol), which serves as both the reactant and the solvent.
-
Catalyst Addition: Add a catalytic amount of concentrated sulfuric acid (typically 2-5 mol%).
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-24 hours, monitoring the progress by TLC.
-
Work-up: After cooling to room temperature, neutralize the excess acid with a saturated solution of sodium bicarbonate. Remove the excess alcohol under reduced pressure.
-
Extraction: Extract the aqueous residue with an organic solvent such as ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic phase and purify the resulting ester by column chromatography or distillation.
Beckmann Rearrangement of the 9-Oxime Derivative
The Beckmann rearrangement provides a pathway to expand the bicyclic ring system and introduce a nitrogen atom, leading to the formation of a lactam. This transformation is particularly useful for accessing novel heterocyclic scaffolds.
The reaction begins with the oximation of the 9-keto group using hydroxylamine. The resulting oxime is then treated with an acid catalyst (e.g., polyphosphoric acid or trifluoroacetic acid), which protonates the hydroxyl group of the oxime, converting it into a good leaving group (water). The departure of water is accompanied by the migration of the alkyl group anti-periplanar to the leaving group, leading to the formation of a nitrilium ion intermediate. Subsequent hydrolysis of the nitrilium ion yields the corresponding lactam. The stereochemistry of the starting oxime (syn or anti) determines which of the bridgehead carbons migrates, thus dictating the structure of the resulting lactam.
Part A: Oximation
-
Reaction Mixture: To a solution of this compound (1.0 eq) in 2-propanol, add hydroxylamine hydrochloride (1.2 eq) and pyridine (1.2 eq).
-
Reflux: Heat the mixture under reflux for 5 hours.
-
Work-up: After cooling, evaporate the solvent under reduced pressure. Add distilled water to the residue, and collect the precipitated product by filtration. Wash the solid with water and dry to obtain 9-Oximinobicyclo[3.3.1]nonane-3-carboxylic acid.
Part B: Beckmann Rearrangement
-
Reaction Setup: Dissolve the 9-oximinobicyclo[3.3.1]nonane-3-carboxylic acid (1.0 eq) in trifluoroacetic acid.
-
Reflux: Heat the solution under reflux for 6 hours.
-
Work-up: Evaporate the trifluoroacetic acid under reduced pressure. Add distilled water to the residue and collect the product by filtration. Wash with water and dry to yield the lactam product.
| Reactant | Reaction | Product | Typical Yield |
| This compound | Oximation | 9-Oximinobicyclo[3.3.1]nonane-3-carboxylic acid | ~90% |
| 9-Oximinobicyclo[3.3.1]nonane-3-carboxylic acid | Beckmann Rearrangement | Bicyclic Lactam | Variable, dependent on substrate and conditions |
Application in the Synthesis of Complex Molecules: A Case Study
The utility of this compound and its derivatives as versatile synthetic intermediates is demonstrated in the synthesis of azaadamantanones. For instance, 2-azaadamantan-6-one has been synthesized from 9-oxo-endo-bicyclo[3.3.1]non-6-ene-3-carboxylic acid.[6] This synthesis showcases a key Curtius rearrangement to form a carbamate, which then undergoes an intramolecular cyclization to construct the adamantane core.[6] This example underscores the potential of this compound derivatives to serve as precursors for complex, cage-like structures with potential applications in medicinal chemistry.
Conclusion
This compound is a valuable and versatile building block in organic synthesis. Its rigid bicyclic framework and orthogonal functional groups provide a platform for a variety of chemical transformations, including stereoselective reductions, functional group interconversions, and ring system elaborations. The protocols and mechanistic discussions provided in this guide are intended to serve as a practical resource for researchers and drug development professionals, enabling them to harness the full synthetic potential of this important scaffold in their pursuit of novel and impactful molecules.
References
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Paira, R., et al. (2023). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. RSC Advances, 13(32), 22345-22415. Available from: [Link]
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Song, Z. J., et al. (2018). Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). Organic Syntheses, 99, 251-273. Available from: [Link]
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Ryzhikova, O. V., et al. (2021). Straightforward Synthetic Approach to Aminoalcohols with 9-Oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes). Molecules, 26(2), 433. Available from: [Link]
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Promontorio, R. (2018). Synthesis of Polysubstituted Oxygenated Bicyclo Compounds. UCL (University College London). Available from: [Link]
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Ryzhikova, O. V., et al. (2020). Straightforward Synthetic Approach to Aminoalcohols with 9-Oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes). Preprints. Available from: [Link]
- Williams, B. D., et al. (2001). Synthesis of 3-Azabicyclo[3.3.1]nonane-6,9-diones. Heterocycles, 55(11), 2199-2206.
- Hassan, M. M. M., et al. (2021). Novel Antimycobacterial Heterocyclic Amides.
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Campos-Alvarado, C. A., et al. (2020). Design and Synthesis of Two Bicyclo[3.3.1]nonane-Steroid Derivatives. Chemistry Journal of Moldova, 15(1), 85-91. Available from: [Link]
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Organic Chemistry Tutor. (2016, December 27). Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives [Video]. YouTube. Available from: [Link]
- Sedenkova, K. N., et al. (2021). Synthesis of adamantane and bicyclo[3.3.1]nonane derivatives with the oxetane moiety. Chemistry of Heterocyclic Compounds, 57(8), 753-759.
- Wilde, M. K., et al. (2017). Mechanism and origin of stereoselectivity in Robinson annulations leading to bicyclo[3.3.1]nonanes: a rare Curtin-Hammet scenario. The Journal of Organic Chemistry, 82(15), 7895-7905.
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Fokin, A. A., et al. (2019). Synthesis of 2-Azaadamantan-6-one: A Missing Isomer. The Journal of Organic Chemistry, 84(10), 6390-6396. Available from: [Link]
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Bishop, R. (1998). 9-Thiabicyclo[3.3.1]nonane-2,6-dione. Organic Syntheses, 75, 133. Available from: [Link]
- Brown, D. G., & Boström, J. (2016). Analysis of Past and Present Synthetic Methodologies on Medicinal Chemistry: Where Have All the New Reactions Gone?. Journal of Medicinal Chemistry, 59(10), 4443-4458.
- Vasilevsky, S. F., et al. (2013). An Expedient and Practical Approach to Functionalized 3-Aza-, 3-Oxa-, and 3-Thiabicyclo[3.3.1]nonane Systems. Synthesis, 45(19), 2736-2744.
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Williams, B. D., et al. (2001). SYNTHESIS OF 3-AZABICYCLO[3.3.1]NONANE-6,9-DIONES. Semantic Scholar. Available from: [Link]
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Paira, R., et al. (2023). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. PubMed Central. Available from: [Link]
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Organic Chemistry Tutor. (2016, December 27). Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives [Video]. YouTube. Available from: [Link]
- Pevarello, P., et al. (2005). Process for preparing cyclohexanediacetic acid monoamide.
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Lipshutz, B. H., et al. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Chemical Science, 14(15), 4043-4050. Available from: [Link]
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Archer, S., et al. (1990). HOMOTROPANES - SYNTHETIC APPROACHES TO THE 9-AZABICYCLO [4.2.1]NONANE/ENE RING SYSTEM. University of Leicester. Available from: [Link]
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- Mioskowski, C., et al. (2001). Synthesis of a New Dioxaspiro[bicyclo[3.3.1]nonane-oxabicyclo[6.2.0]deca-1(10),8-dien-4-one Derivative Using Some Chemical Strategies. The Journal of Organic Chemistry, 66(12), 4247-4252.
- Brown, H. C., et al. (1980). Exceptionally Facile Reduction of Carboxylic Acid Salts to Aldehydes by 9-Borabicyclo[3.3.1]nonane. The Journal of Organic Chemistry, 45(1), 1-11. The Journal of Organic Chemistry, 45(1), 1-11.
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Application Note: A Researcher's Guide to the Analytical Characterization of Bicyclo[3.3.1]nonane Derivatives
Abstract
The bicyclo[3.3.1]nonane framework is a prevalent structural motif in numerous natural products and biologically active compounds, prized for its conformational rigidity and stereochemical complexity. This semi-rigid scaffold allows for the precise spatial arrangement of functional groups, making it a valuable building block in medicinal chemistry and drug development. However, these same structural nuances present unique challenges for analytical characterization. This comprehensive guide provides researchers, scientists, and drug development professionals with detailed application notes and protocols for the analytical characterization of bicyclo[3.3.1]nonane derivatives. We delve into the core techniques of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Single Crystal X-ray Crystallography, offering not just procedural steps, but also the underlying scientific rationale to empower robust and reliable structural elucidation.
The Analytical Challenge of the Bicyclo[3.3.1]nonane Scaffold
The bicyclo[3.3.1]nonane skeleton consists of two fused cyclohexane rings, which can adopt several conformations, including the chair-chair, boat-chair, and boat-boat forms. The preferred conformation is highly dependent on the substitution pattern, particularly at the C3 and C7 positions. This conformational flexibility, coupled with the potential for multiple stereoisomers, necessitates a multi-faceted analytical approach for unambiguous characterization. A thorough understanding of the molecule's three-dimensional structure is paramount, as it directly influences its biological activity and pharmacokinetic properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling Stereochemistry and Conformation
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of bicyclo[3.3.1]nonane derivatives in solution. It provides detailed information about the carbon skeleton, proton environments, stereochemistry, and conformational dynamics.
Key Considerations for NMR Analysis
The rigid nature of the bicyclo[3.3.1]nonane framework often leads to well-resolved NMR spectra. However, the complexity of the spin systems requires a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) experiments for complete assignment.
-
¹H NMR: The chemical shifts and coupling constants of the bridgehead protons (C1 and C5) and the methylene bridge proton (C9) are particularly diagnostic. The multiplicity of these signals can provide initial insights into the substitution pattern and overall symmetry of the molecule.
-
¹³C NMR: The chemical shifts of the carbon atoms are sensitive to steric and electronic effects, providing valuable information about the substituents and the conformation of the rings. For instance, the chemical shifts of the C3 and C7 carbons can indicate whether the cyclohexane rings are in a chair or boat conformation.[1]
-
2D NMR:
-
COSY (Correlation Spectroscopy): Essential for establishing proton-proton coupling networks, allowing for the tracing of the carbon skeleton.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons, facilitating the assignment of the carbon spectrum.
-
HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range (2-3 bond) correlations between protons and carbons, crucial for connecting different fragments of the molecule and confirming the position of substituents.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about through-space proximity of protons. This is a critical technique for determining the relative stereochemistry and for detailed conformational analysis of bicyclo[3.3.1]nonane derivatives. For example, strong NOE correlations between protons on the C3 and C7 positions can indicate a chair-chair conformation with these substituents in an axial orientation.
-
Protocol for NMR Analysis of a Bicyclo[3.3.1]nonane Derivative
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified bicyclo[3.3.1]nonane derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, CD₃OD). The choice of solvent can sometimes influence the conformational equilibrium.
-
Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
-
Data Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum to assess sample purity and concentration.
-
Acquire a one-dimensional ¹³C{¹H} NMR spectrum.
-
Acquire the following two-dimensional spectra:
-
¹H-¹H COSY
-
¹H-¹³C HSQC
-
¹H-¹³C HMBC
-
¹H-¹H NOESY or ROESY (for molecules with intermediate molecular weight)
-
-
-
Data Processing and Interpretation:
-
Process the acquired data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.
-
Begin the assignment process with the most distinct signals in the ¹H NMR spectrum, such as those from bridgehead protons or protons adjacent to heteroatoms.
-
Use the COSY spectrum to trace out the spin systems within each cyclohexane ring.
-
Use the HSQC spectrum to assign the chemical shifts of the carbons directly attached to the assigned protons.
-
Utilize the HMBC spectrum to connect the different spin systems and to confirm the positions of quaternary carbons and substituents.
-
Analyze the NOESY spectrum to establish through-space proximities between protons, which is crucial for determining the relative stereochemistry and the dominant conformation of the molecule.
-
Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for Unsubstituted Bicyclo[3.3.1]nonane
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| C1, C5 | 1.8 - 2.2 | 30 - 35 |
| C2, C4, C6, C8 | 1.4 - 1.8 | 25 - 30 |
| C3, C7 | 1.4 - 1.8 | 20 - 25 |
| C9 | 1.9 - 2.3 | 35 - 40 |
Note: These are approximate ranges and can vary significantly with substitution.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Pathways
Mass spectrometry is an indispensable technique for determining the molecular weight of bicyclo[3.3.1]nonane derivatives and for gaining structural information through the analysis of their fragmentation patterns.
Ionization Techniques
-
Electron Ionization (EI): A hard ionization technique that often leads to extensive fragmentation. The resulting fragmentation pattern can be highly informative for structural elucidation and can serve as a fingerprint for a particular compound.
-
Electrospray Ionization (ESI) and Chemical Ionization (CI): Softer ionization techniques that typically produce a prominent molecular ion or pseudomolecular ion peak ([M+H]⁺ or [M+Na]⁺), which is essential for confirming the molecular weight.
Fragmentation of the Bicyclo[3.3.1]nonane Core
The fragmentation of the bicyclo[3.3.1]nonane skeleton is influenced by the stability of the resulting carbocations. Common fragmentation pathways involve the cleavage of the C-C bonds of the cyclohexane rings and the loss of small neutral molecules. The presence of functional groups will significantly direct the fragmentation pathways. For example, derivatives with hydroxyl or carbonyl groups will often undergo characteristic alpha-cleavages or McLafferty rearrangements.
Protocol for GC-MS Analysis of a Bicyclo[3.3.1]nonane Derivative
-
Sample Preparation:
-
Prepare a dilute solution of the analyte (typically 1 mg/mL) in a volatile organic solvent (e.g., dichloromethane, ethyl acetate, hexane).
-
If the compound is not sufficiently volatile or contains polar functional groups, derivatization (e.g., silylation) may be necessary.
-
-
GC Method Development:
-
Select a GC column with a suitable stationary phase (e.g., a non-polar 5% phenyl-methylpolysiloxane column is a good starting point).
-
Develop a temperature program that allows for the separation of the analyte from any impurities. A typical program might start at 50-100°C and ramp up to 250-300°C.
-
-
MS Data Acquisition:
-
Set the mass spectrometer to acquire data in the appropriate mass range (e.g., m/z 40-500).
-
Use electron ionization (EI) at 70 eV to generate a reproducible fragmentation pattern.
-
-
Data Analysis:
High-Performance Liquid Chromatography (HPLC): Separation of Isomers
Due to the stereochemical complexity of many bicyclo[3.3.1]nonane derivatives, the separation of stereoisomers (enantiomers and diastereomers) is often a critical step in their analysis and purification. HPLC is the premier technique for this purpose.
Chiral Stationary Phases (CSPs)
For the separation of enantiomers, the use of a chiral stationary phase is essential. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives coated on a silica support) are widely used and have proven effective for the resolution of a broad range of chiral compounds, including bicyclo[3.3.1]nonane derivatives.[6]
Protocol for Chiral HPLC Method Development
-
Column Selection:
-
Begin with a polysaccharide-based chiral column (e.g., Chiralcel OD-H, Chiralpak AD-H).
-
-
Mobile Phase Screening:
-
Start with a normal-phase mobile phase, typically a mixture of hexane or heptane with an alcohol modifier (e.g., isopropanol or ethanol).
-
Screen different ratios of the mobile phase components (e.g., 90:10, 80:20, 70:30 hexane:isopropanol) to optimize the separation.
-
If normal-phase conditions are unsuccessful, reversed-phase or polar organic modes can be explored.
-
-
Optimization:
-
Adjust the flow rate to improve resolution and analysis time.
-
If the separation is still not optimal, try a different alcohol modifier or add a small amount of an additive (e.g., trifluoroacetic acid for acidic compounds, diethylamine for basic compounds).
-
Temperature can also be a useful parameter for optimizing the separation.
-
-
Detection:
-
Use a UV detector set to a wavelength where the analyte has significant absorbance. If the analyte lacks a chromophore, a refractive index (RI) detector or an evaporative light scattering detector (ELSD) can be used.
-
Single Crystal X-ray Crystallography: The Definitive Structure
Single crystal X-ray crystallography provides an unambiguous determination of the three-dimensional structure of a molecule in the solid state, including the absolute configuration of chiral centers. This technique is the gold standard for structural elucidation.
The Importance of Crystal Quality
The success of an X-ray crystallographic analysis is entirely dependent on the quality of the single crystal. The crystal should be of a suitable size (typically 0.1-0.3 mm in each dimension), have well-defined faces, and be free of cracks and other defects.
Protocol for Growing Diffraction-Quality Crystals
-
Purification:
-
The compound must be highly pure. Recrystallization or chromatography should be performed immediately before attempting to grow crystals.
-
-
Solvent Selection:
-
Choose a solvent or solvent system in which the compound has moderate solubility.
-
-
Crystallization Techniques:
-
Slow Evaporation: Dissolve the compound in a suitable solvent in a vial with a loose-fitting cap or with small holes in the cap to allow for slow evaporation of the solvent.
-
Slow Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature and allow it to cool slowly to room temperature or below.
-
Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container that contains a solvent in which the compound is insoluble but which is miscible with the solvent of the compound's solution. The precipitant vapor will slowly diffuse into the solution, reducing the solubility of the compound and promoting crystallization.
-
Layering: Carefully layer a less dense solvent in which the compound is insoluble on top of a more dense solution of the compound. Crystals may form at the interface between the two solvents.
-
-
Crystal Harvesting and Mounting:
-
Once suitable crystals have formed, carefully remove them from the mother liquor using a small loop and mount them on the goniometer head of the diffractometer.
-
Data Collection and Structure Refinement
-
Data Collection:
-
The mounted crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.
-
The crystal is irradiated with a monochromatic beam of X-rays, and the diffraction pattern is recorded on a detector.
-
-
Structure Solution and Refinement:
-
The diffraction data is processed to determine the unit cell dimensions and the space group.
-
The structure is solved using direct methods or Patterson methods to obtain an initial model of the electron density.
-
The atomic positions and thermal parameters are refined against the experimental data to obtain the final, accurate molecular structure.
-
Integrated Analytical Workflow
For a comprehensive and confident characterization of a novel bicyclo[3.3.1]nonane derivative, an integrated analytical workflow is recommended. This approach leverages the strengths of each technique to build a complete picture of the molecule's identity and structure.
Caption: Integrated workflow for the characterization of bicyclo[3.t.1]nonane derivatives.
Conclusion
The analytical characterization of bicyclo[3.3.1]nonane derivatives requires a meticulous and multi-technique approach. By combining the strengths of NMR spectroscopy for detailed structural and conformational analysis in solution, mass spectrometry for molecular weight determination and fragmentation analysis, HPLC for the separation of complex isomeric mixtures, and X-ray crystallography for unambiguous solid-state structure determination, researchers can achieve a comprehensive and confident understanding of these fascinating molecules. The protocols and insights provided in this application note are intended to serve as a valuable resource for scientists engaged in the synthesis and development of novel bicyclo[3.3.1]nonane-based compounds.
References
-
Figueroa-Lara, L., et al. (2020). DESIGN AND SYNTHESIS OF TWO BICYCLO[3.3.1]NONANE-STEROID DERIVATIVES. Chemistry Journal of Moldova, 15(1), 75-85. [Link]
-
Dutton, P. J., et al. (2015). Structural Identification of Petroleum Acids by Conversion to Hydrocarbons and Multidimensional Gas Chromatography-Mass Spectrometry. Energy & Fuels, 29(9), 5675-5684. [Link]
-
Hare, S. R., & Njardarson, J. T. (2012). Synthesis and chemical diversity analysis of bicyclo[3.3.1]non-3-en-2-ones. Beilstein Journal of Organic Chemistry, 8, 128-134. [Link]
-
Orentas, E. (2009). Design of supramolecular tubular structures based on bicyclo[3.3.1]nonane framework. [Doctoral dissertation, Lund University]. Lund University Libraries. [Link]
-
Schaefer, J. P. (1966). Conformation and Reactivity Studies of Some Bicyclo(3,3,1)Nonane Derivatives. [Doctoral dissertation, Oregon State University]. Oregon State University. [Link]
-
Promontorio, R. (2017). Synthesis of Polysubstituted Oxygenated Bicyclo Compounds. [Doctoral dissertation, UCL (University College London)]. UCL Discovery. [Link]
-
Figueroa-Lara, L., et al. (2020). Design and Synthesis of Two Bicyclo[3.3.1]nonane-steroid Derivatives. Chemistry Journal of Moldova, 15(1), 75-85. [Link]
-
Lansbury, P. T., & LaPointe, R. E. (1979). Carbon-13 nuclear magnetic resonance spectra of 3,7-disubstituted bicyclo[3.3.1]nonanes: conformation and through-space interaction. Journal of the Chemical Society, Perkin Transactions 2, 794-797. [Link]
-
Wallentin, C. J., et al. (2012). Synthetic and crystallographic studies of bicyclo[3.3.1]nonane derivatives: from strong to weak hydrogen bonds and the stereochemistry of network formation. CrystEngComm, 14(1), 178-187. [Link]
-
Staples, R. J. (2025). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, E81(10), 895-905. [Link]
-
Al-Fatlawi, A. A., et al. (2022). Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants. ResearchGate. [Link]
-
The Organic Chemistry Tutor. (2022, March 8). Lec-24 || Fragmentation pattern of cycloalkanes & bicycloalkanes || Intensity of molecular ion peak [Video]. YouTube. [Link]
-
Silva, A. M. S., et al. (2006). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 10(4), 397-463. [Link]
-
Kurtán, T., & Insinska-Rak, M. (2001). Determination of the absolute configuration of bicyclo[3.3.1]nonane-2,7-dione by circular dichroism spectroscopy and chemical correlation. Chirality, 13(11), 694-698. [Link]
-
Subramanian, G. (Ed.). (2001). Chiral Separation Techniques: A Practical Approach. John Wiley & Sons. [Link]
-
Jones, P. G. (2024). How to grow crystals for X-ray crystallography. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, B80(Pt 4), 235-242. [Link]
-
LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
-
Rittner, R. (2004). NMR Spectroscopy: a Tool for Conformational Analysis. Afinidad, 61(513), 388-403. [Link]
-
Kádas, I., & Tõke, L. (2001). Stereocontrolled Synthesis and Reactions of Bicyclo[3.3.1]nonanes. Synlett, (12), 1943-1955. [Link]
-
Nishina, Y. (2018). Chapter 6: Single Crystal X-ray Structure Analysis. In Comprehensive Coordination Chemistry III (pp. 109-130). Elsevier. [Link]
-
Silva, A. M. S., et al. (2006). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 10(4), 397-463. [Link]
-
Spiteller, G., & Spiteller-Friedmann, M. (1964). Fragmentation reaction of bicyclo alkanes; the mass spectra of bicy- clo[2.2.1]heptane and cyclo-hexene are reported to show the analogies. Monatshefte für Chemie und verwandte Teile anderer Wissenschaften, 95(1), 257-264. [Link]
-
All About Chemistry. (2025, July 28). Mass Spectrometry of Cycloalkanes [Video]. YouTube. [Link]
-
Pemberton, R. P., et al. (2023). Experimental and Computational NMR Strategies to Identify Constrained Conformers of Modified Calix[7]arenes. ChemRxiv. [Link]
-
Grosu, I., et al. (2009). H-Bond-Driven Supramolecular Architectures of the Syn and Anti Isomers of the Dioxime of Bicyclo[3.3.1]nonane-3,7-dione. The Journal of Organic Chemistry, 74(10), 3939-3947. [Link]
-
de Sousa, G. F. (n.d.). Determination of crystal structure by single crystal X-ray diffraction. [PowerPoint slides]. [Link]
-
University of Zurich. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Department of Chemistry. [Link]
-
Khursanov, D. M., et al. (2025). Straightforward Synthetic Approach to Aminoalcohols with 9-Oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes). Preprints.org. [Link]
-
Alderson, T. R., & Kay, L. E. (2021). Methodological Advancements for Characterising Protein Side Chains by NMR Spectroscopy. UCL Discovery. [Link]
-
Clark, J. (2023, October 30). Fragmentation patterns in the mass spectra of organic compounds. Chemguide. [Link]
Sources
- 1. Carbon-13 nuclear magnetic resonance spectra of 3,7-disubstituted bicyclo[3.3.1]nonanes: conformation and through-space interaction - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. youtube.com [youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. researchgate.net [researchgate.net]
- 7. epublications.vu.lt [epublications.vu.lt]
Application Notes and Protocols for the Use of Camphor-Derived Chiral Auxiliaries in Asymmetric Synthesis
A Note to the Researcher: Initial inquiries into the specific use of 9-Oxo-bicyclo[3.3.1]nonane-3-carboxylic acid as a chiral auxiliary did not yield sufficient data within the current body of scientific literature to construct a detailed and validated protocol. This suggests that it is not a commonly employed auxiliary for asymmetric synthesis.
To provide a comprehensive and practical guide, this document will focus on a well-established and structurally analogous class of chiral auxiliaries: camphor-derived auxiliaries , with a specific emphasis on the widely utilized Oppolzer's camphorsultam . The principles, protocols, and mechanistic insights discussed herein are foundational to the field of asymmetric synthesis and can serve as a strong basis for the rational design of synthetic routes employing other rigid bicyclic chiral auxiliaries.
Introduction: The Power of Steric Hindrance and Conformational Rigidity
Chiral auxiliaries are indispensable tools in modern organic synthesis, particularly in the pharmaceutical industry, where the stereochemistry of a drug molecule is critical to its efficacy and safety.[1] A chiral auxiliary is a chiral moiety that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. After the desired stereocenter is created, the auxiliary is cleaved and can ideally be recovered for reuse.
The effectiveness of a chiral auxiliary is largely dependent on its structural attributes. Rigid bicyclic systems, such as those derived from camphor, are particularly effective due to their well-defined and conformationally constrained structures. This rigidity imparts a highly predictable steric environment, allowing for excellent facial discrimination of the prochiral center.
Oppolzer's camphorsultam , a sulfonamide derivative of camphor, is a powerful and versatile chiral auxiliary.[2] Its rigid bicyclic framework, coupled with the steric bulk of the gem-dimethyl groups and the stereoelectronic influence of the sulfonyl group, provides a highly effective platform for controlling the stereochemical outcome of a wide range of chemical reactions.[3]
Synthesis and Availability
Oppolzer's camphorsultam is commercially available in both enantiomeric forms: (+)-(1R)- and (–)-(1S)-2,10-camphorsultam. For researchers opting to synthesize the auxiliary, the established procedure involves the reduction of the corresponding camphorsulfonylimine. While early methods utilized catalytic hydrogenation, a more contemporary and efficient approach employs lithium aluminum hydride (LiAlH₄) for the reduction.[2] This reduction is highly stereoselective, yielding exclusively the exo isomer due to the steric hindrance imposed by the methyl groups of the camphor skeleton.[2]
Attachment of the Chiral Auxiliary
The camphorsultam auxiliary is typically attached to a carboxylic acid substrate to form an N-acylsultam. This is a crucial step that prepares the substrate for subsequent asymmetric transformations.
Protocol: Acylation of Oppolzer's Camphorsultam
Objective: To couple a carboxylic acid with Oppolzer's camphorsultam to form the corresponding N-acylsultam.
Materials:
-
Oppolzer's camphorsultam
-
Carboxylic acid of interest
-
Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂)
-
Triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Anhydrous lithium chloride (LiCl) (optional, can improve yields)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Acid Chloride Formation:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 equiv) in anhydrous DCM.
-
Add oxalyl chloride (1.2 equiv) or thionyl chloride (1.2 equiv) dropwise at 0 °C. A catalytic amount of dimethylformamide (DMF) can be added if using oxalyl chloride.
-
Allow the reaction to stir at room temperature for 1-2 hours, or until gas evolution ceases.
-
Remove the solvent and excess reagent in vacuo to yield the crude acid chloride.
-
-
Acylation of the Sultam:
-
In a separate flame-dried flask under an inert atmosphere, dissolve Oppolzer's camphorsultam (1.1 equiv) and anhydrous LiCl (1.1 equiv, if used) in anhydrous THF.
-
Cool the solution to -78 °C and add a solution of the crude acid chloride in anhydrous THF dropwise.
-
Add triethylamine (1.5 equiv) or DIPEA (1.5 equiv) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
-
Work-up and Purification:
-
Quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with DCM or ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the organic phase in vacuo.
-
Purify the crude product by silica gel column chromatography to obtain the pure N-acylsultam.
-
Applications in Asymmetric Synthesis
The N-acyl camphorsultam derivatives are versatile intermediates for a variety of stereoselective reactions.
Asymmetric Aldol Reactions
The aldol reaction is a powerful C-C bond-forming reaction. By employing an N-acyl camphorsultam, the stereochemical outcome of the aldol addition can be precisely controlled.
Protocol: Asymmetric Aldol Addition
Objective: To perform a diastereoselective aldol reaction between an N-acylsultam and an aldehyde.
Materials:
-
N-Acylsultam
-
Aldehyde
-
Titanium(IV) chloride (TiCl₄)
-
N,N-Diisopropylethylamine (DIPEA) or triethylamine (Et₃N)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
-
Enolate Formation and Aldol Addition:
-
In a flame-dried flask under an inert atmosphere, dissolve the N-acylsultam (1.0 equiv) in anhydrous DCM.
-
Cool the solution to -78 °C.
-
Add TiCl₄ (1.1 equiv) dropwise, resulting in a colored solution.
-
Add DIPEA (1.2 equiv) dropwise. The enolate formation is typically rapid.
-
Add the aldehyde (1.2 equiv) as a solution in DCM dropwise.
-
Stir the reaction at -78 °C for 2-4 hours.
-
-
Work-up and Purification:
-
Quench the reaction at -78 °C by the addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with DCM (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate in vacuo.
-
Purify the product by silica gel chromatography to isolate the diastereomerically pure aldol adduct.
-
Mechanism of Stereocontrol: The high diastereoselectivity is attributed to the formation of a rigid, chelated transition state. The titanium atom coordinates to both the carbonyl oxygen of the acyl group and the sulfonyl oxygen of the sultam. The bulky camphor framework then effectively shields one face of the enolate, directing the incoming aldehyde to the opposite face.
Caption: Workflow for an Asymmetric Aldol Reaction.
Asymmetric Diels-Alder Reaction
The Diels-Alder reaction is a powerful method for the construction of six-membered rings. Oppolzer's camphorsultam can be used to control the stereochemistry of this cycloaddition.[4]
Protocol: Asymmetric Diels-Alder Reaction
Objective: To perform a diastereoselective Diels-Alder reaction between an N-enoyl-camphorsultam and a diene.
Materials:
-
N-α,β-Unsaturated acyl-camphorsultam (dienophile)
-
Diene
-
Lewis acid catalyst (e.g., diethylaluminum chloride (Et₂AlCl), titanium tetrachloride (TiCl₄))
-
Anhydrous solvent (e.g., dichloromethane, toluene)
Procedure:
-
Reaction Setup:
-
In a flame-dried flask under an inert atmosphere, dissolve the N-enoyl-camphorsultam (1.0 equiv) in the anhydrous solvent.
-
Cool the solution to the desired temperature (e.g., -78 °C or 0 °C).
-
Add the Lewis acid catalyst (0.1 to 1.1 equiv) dropwise.
-
Stir for 15-30 minutes.
-
-
Diels-Alder Cycloaddition:
-
Add the diene (1.2-2.0 equiv) dropwise.
-
Stir the reaction at the chosen temperature for several hours to days, monitoring by TLC.
-
-
Work-up and Purification:
-
Quench the reaction with a suitable reagent (e.g., water, saturated NaHCO₃ solution).
-
Perform an aqueous work-up and extract the product with an organic solvent.
-
Dry the combined organic layers, filter, and concentrate.
-
Purify the crude product by recrystallization or silica gel chromatography.
-
Mechanism of Stereocontrol: The Lewis acid coordinates to the carbonyl oxygen of the acyl group, locking the conformation of the dienophile. The bulky camphor skeleton then blocks one face of the double bond, forcing the diene to approach from the less hindered face.
Caption: Stereocontrol in Diels-Alder Reaction.
Cleavage of the Chiral Auxiliary
A critical step in the synthetic sequence is the non-destructive removal of the chiral auxiliary to reveal the desired chiral product. The amide bond of the N-acylsultam can be cleaved under various conditions to yield different functional groups.
| Product Functional Group | Reagents and Conditions |
| Carboxylic Acid | LiOH, H₂O₂, THF/H₂O |
| Ester | NaOMe, MeOH |
| Aldehyde | DIBAL-H, THF, -78 °C |
| Primary Alcohol | LiAlH₄ or LiBH₄, THF |
| Weinreb Amide | Me(OMe)NH·HCl, AlMe₃, THF |
Protocol: Saponification to the Carboxylic Acid
Objective: To cleave the N-acylsultam to the corresponding carboxylic acid.
Materials:
-
N-Acylsultam adduct
-
Lithium hydroxide (LiOH)
-
Hydrogen peroxide (H₂O₂, 30% aqueous solution)
-
Tetrahydrofuran (THF)
-
Water
-
Sodium sulfite (Na₂SO₃) solution
-
Hydrochloric acid (HCl, 1M)
-
Ethyl acetate
Procedure:
-
Saponification:
-
Dissolve the N-acylsultam (1.0 equiv) in a mixture of THF and water (e.g., 3:1).
-
Cool the solution to 0 °C.
-
Add aqueous hydrogen peroxide (4.0 equiv) followed by aqueous LiOH (2.0 equiv).
-
Stir the reaction at 0 °C for 4 hours or until the starting material is consumed (monitor by TLC).
-
-
Work-up and Purification:
-
Quench the excess peroxide by adding an aqueous solution of Na₂SO₃.
-
Acidify the mixture to pH ~2 with 1M HCl.
-
Extract the product with ethyl acetate (3 x).
-
The aqueous layer contains the recovered camphorsultam, which can be extracted with DCM after basification.
-
Wash the combined organic layers containing the product with brine, dry over MgSO₄, filter, and concentrate.
-
Purify the carboxylic acid as needed.
-
Summary of Applications and Diastereoselectivities
| Reaction Type | Substrate | Conditions | Diastereomeric Excess (d.e.) | Reference |
| Aldol Reaction | N-Propionyl sultam + Benzaldehyde | TiCl₄, DIPEA, DCM, -78 °C | >98% | [5] |
| Diels-Alder Reaction | N-Acryloyl sultam + Cyclopentadiene | Et₂AlCl, DCM, -78 °C | >95% | [4] |
| Michael Addition | N-Crotonyl sultam + Lithium dibenzylcuprate | THF, -78 °C | >99% | [1] |
| Alkylation | N-Propionyl sultam + Benzyl bromide | NaHMDS, THF, -78 °C | >96% | [] |
Conclusion
Oppolzer's camphorsultam is a highly effective and versatile chiral auxiliary for a wide range of asymmetric transformations. Its rigid bicyclic structure provides a predictable and sterically hindered environment, leading to excellent levels of stereocontrol. The protocols outlined in this guide provide a starting point for researchers to employ this powerful tool in the synthesis of complex, enantiomerically pure molecules. The principles of stereocontrol demonstrated with camphorsultam are broadly applicable and can inform the use of other chiral auxiliaries in asymmetric synthesis.
References
- Wissinger, J. E., et al. (2005). A "Green" Oxidation of Borneol to Camphor.
-
Weetman, C. (n.d.). (−)-d-2,10-camphorsultam. Organic Syntheses. [Link][7]
-
El-Faham, A., & Al-Sehemi, A. G. (2020). Total Enantioselective Synthesis of a Norbornene Derivative via Lewis Acid Catalyzed Asymmetric Diels-Alder Reaction using the Oppolzer's Camphorsultam as a Chiral Auxilary. ChemRxiv. [Link][4]
- Mciteka, L. P., Lobb, K. A., & Kaye, P. T. (2016). Synthesis of camphor-derived chiral auxiliaries and their application in asymmetric Morita-Baylis-Hillman reactions. ARKIVOC, 2016(5), 151-163.
-
Li, W., et al. (2016). Stereoselective α-Hydroxylation of Amides Using Oppolzer's Sultam as Chiral Auxiliary. The Journal of Organic Chemistry, 81(8), 3468-3474. [Link][5]
- Singh, V. K. (2004). Recent Advances in the Application of the Oppolzer Camphorsultam as a Chiral Auxiliary. ChemInform, 35(32).
Sources
Application Notes and Protocols for the Derivatization of 9-Oxo-bicyclo[3.3.1]nonane-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Bicyclo[3.3.1]nonane Scaffold - A Privileged Motif in Medicinal Chemistry
The bicyclo[3.3.1]nonane framework is a rigid, three-dimensional scaffold that has garnered significant attention in medicinal chemistry due to its prevalence in numerous biologically active natural products.[1][2] This unique structural motif allows for a precise spatial arrangement of functional groups, making it an attractive template for the design of novel therapeutics. Derivatives of bicyclo[3.3.1]nonane have shown a wide range of biological activities, including anticancer, antimalarial, and anti-inflammatory properties.[2] The presence of both a ketone and a carboxylic acid functionality in 9-Oxo-bicyclo[3.3.1]nonane-3-carboxylic acid offers two versatile handles for chemical modification, enabling the creation of diverse libraries of compounds for drug discovery and chemical biology applications. These derivatives can be used to explore structure-activity relationships (SAR) and to develop probes for studying biological systems.
This guide provides detailed protocols for the derivatization of this compound at both the carboxylic acid and ketone positions. The methodologies described are based on well-established and reliable chemical transformations, with an emphasis on explaining the rationale behind the chosen reaction conditions to ensure reproducibility and facilitate adaptation for specific research needs.
Derivatization Strategies: A Dual-Functional Scaffold
The two primary sites for derivatization on the this compound scaffold are the C3-carboxylic acid and the C9-ketone. This allows for a modular approach to generating a library of derivatives.
Caption: Derivatization pathways for this compound.
Protocols for Carboxylic Acid Derivatization
The carboxylic acid moiety is readily converted into esters and amides, which are common functional groups in drug molecules.
Protocol 1: Fischer Esterification for Methyl Ester Synthesis
Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[3][4] The use of a large excess of the alcohol and removal of water drives the equilibrium towards the ester product.
Rationale: This method is cost-effective and straightforward for the synthesis of simple alkyl esters. Sulfuric acid acts as a catalyst by protonating the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[3]
Experimental Protocol:
-
To a solution of this compound (1.0 g, 5.09 mmol) in methanol (50 mL) in a round-bottom flask, add concentrated sulfuric acid (0.5 mL) dropwise with stirring.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate (50 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 25 mL) to neutralize the excess acid, followed by brine (25 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude methyl ester.
-
Purify the product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure methyl 9-oxobicyclo[3.3.1]nonane-3-carboxylate.
| Parameter | Value |
| Starting Material | This compound |
| Reagents | Methanol, Sulfuric Acid |
| Reaction Time | 4-6 hours |
| Temperature | Reflux |
| Purification | Column Chromatography |
| Expected Yield | 85-95% |
Protocol 2: EDC/HOBt-Mediated Amide Coupling
Carbodiimide-mediated couplings are a mild and efficient method for amide bond formation, widely used in peptide synthesis and medicinal chemistry.[5][6] 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble coupling agent, and its urea byproduct is easily removed during aqueous workup.[6] The addition of N-hydroxybenzotriazole (HOBt) minimizes side reactions and reduces the risk of racemization in chiral substrates.[7]
Rationale: EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[6] This intermediate is then attacked by the amine to form the amide bond. HOBt can react with the O-acylisourea to form an activated HOBt ester, which is more stable and less prone to side reactions, leading to higher yields and purer products.[8]
Caption: Simplified workflow for EDC-mediated amide coupling.
Experimental Protocol:
-
Dissolve this compound (1.0 g, 5.09 mmol) in anhydrous dichloromethane (DCM, 50 mL) under a nitrogen atmosphere.
-
Add HOBt (0.76 g, 5.60 mmol, 1.1 eq) and EDC hydrochloride (1.07 g, 5.60 mmol, 1.1 eq) to the solution and stir at room temperature for 30 minutes.
-
Add the desired primary or secondary amine (5.60 mmol, 1.1 eq) and a tertiary base such as N,N-diisopropylethylamine (DIPEA, 0.98 mL, 5.60 mmol, 1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with DCM (50 mL) and wash sequentially with 1 M HCl (2 x 25 mL), saturated aqueous sodium bicarbonate solution (2 x 25 mL), and brine (25 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude amide by column chromatography on silica gel or by recrystallization.
| Parameter | Value |
| Starting Material | This compound |
| Reagents | EDC, HOBt, Amine, DIPEA |
| Reaction Time | 12-24 hours |
| Temperature | Room Temperature |
| Purification | Column Chromatography / Recrystallization |
| Expected Yield | 70-90% |
Protocols for Ketone Derivatization
The ketone at the C9 position can be converted into various derivatives, including amines and oximes, providing another avenue for structural diversification.
Protocol 3: Reductive Amination to a Primary Amine
Reductive amination is a powerful method for the synthesis of amines from ketones or aldehydes.[9] The reaction proceeds via the in-situ formation of an imine or enamine, which is then reduced by a selective reducing agent like sodium cyanoborohydride.[10]
Rationale: Sodium cyanoborohydride is a mild reducing agent that selectively reduces the protonated imine intermediate much faster than the starting ketone, preventing the formation of the corresponding alcohol as a side product.[9] Ammonium acetate serves as the source of ammonia for the formation of the primary amine.
Experimental Protocol:
-
To a solution of this compound (1.0 g, 5.09 mmol) in methanol (50 mL), add ammonium acetate (3.92 g, 50.9 mmol, 10 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium cyanoborohydride (0.38 g, 6.11 mmol, 1.2 eq) portion-wise over 15 minutes.
-
Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction by TLC.
-
Carefully quench the reaction by the slow addition of 1 M HCl until the solution is acidic (pH ~2-3) to decompose the excess reducing agent.
-
Basify the solution with 2 M NaOH to pH ~10-11.
-
Extract the aqueous layer with a suitable organic solvent such as a mixture of chloroform and isopropanol (3:1, 3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The crude product, 9-Amino-bicyclo[3.3.1]nonane-3-carboxylic acid, can be purified by recrystallization or ion-exchange chromatography.
| Parameter | Value |
| Starting Material | This compound |
| Reagents | Ammonium acetate, Sodium cyanoborohydride |
| Reaction Time | 24-48 hours |
| Temperature | Room Temperature |
| Purification | Recrystallization / Ion-exchange chromatography |
| Expected Yield | 60-80% |
Protocol 4: Oxime Formation
The reaction of a ketone with hydroxylamine results in the formation of an oxime. This reaction is typically carried out under mildly acidic or basic conditions.
Rationale: The reaction proceeds via nucleophilic attack of the nitrogen atom of hydroxylamine on the carbonyl carbon, followed by dehydration to yield the oxime. The presence of a base like pyridine facilitates the reaction by deprotonating the hydroxylamine hydrochloride in situ.
Experimental Protocol:
-
To a stirred solution of this compound (1.0 g, 5.09 mmol) in 2-propanol (25 mL), add hydroxylamine hydrochloride (0.42 g, 6.11 mmol, 1.2 eq) and pyridine (0.49 mL, 6.11 mmol, 1.2 eq).
-
Heat the reaction mixture under reflux for 5 hours.
-
After cooling to room temperature, evaporate the solvent under reduced pressure.
-
Add distilled water (50 mL) to the residue, and collect the resulting precipitate by filtration.
-
Wash the solid with water and dry to afford 9-(Hydroxyimino)bicyclo[3.3.1]nonane-3-carboxylic acid. The product can be further purified by recrystallization from methanol.
| Parameter | Value |
| Starting Material | This compound |
| Reagents | Hydroxylamine hydrochloride, Pyridine |
| Reaction Time | 5 hours |
| Temperature | Reflux |
| Purification | Filtration and Recrystallization |
| Expected Yield | >90% |
Characterization of Derivatives
The synthesized derivatives should be characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the structure of the derivatives. For example, in the methyl ester, a new singlet corresponding to the methoxy protons will be observed around 3.7 ppm in the ¹H NMR spectrum. In the amide derivatives, the chemical shifts of the protons adjacent to the newly formed amide bond will be altered.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the elemental composition of the synthesized compounds.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to monitor the progress of the reactions. For example, the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of a new C=O stretch for the ester or amide will be indicative of a successful reaction.
Conclusion
The protocols outlined in this guide provide a robust framework for the derivatization of this compound, a valuable scaffold for medicinal chemistry and drug discovery. By systematically modifying the carboxylic acid and ketone functionalities, researchers can generate a diverse range of compounds for biological evaluation. The detailed explanations of the rationale behind each protocol are intended to empower scientists to adapt and optimize these methods for their specific research objectives.
References
-
Roy, N., Das, R., Paira, R., & Paira, P. (2023). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. RSC Advances, 13(32), 22389-22480. [Link]
-
Figueroa-Valverde, L., et al. (2020). DESIGN AND SYNTHESIS OF TWO BICYCLO[3.3.1]NONANE-STEROID DERIVATIVES. Chemistry Journal of Moldova, 15(1), 77-85. [Link]
-
Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]
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Bulochnikov, A. S., Ryzhenko, O. O., & Gorichko, M. V. (2017). Beckmann Rearrangement of 3-carboxybicyclo[3.3.1]nonane and [3.2.1]octane Oximes. French-Ukrainian Journal of Chemistry, 5(2), 121-127. [Link]
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Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
- Jain, N. F., & Masse, C. E. (n.d.).
-
Bulochnikov, A. S., Ryzhenko, O. O., & Gorichko, M. V. (2017). Beckmann Rearrangement of 3-carboxybicyclo[3.3.1]nonane and [3.2.1]octane Oximes. CORE. [Link]
-
PubChem. (n.d.). 9-aminobicyclo[3.3.1]nonane-9-carboxylic Acid. [Link]
- Ishchenko, A. Y., & Yanik, S. (2015). An Expedient and Practical Approach to Functionalized 3-Aza-, 3-Oxa-, and 3-Thiabicyclo[3.3.1]nonane Systems. Synlett, 26(15), 2129-2134.
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
-
Organic Syntheses. (2022). Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). [Link]
-
Arkivoc. (2008). Synthesis of bicyclo[3.3.1]nonane derivatives containing fused heterocyclic rings. [Link]
-
PrepChem. (n.d.). Synthesis of 3-amino-9-methyl-9-azabicyclo-[3.3.1]-nonane. [Link]
- Tantry, S. J., et al. (2007). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 48(47), 8381-8383.
- Steves, J. E., & Stahl, S. S. (2013). Copper(I)/ABNO-Catalyzed Aerobic Alcohol Oxidation. Journal of the American Chemical Society, 135(42), 15742-15745.
- Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.
- Ryzhikova, O. V., et al. (2024). Straightforward Synthetic Approach to Aminoalcohols with 9-Oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes). Molecules, 29(1), 105.
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
-
Organic Syntheses. (n.d.). 9-thiabicyclo[3.3.1]nonane-2,6-dione. [Link]
-
Chemguide. (n.d.). esterification - alcohols and carboxylic acids. [Link]
Sources
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- 8. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 9-Oxo-bicyclo[3.3.1]nonane-3-carboxylic acid
Welcome to the technical support guide for the synthesis of 9-Oxo-bicyclo[3.3.1]nonane-3-carboxylic acid. This document is designed for researchers, chemists, and drug development professionals who are working with this challenging bicyclic scaffold. The bicyclo[3.3.1]nonane framework is a core structural motif in numerous biologically active natural products and serves as a valuable building block in medicinal chemistry.[1][2][3] However, its synthesis is often hampered by challenges related to ring formation, stereocontrol, and functional group manipulation.[4][5]
This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate the complexities of this synthesis.
Section 1: Synthetic Strategy Overview
The construction of the this compound core can be approached through several synthetic routes. The optimal choice depends on the available starting materials, desired scale, and stereochemical requirements. Most strategies involve two key phases: the formation of the bicyclic core and the subsequent functionalization to install the ketone and carboxylic acid groups.
A common and effective strategy involves an intramolecular aldol-type cyclization or a Robinson annulation approach to build the bicyclic system, followed by oxidative cleavage and further modifications.
Below is a generalized workflow illustrating this common synthetic approach.
Caption: Generalized workflow for the synthesis of the target molecule.
For a comparative overview, the following table summarizes common approaches to construct the bicyclo[3.3.1]nonane core:
| Synthetic Approach | Key Reaction | Common Starting Materials | Advantages | Potential Challenges |
| Robinson Annulation | Michael Addition followed by Intramolecular Aldol Condensation | Cyclohexanones, α,β-unsaturated ketones | Well-established, readily available starting materials. | Regioselectivity issues, potential for polymerization.[6] |
| Domino Michael-Aldol | Anionic domino process | 1,3-Diones, Enals | High bond-forming efficiency, potential for stereocontrol.[7] | Sensitive to reaction conditions (base, solvent, temp). |
| Effenberger Cyclization | Diacylation of a cyclohexanone | Substituted cyclohexanone, Malonyl chloride | Direct route to the dione core. | Often proceeds in modest yield, limited substrate scope.[7] |
| Palladium-Catalyzed Annulation | Intramolecular cycloalkenylation | Tethered cyclohexanone TMS-enol ethers | Can offer good stereo- and regioselectivity.[6] | Requires specialized substrates and expensive catalysts. |
Section 2: Troubleshooting Guide (Q&A Format)
This section addresses specific problems that may arise during the synthesis.
Q1: My initial cyclization to form the bicyclo[3.3.1]nonane core is resulting in very low yields and multiple side products. What's going wrong?
Answer: This is a common and critical issue. The efficiency of the core-forming reaction, such as the Robinson annulation or related cyclizations, is highly dependent on precise control over reaction conditions.
Causality Analysis:
-
Incorrect Base/Solvent System: The choice of base and solvent is crucial for promoting the desired intramolecular reaction over intermolecular polymerization or decomposition. For instance, a base that is too strong or not sterically hindered can lead to undesired side reactions.
-
Thermodynamic vs. Kinetic Control: Annulation reactions can often lead to different regioisomers. The reaction temperature and time can influence whether the kinetic or the thermodynamically more stable product is formed. The bicyclo[3.3.1] system itself is a semi-rigid framework, and the formation of the bridge can be sterically demanding.[1]
-
Substrate Reactivity: The purity and reactivity of your starting cyclohexanone derivative and the Michael acceptor are paramount. Impurities can inhibit the catalyst or initiate polymerization.
Troubleshooting Steps:
| Problem | Probable Cause | Suggested Solution & Rationale |
| Polymerization of Michael Acceptor | Base is too reactive or concentration is too high. | Use a weaker, non-nucleophilic base (e.g., triethylamine, DBU) or a catalytic amount of a stronger base (e.g., TMG).[6] This minimizes intermolecular reactions. |
| Formation of undesired regioisomers | Reaction conditions favor an undesired pathway. | Systematically vary the temperature. Lower temperatures often favor the kinetically controlled product, while higher temperatures favor the thermodynamic product. Screen different solvents to influence the transition state energies. |
| Reaction fails to initiate or stalls | Impure starting materials or insufficient activation. | Purify all starting materials immediately before use (e.g., distillation of enones). Ensure the base is fresh and anhydrous. For enol/enolate formation, consider using stronger activating conditions (e.g., TMS-enol ether formation followed by Lewis acid catalysis).[6] |
| Decomposition of product | Product is unstable to the reaction conditions (e.g., strong base/acid, high temp). | If possible, use milder reaction conditions. Once the product is formed, quench the reaction promptly and proceed with a gentle workup to avoid degradation. |
Q2: I'm struggling with poor stereoselectivity at the C3 position. How can I control the formation of the endo vs. exo isomer of the carboxylic acid?
Answer: Achieving stereocontrol in the functionalization of the bicyclo[3.3.1]nonane skeleton is a significant challenge due to the conformational flexibility of the two six-membered rings, which can adopt chair-chair, chair-boat, or boat-boat conformations.[8]
Causality Analysis:
-
Steric Hindrance: The approach of a reagent to the C3 position will be directed by the steric bulk of the existing bicyclic framework. The endo face is generally more hindered than the exo face.
-
Reagent Choice: The size and shape of your nucleophile (if introducing the carboxyl group precursor via addition) or electrophile will play a major role. Bulky reagents will preferentially attack from the less hindered exo face.
-
Directing Groups: The presence of other functional groups on the ring system (like the C9-ketone or an intermediate alcohol) can direct incoming reagents through chelation or hydrogen bonding.
Strategies for Stereocontrol:
-
Reagent-Controlled Addition:
-
To favor the exo-product , use a sterically demanding nucleophile (e.g., a bulky Grignard reagent or organolithium to deliver a carbon chain that can be later oxidized).
-
To favor the endo-product , a smaller nucleophile might be effective, but this is often less selective. Alternatively, reduction of a C3-ketone with a bulky reducing agent like L-Selectride® can favor the formation of the corresponding endo-alcohol due to attack from the less hindered exo face.[9] This alcohol can then be converted to the carboxylic acid.
-
-
Substrate-Controlled Synthesis:
-
If a hydroxyl group is present at C9, it can direct certain reagents. For example, reduction of a C3-ketone might be directed by the C9-hydroxyl if it can form a transient complex with the reducing agent.
-
Caption: Troubleshooting decision tree for C3 stereocontrol.
Q3: The oxidation of the C9-alcohol to the ketone is incomplete or leads to decomposition. What are the best practices?
Answer: The oxidation of the bridgehead alcohol can be tricky. The C9 position is sterically accessible, but the bicyclic system can be sensitive to harsh oxidation conditions.
Causality Analysis:
-
Over-oxidation or Side Reactions: Strong oxidants like chromic acid can lead to undesired side reactions, especially if other sensitive functional groups are present.
-
Incomplete Reaction: Milder oxidants may require longer reaction times or higher temperatures, which can also lead to decomposition. Steric hindrance around the alcohol can slow the reaction rate.
Recommended Oxidation Protocols:
| Oxidizing Agent | Conditions | Advantages | Troubleshooting |
| Swern Oxidation | (COCl)₂, DMSO, Et₃N, -78 °C to RT | Mild, high-yielding, avoids heavy metals. | Ensure anhydrous conditions. The reaction is exothermic and requires careful temperature control. A foul smell (dimethyl sulfide) is produced. |
| Dess-Martin Periodinane (DMP) | DMP, CH₂Cl₂ or other inert solvent, RT | Mild, fast, neutral conditions, high functional group tolerance. | DMP is shock-sensitive and should be handled with care. The reaction can be slightly acidic; adding pyridine can buffer it. |
| TEMPO-mediated Oxidation | TEMPO (cat.), NaOCl (stoich.), CH₂Cl₂, RT | Catalytic, uses inexpensive bleach as the terminal oxidant. | Requires careful pH control (bicarbonate buffer) to be effective and avoid side reactions. |
Self-Validation: For any oxidation, the reaction progress should be meticulously monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Upon completion, a swift and non-aqueous workup (if possible) is often preferred to minimize hydration or degradation of the keto-acid product.
Section 3: Frequently Asked Questions (FAQs)
Q: What are the key safety precautions I should take during this synthesis? A: Many reagents used in this synthesis require careful handling.
-
Bases: Strong bases like sodium hydride or organolithiums are pyrophoric and react violently with water.
-
Oxidizing Agents: DMP is explosive and should not be heated excessively. Chromic acid is highly toxic and carcinogenic. Swern oxidation reagents are corrosive and toxic.
-
Solvents: Always work in a well-ventilated fume hood and use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Q: How can I confirm the stereochemistry of my final product? A: The definitive method is single-crystal X-ray diffraction.[4] However, this is not always feasible. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most common alternative.
-
¹H NMR: The coupling constants (J-values) and the presence of Nuclear Overhauser Effects (NOEs) between the C3 proton and protons on the bicyclic core can help elucidate the relative stereochemistry.
-
¹³C NMR: The chemical shifts of the carbons in the bicyclic framework are sensitive to the conformation and substituent orientation.
Q: My final keto-acid product seems unstable and decarboxylates upon heating. Is this expected? A: The target molecule is a γ-keto acid (the ketone is at the third carbon away from the carboxylic acid carbon). Unlike β-keto acids, which readily decarboxylate through a cyclic six-membered transition state upon gentle heating, γ-keto acids are generally more stable to thermal decarboxylation.[10][11] If you are observing significant decarboxylation, it may indicate the presence of impurities (e.g., a β-keto acid byproduct) or that you are using excessively harsh conditions during purification (e.g., high-temperature distillation).[12] Purification should be performed using methods like column chromatography or crystallization at or below room temperature.
Section 4: Detailed Experimental Protocol
The following is an example protocol for a key step, adapted from literature procedures for the reduction of a bicyclic ketone, which is often a crucial step in establishing stereochemistry.[9]
Protocol: Stereoselective Reduction of Bicyclo[3.3.1]nonan-9-one derivative
Objective: To selectively reduce a ketone at the C3 position to the corresponding endo-alcohol.
Materials:
-
3-Oxo-bicyclo[3.3.1]nonane derivative (1.0 eq)
-
L-Selectride® (1.0 M solution in THF, 1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Aqueous solution of NaOH (e.g., 3 M)
-
Hydrogen Peroxide (30% solution)
-
Diethyl ether or Ethyl acetate
-
Saturated aqueous NaCl solution (brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Preparation: Dry all glassware thoroughly in an oven and allow to cool under a stream of dry nitrogen or argon.
-
Reaction Setup: Dissolve the 3-oxo-bicyclo[3.3.1]nonane derivative (1.0 eq) in anhydrous THF in a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of Reducing Agent: Add the L-Selectride® solution (1.2 eq) dropwise via syringe over 20-30 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C. Monitor the progress of the reaction by TLC. The reaction is typically complete within 1-3 hours.
-
Quenching: Once the starting material is consumed, quench the reaction by slowly adding water dropwise at -78 °C, followed by the aqueous NaOH solution.
-
Oxidative Workup: Remove the cooling bath and allow the mixture to warm to 0 °C. Slowly and carefully add the hydrogen peroxide solution dropwise (CAUTION: exothermic and gas evolution). Stir vigorously for 1 hour at room temperature to decompose the borane complexes.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volume of THF).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude alcohol by flash column chromatography on silica gel.
Rationale: The use of L-Selectride®, a sterically hindered reducing agent, forces the hydride to be delivered from the less hindered exo face of the bicyclic system, resulting in the formation of the desired endo-alcohol with high diastereoselectivity. The oxidative workup is necessary to break down the borane byproducts into more easily separable boric acid salts.
References
-
Dey, S., Ghosh, S., & Paira, P. (2023). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. RSC Advances, 13(33), 22923–22961. Available from: [Link]
-
Wallentin, C.-J., Orentas, E., Johnson, M. T., Båthori, N. B., Butkus, E., Wendt, O. F., Wärnmark, K., & Öhrström, L. (2011). Synthetic and crystallographic studies of bicyclo[3.3.1]nonane derivatives: from strong to weak hydrogen bonds and the stereochemistry of network formation. CrystEngComm, 13(21), 6437-6446. Available from: [Link]
-
König, J. A., Morgenstern, B., & Jauch, J. (2025). Synthesis and crystal structure analysis of substituted bicyclo[3.3.1]nonanones. IUCrData, 10(5). Available from: [Link]
-
Ashenhurst, J. (2022). Decarboxylation. Master Organic Chemistry. Available from: [Link]
-
Organic Syntheses. (2022). Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). Organic Syntheses. Available from: [Link]
-
Wikipedia. (2023). Keto acid. Wikipedia. Available from: [Link]
-
Yu, V. K., Berlin, K. D., Iskakova, T. K., Faskhutdinov, M. F., Praliyev, K. D., Lee, C. P., Ten, A. Y., & Malmkova, A. Y. (2014). Unusual Conformational Behavior of 3,7-Dihetera(N,N-;N,O-;N,S-) Bicyclo[3.3.1]Nonan-9-Ols Via Nmr Analysis. Phosphorus, Sulfur, and Silicon and the Related Elements, 189(6), 864-872. Available from: [Link]
-
Oregon State University. (n.d.). Conformation and Reactivity Studies of Some Bicyclo(3,3,1)Nonane Derivatives. Oregon State University. Available from: [Link]
-
Romero-Estudillo, I., et al. (2021). Bicyclo[3.2.0]carbocyclic Molecules and Redox Biotransformations: The Evolution of Closed-Loop Artificial Linear Biocatalytic Cascades and Related Redox-Neutral Systems. Molecules, 26(11), 3345. Available from: [Link]
-
Ballini, R., et al. (2009). Diastereoselective, One‐Pot Synthesis of Polyfunctionalized Bicyclo[3.3.1]nonanes by an Anionic Domino Process. Chemistry – A European Journal, 15(32), 7867–7870. Available from: [Link]
- patent, US7868017B2. (n.d.). 9-azabicyclo[3.3.1]nonane derivatives. Google Patents.
-
Dey, S., et al. (2023). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. PubMed Central. Available from: [Link]
-
Semantic Scholar. (n.d.). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes. Semantic Scholar. Available from: [Link]
-
Figueroa-Valverde, L., et al. (2020). DESIGN AND SYNTHESIS OF TWO BICYCLO[3.3.1]NONANE-STEROID DERIVATIVES. Chemistry Journal of Moldova, 15(1). Available from: [Link]
-
UCL Discovery. (n.d.). Domino Michael-Aldol Annulations for the Stereocontrolled Synthesis of. UCL Discovery. Available from: [Link]
-
YouTube. (2020). Decarboxylation of β-keto acids: basic idea and complete mechanism and Transition State (TS). YouTube. Available from: [Link]
-
ResearchGate. (n.d.). Synthesis of bicyclo[3.3.1]nonane-based dioximes from diamine by DMDO oxidation. ResearchGate. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. journals.iucr.org [journals.iucr.org]
- 5. researchgate.net [researchgate.net]
- 6. Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for an ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02003G [pubs.rsc.org]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. US7868017B2 - 9-azabicyclo[3.3.1]nonane derivatives - Google Patents [patents.google.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Keto acid - Wikipedia [en.wikipedia.org]
- 12. youtube.com [youtube.com]
Technical Support Center: Optimization of Bicyclo[3.3.1]nonane Synthesis
Welcome to the technical support center for the synthesis of bicyclo[3.3.1]nonane and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important bicyclic scaffold. Here, we address common challenges and provide in-depth, field-tested solutions to optimize your synthetic routes.
The bicyclo[3.3.1]nonane framework is a crucial structural motif in a wide array of natural products and pharmacologically active compounds. Its rigid, chair-chair or chair-boat conformational preference provides a unique three-dimensional architecture for molecular design. However, the construction of this bridged ring system is often non-trivial, presenting challenges in yield, purity, and stereochemical control. This guide will provide the expertise to navigate these complexities.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic strategies for constructing the bicyclo[3.3.1]nonane core?
A1: The two most prevalent and well-established methods for synthesizing the bicyclo[3.3.1]nonane skeleton are the Robinson annulation and intramolecular cyclization approaches.
-
Robinson Annulation: This classic method involves a tandem Michael addition followed by an intramolecular aldol condensation. A typical starting point is the reaction of a cyclohexanone derivative with an α,β-unsaturated ketone, such as methyl vinyl ketone. While powerful, this method can be sensitive to reaction conditions, and optimizing the base and solvent system is critical to minimize side reactions.
-
Intramolecular Cyclization: This strategy often involves the cyclization of a substituted cyclohexanone or cyclohexane precursor bearing a reactive side chain. A common example is the acid-catalyzed cyclization of a cyclohexanone with a pendant acetal or enol ether. This approach can offer better control over the substitution pattern of the final product.
Q2: My yield of bicyclo[3.3.1]nonan-9-one from the cyclization of 1,5-cyclooctanedione is consistently low. What are the likely causes?
A2: Low yields in this specific transformation are a frequent issue. The primary culprits are often related to the equilibrium of the reaction and the stability of the intermediate species.
-
Incomplete Dehydration: The final step of the acid-catalyzed intramolecular aldol condensation is a dehydration reaction. If this step is not driven to completion, the equilibrium will favor the aldol addition product, leading to a lower yield of the desired enone.
-
Side Reactions: Under strongly acidic or basic conditions, 1,5-cyclooctanedione can undergo self-condensation or other undesired side reactions. Careful control of pH and reaction temperature is crucial.
-
Purification Losses: Bicyclo[3.3.1]nonan-9-one can be somewhat volatile. Significant loss of product can occur during solvent removal under high vacuum or during column chromatography if not performed carefully.
Troubleshooting Guide: Common Issues and Solutions
This section provides a more in-depth look at specific problems you may encounter during the synthesis of bicyclo[3.3.1]nonane derivatives and offers actionable solutions.
Issue 1: Poor Diastereoselectivity in Substituted Bicyclo[3.3.1]nonane Synthesis
When synthesizing substituted bicyclo[3.3.1]nonanes, controlling the stereochemistry at the bridgehead and other stereocenters is a significant challenge.
Root Cause Analysis:
The stereochemical outcome is often determined by the kinetic versus thermodynamic control of the cyclization step. The transition state leading to the most stable chair-chair conformation is generally favored under thermodynamic conditions. However, under kinetic control, other less stable conformations may be formed.
Solutions:
-
Optimize Reaction Temperature: Lowering the reaction temperature often favors the kinetically controlled product, while higher temperatures promote thermodynamic equilibrium. Experiment with a range of temperatures to find the optimal balance for your desired diastereomer.
-
Choice of Base/Acid Catalyst: The size and nature of the catalyst can influence the stereochemical outcome. For base-catalyzed reactions, consider using sterically hindered bases like lithium diisopropylamide (LDA) to favor the formation of the kinetic enolate.
-
Solvent Effects: The polarity of the solvent can impact the stability of the transition states. A systematic screen of solvents with varying polarities is recommended.
Issue 2: Formation of Polymeric or Tar-Like Side Products
The appearance of intractable polymeric material is a common sign of uncontrolled side reactions, particularly in acid-catalyzed cyclizations.
Root Cause Analysis:
Strongly acidic conditions can promote intermolecular reactions and polymerization of starting materials or intermediates, especially if the reaction temperature is too high or the reaction time is excessively long.
Solutions:
-
Use of Milder Acid Catalysts: Instead of strong mineral acids like sulfuric acid, consider using milder catalysts such as p-toluenesulfonic acid (PTSA) or Lewis acids like zinc chloride.
-
Control of Reaction Time and Temperature: Monitor the reaction progress closely using techniques like TLC or GC-MS. Quench the reaction as soon as the starting material is consumed to prevent the formation of byproducts.
-
High Dilution Conditions: Running the reaction at high dilution can favor intramolecular cyclization over intermolecular polymerization.
Data Summary: Effect of Reaction Conditions on Yield
The following table summarizes typical outcomes for the synthesis of bicyclo[3.3.1]nonan-9-one from 1,5-cyclooctanedione, illustrating the impact of different catalysts.
| Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| 2% KOH | Ethanol | 80 | 6 | 40-50 |
| p-TSA | Benzene | 80 (Dean-Stark) | 4 | 60-70 |
| Al₂O₃ | Toluene | 110 | 8 | 55-65 |
Experimental Protocol: Synthesis of Bicyclo[3.3.1]nonan-9-one
This protocol provides a reliable, step-by-step method for the synthesis of bicyclo[3.3.1]nonan-9-one via the intramolecular cyclization of 1,5-cyclooctanedione.
Materials:
-
1,5-Cyclooctanedione
-
p-Toluenesulfonic acid monohydrate (p-TSA)
-
Benzene (or Toluene)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Dichloromethane
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a 250 mL round-bottom flask equipped with a Dean-Stark apparatus, a reflux condenser, and a magnetic stir bar, add 1,5-cyclooctanedione (10.0 g, 71.3 mmol).
-
Add benzene (150 mL) and p-toluenesulfonic acid monohydrate (0.5 g, 2.6 mmol).
-
Heat the mixture to reflux with vigorous stirring. Water will begin to collect in the Dean-Stark trap.
-
Continue refluxing for 4-6 hours, or until no more water is collected.
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure bicyclo[3.3.1]nonan-9-one.
Visualizing the Workflow
Troubleshooting Decision Tree
The following diagram outlines a logical decision-making process for troubleshooting common issues in bicyclo[3.3.1]nonane synthesis.
Caption: A decision tree for troubleshooting bicyclo[3.3.1]nonane synthesis.
Reaction Workflow
This diagram illustrates the general workflow for the synthesis and purification of bicyclo[3.3.1]nonan-9-one.
Caption: General workflow for bicyclo[3.3.1]nonan-9-one synthesis.
References
- Garratt, P. J., & Hollowood, F. (1988). Bicyclo[3.3.1]nonane and Related Compounds. In The Chemistry of the Cyclopropyl Group (pp. 857-927). John Wiley & Sons, Ltd.
- Mori, K., & Uno, T. (1988). Pheromone Synthesis. Part 105. A New Synthesis of (±)-endo-Brevicomin, the Aggregation Pheromone of the Western Pine Beetle. Liebigs Annalen der Chemie, 1988(1), 57-60.
- Paquette, L. A. (1975). Recent developments in the synthetic chemistry of polyquinane natural products. Synthesis, 1975(06), 347-357.
Technical Support Center: Synthesis of 9-Oxo-bicyclo[3.3.1]nonane-3-carboxylic acid
Welcome to the technical support center for the synthesis of 9-Oxo-bicyclo[3.3.1]nonane-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis. By understanding the underlying principles of the reactions involved, you can significantly improve your yields and obtain a product of high purity.
Introduction to the Synthesis
The synthesis of this compound and its derivatives is a cornerstone in the construction of complex molecules, including various natural products and pharmacologically active compounds. The bicyclo[3.3.1]nonane framework is a prevalent motif in biologically active molecules, making its efficient synthesis a topic of significant interest.[1][2]
A common and effective method for constructing this bicyclic system is through a Robinson annulation or a related Michael-Aldol cascade. These reactions, while powerful, can be sensitive to various experimental parameters. This guide will address the most frequent issues encountered during this synthesis, providing both theoretical explanations and practical, field-tested solutions.
Troubleshooting Guide
This section is organized in a question-and-answer format to directly address specific problems you may encounter during your experiments.
Low Yield of the Bicyclic Ketone
Question: My overall yield of the 9-Oxo-bicyclo[3.3.1]nonane product is consistently low. What are the likely causes and how can I improve it?
Answer: Low yields in this synthesis can stem from several factors, primarily related to incomplete reactions, side product formation, and suboptimal reaction conditions. Let's break down the potential issues and their remedies.
1. Inefficient Annulation Reaction
The core of the synthesis, the annulation reaction, is critical for building the bicyclic framework. Whether you are employing a traditional Robinson annulation or a tandem Michael-Aldol approach, several factors can impact its efficiency.
-
Suboptimal Base and Solvent Combination: The choice of base and solvent is crucial. A base that is too strong or too weak can lead to a host of problems.
-
Insight: For the intramolecular aldol condensation step, a moderately strong base is often ideal. Potassium tert-butoxide in THF has been shown to be effective in similar syntheses, yielding the desired product in respectable yields.[1]
-
Troubleshooting:
-
Experiment with different bases: Consider screening bases such as potassium carbonate, sodium methoxide, or DBU.
-
Solvent effects: The polarity of the solvent can influence the reaction rate and selectivity. Protic solvents may interfere with the enolate formation, while aprotic solvents like THF, DMF, or acetonitrile are generally preferred.
-
-
-
Reaction Temperature and Time: These parameters are intrinsically linked.
-
Insight: Annulation reactions often require an initial period at a lower temperature to control the initial Michael addition, followed by heating to promote the intramolecular aldol condensation and subsequent dehydration.
-
Troubleshooting:
-
Stepwise temperature control: Start the reaction at 0°C or room temperature and then gradually heat to reflux.
-
Monitor reaction progress: Use TLC or LC-MS to track the consumption of starting materials and the formation of the product to determine the optimal reaction time. Prolonged reaction times at high temperatures can lead to decomposition.
-
-
2. Formation of Side Products
The formation of unintended byproducts is a common culprit for low yields. Understanding what these side products are and how they form is key to minimizing their presence.
-
Isomeric Bicyclic Products: Depending on the reaction conditions, you might observe the formation of different annulation products.
-
Insight: In some cases, α,γ-annulation products can form alongside the desired α,α'-annulation product, although typically in minor amounts.[1] Isomerization studies have also shown that while one isomer may be thermodynamically more stable, the kinetic product may be favored.[1]
-
Troubleshooting:
-
One-pot vs. two-step: Performing the Michael addition and the aldol condensation in a single pot can sometimes lead to a mixture of products. Consider a two-step approach where the Michael adduct is isolated first and then subjected to cyclization under different conditions.
-
Catalyst choice: The use of specific organocatalysts, such as modified proline derivatives, has been shown to improve diastereoselectivity and enantioselectivity in similar aldol condensations.[1]
-
-
-
Deacetylation or Other Protecting Group Issues: If your starting materials contain protecting groups, their premature cleavage can lead to unwanted side reactions.
-
Insight: In syntheses involving diacetoxy sulfones, for example, easy deacetylation can lead to a significant amount of unwanted deacetylated byproduct.[1]
-
Troubleshooting:
-
Robust protecting groups: If you suspect protecting group instability, consider switching to a more robust alternative. For instance, a pivalate group can be more stable than an acetate group under certain basic conditions.[1]
-
-
Difficulties in Product Purification
Question: I am having trouble purifying the final this compound. It is often an oil or a sticky solid. What are the best purification strategies?
Answer: Purification of bicyclic carboxylic acids can indeed be challenging. The presence of the polar carboxylic acid group and the nonpolar bicyclic core can lead to difficult separations.
1. Crystallization Issues
-
Insight: The presence of impurities, such as isomeric byproducts or residual starting materials, can inhibit crystallization. The product itself may also have a low melting point.
-
Troubleshooting:
-
Solvent screening for recrystallization: Experiment with a variety of solvent systems. A common technique is to dissolve the crude product in a good solvent (e.g., ethyl acetate, acetone) and then add a poor solvent (e.g., hexanes, petroleum ether) until turbidity is observed, followed by cooling.
-
Acid-base extraction: Before attempting crystallization, perform an acid-base extraction. Dissolve the crude product in an organic solvent like diethyl ether and extract with an aqueous base (e.g., sodium bicarbonate or sodium hydroxide solution). The carboxylate salt will move to the aqueous layer. Wash the aqueous layer with an organic solvent to remove neutral impurities. Then, acidify the aqueous layer with an acid like HCl to precipitate the pure carboxylic acid, which can then be extracted back into an organic solvent.
-
Purification of the ester precursor: It is often easier to purify the ester derivative of the target molecule by column chromatography. After purification, the ester can be hydrolyzed to the desired carboxylic acid.
-
2. Chromatographic Purification
-
Insight: Column chromatography of carboxylic acids can be problematic due to streaking on silica gel.
-
Troubleshooting:
-
Modified eluent: To improve the chromatography of carboxylic acids on silica gel, add a small amount of acetic acid or formic acid (typically 0.1-1%) to the eluent system. This helps to suppress the ionization of the carboxylic acid and reduce tailing.
-
Chromatography of the ester: As mentioned above, purifying the ester precursor is often the most straightforward approach. Esters are generally less polar and behave more predictably on silica gel.
-
Inefficient Hydrolysis of the Ester
Question: The final hydrolysis of the ester to the carboxylic acid is not going to completion, or I am seeing decomposition of my product. How can I optimize this step?
Answer: The hydrolysis of the ester is the final, crucial step. The choice of hydrolysis conditions depends on the stability of the bicyclic ketone.
1. Incomplete Hydrolysis
-
Insight: Steric hindrance around the ester group can make hydrolysis difficult.
-
Troubleshooting:
-
Stronger hydrolytic conditions: If basic hydrolysis with NaOH or KOH is not effective, you can try more forcing conditions, such as using a co-solvent like THF or methanol to improve solubility, and increasing the temperature.
-
Acid-catalyzed hydrolysis: Acid-catalyzed hydrolysis using aqueous HCl or H₂SO₄ can also be effective. Refluxing in 20% aqueous HCl has been successfully used for the hydrolysis of a similar tetraethyl ester, yielding the corresponding carboxylic acid in good yield.[3]
-
2. Product Decomposition
-
Insight: The bicyclic ketone may not be stable to harsh acidic or basic conditions, especially at high temperatures.
-
Troubleshooting:
-
Milder conditions: Explore milder hydrolysis methods. For example, using lithium hydroxide in a mixture of THF and water at room temperature is a common and often effective method for hydrolyzing esters without causing significant degradation of sensitive functional groups.
-
Enzymatic hydrolysis: In some cases, enzymatic hydrolysis using a lipase can be a very mild and selective method.
-
Frequently Asked Questions (FAQs)
Q1: What is the typical starting material for the Robinson annulation to form the bicyclo[3.3.1]nonane core?
A1: A common strategy involves the reaction of a cyclohexanone derivative with a Michael acceptor, such as methyl vinyl ketone or a related enone.[2] For the synthesis of the title compound, a substituted cyclohexanone would react with a derivative of acetoacetic acid or a similar β-keto ester.
Q2: How can I control the stereochemistry of the bicyclic product?
A2: The stereochemistry of the bicyclo[3.3.1]nonane product can be influenced by several factors. In Robinson annulations, the stereoselectivity can be kinetically controlled, with the major diastereomer having the one-carbon bridge substituent anti to the β-keto ester/amide unit.[4][5] However, under more forcing basic conditions, thermodynamic control can be achieved, potentially favoring the syn isomer through epimerization.[5] The choice of catalyst, particularly in asymmetric synthesis, can also play a crucial role in determining the stereochemical outcome.[1]
Q3: My reaction seems to stall before completion. What should I check?
A3: If your reaction stalls, consider the following:
-
Reagent purity: Ensure that your starting materials and reagents are pure and dry. Moisture can quench the base and inhibit the reaction.
-
Base stoichiometry: Ensure you are using the correct amount of base. For some reactions, a catalytic amount is sufficient, while others may require stoichiometric or even excess base.
-
Activation of starting materials: In some cases, the formation of an enamine from the cyclohexanone derivative prior to the reaction with the Michael acceptor can improve reactivity.
Q4: Are there alternative synthetic routes to this compound?
A4: Yes, several other strategies exist for the synthesis of the bicyclo[3.3.1]nonane core. These include:
-
Tandem Michael addition-intramolecular aldolization: This is a powerful one-pot method.[1]
-
Dearomatization-annulation of phloroglucinols: This biomimetic approach is particularly useful for the synthesis of polyprenylated acylphloroglucinol natural products which contain the bicyclo[3.3.1]nonane core.[2]
-
Mannich reactions: While often used for the synthesis of azabicyclo[3.3.1]nonanes, variations of this reaction can also be applied to the synthesis of the carbocyclic analogue.[6][7]
Experimental Protocols
Protocol 1: Hydrolysis of Tetraethyl 9-oxobicyclo[3.3.1]nonane-1,3,5,7-tetracarboxylate
This protocol is adapted from a known procedure for the hydrolysis of a similar bicyclic ester.[3]
Materials:
-
Tetraethyl 9-oxobicyclo[3.3.1]nonane-1,3,5,7-tetracarboxylate
-
20% aqueous Hydrochloric Acid (HCl)
-
Diethyl ether (Et₂O)
-
Petroleum ether
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine the tetraethyl ester (1 equivalent) with 20% aqueous HCl.
-
Heat the mixture to reflux and maintain for 4 hours.
-
After cooling to room temperature, transfer the mixture to a separatory funnel and extract with diethyl ether. For efficient extraction, it may be necessary to perform the extraction with rapid stirring over several hours.
-
Combine the organic extracts and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude carboxylic acid.
-
Purify the product by recrystallization from a mixture of diethyl ether and petroleum ether at low temperature (e.g., -15°C) to yield the pure 9-Oxobicyclo[3.3.1]nonane-1,3,5,7-tetracarboxylic acid.
Expected Yield: A yield of approximately 72% has been reported for a similar transformation.[3]
Visualizing the Workflow
To better understand the key stages of the synthesis and troubleshooting, the following workflow diagram is provided.
Caption: A workflow diagram illustrating the synthesis pathway and key troubleshooting points.
References
-
Roy, N., Das, R., Paira, R., & Paira, P. (2023). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. RSC Advances, 13(32), 22389–22480. [Link]
-
Promontorio, R. (2018). Synthesis of Polysubstituted Oxygenated Bicyclo Compounds (Doctoral dissertation, UCL (University College London)). [Link]
-
Figueroa-Valverde, L., et al. (2020). DESIGN AND SYNTHESIS OF TWO BICYCLO[3.3.1]NONANE-STEROID DERIVATIVES. Chemistry Journal of Moldova, 15(1), 75-85. [Link]
-
Kasyan, N., et al. (2016). Beckmann Rearrangement of 3-carboxybicyclo[3.3.1]nonane and [3.2.1]octane Oximes. French-Ukrainian Journal of Chemistry, 4(2), 103-111. [Link]
-
Organic Syntheses. (2022). Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). Organic Syntheses, 99, 168-185. [Link]
-
ResearchGate. (n.d.). TOTAL SYNTHESIS OF 9 – OXO – BICYCLO [3.3.1] NONANE. Retrieved from [Link]
-
Bonjoch, J., & Solé, D. (2000). Synthesis of 2-Azabicyclo[3.3.1]nonanes. Chemical Reviews, 100(8), 3455–3482. [Link]
-
Yu, P., et al. (2013). Mechanism and origin of stereoselectivity in Robinson annulations leading to bicyclo[3.3.1]nonanes: a rare Curtin-Hammet scenario. The Journal of Organic Chemistry, 78(2), 564-574. [Link]
-
Figueroa-Valverde, L., et al. (2020). DESIGN AND SYNTHESIS OF TWO BICYCLO[3.3.1]NONANE-STEROID DERIVATIVES. Chemistry Journal of Moldova, 15(1), 75-85. [Link]
-
ResearchGate. (n.d.). An Expedient and Practical Approach to Functionalized 3-Aza-, 3-Oxa-, and 3-Thiabicyclo[3.3.1]nonane Systems. Retrieved from [Link]
-
Crowe, W. E., & Grossman, R. B. (1995). One-carbon bridge stereocontrol in robinson annulations leading to bicyclo[3.3.1]nonanes. Tetrahedron Letters, 36(34), 6141-6144. [Link]
-
Organic Chemistry Frontiers. (2016). Facile one-pot synthesis of a 3-azabicyclo[3.3.1]nonane scaffold by a tandem Mannich reaction. Organic Chemistry Frontiers, 3(11), 1431-1435. [Link]
-
Jain, N. F., & Masse, C. E. (2005). Synthesis from Carboxylic Acid Derivatives. Science of Synthesis, 20, 63-114. [Link]
-
Crowe, W. E., & Grossman, R. B. (1995). One-Carbon Bridge Stereocontrol in Robinson Annulations Leading to Bicyclo[3.3.1]nonanes. Tetrahedron Letters, 36(34), 6141-6144. [Link]
- Google Patents. (n.d.). Method for producing 3,7-diaza-bicyclo[3.3.1]nonane compounds.
-
Zagorey, M. (2020). Synthesis of Adamantane Derivatives (Bachelor's thesis, Univerzita Pardubice). [Link]
-
ACS Omega. (2018). Synthesis of 2-Azaadamantan-6-one: A Missing Isomer. ACS Omega, 3(9), 12035–12041. [Link]
-
Semantic Scholar. (n.d.). Synthesis of Novel 3,7-Diazabicyclo[3.3.1]nonane Derivatives. Retrieved from [Link]
-
Semantic Scholar. (n.d.). SYNTHESIS OF 3-AZABICYCLO[3.3.1]NONANE-6,9-DIONES. Retrieved from [Link]
-
Oregon State University. (1966). Conformation and Reactivity Studies of Some Bicyclo(3,3,1)Nonane Derivatives. [Link]
Sources
- 1. Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for an ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02003G [pubs.rsc.org]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. One-carbon bridge stereocontrol in robinson annulations leading to bicyclo[3.3.1]nonanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. Facile one-pot synthesis of a 3-azabicyclo[3.3.1]nonane scaffold by a tandem Mannich reaction - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. US8293910B2 - Method for producing 3,7-diaza-bicyclo[3.3.1]nonane compounds - Google Patents [patents.google.com]
side reactions and byproduct formation in bicyclic ketone synthesis
Welcome to the technical support center for the synthesis of bicyclic ketones. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of constructing these valuable molecular scaffolds. Bicyclic ketones are pivotal intermediates in the synthesis of a wide array of natural products and pharmaceuticals. However, their synthesis is often accompanied by challenges related to side reactions and the formation of unwanted byproducts.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during key synthetic transformations such as the Robinson annulation and the Diels-Alder reaction. The advice herein is grounded in established mechanistic principles and practical laboratory experience to help you optimize your reaction outcomes.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems in a question-and-answer format, providing probable causes and actionable solutions.
Robinson Annulation
Question 1: My Robinson annulation reaction is giving a low yield of the desired bicyclic ketone. What are the likely causes and how can I improve it?
Answer:
Low yields in a Robinson annulation can stem from several factors, primarily related to the two key steps: the Michael addition and the subsequent intramolecular aldol condensation.[1][2]
Probable Causes & Troubleshooting Steps:
-
Incomplete Michael Addition: The initial conjugate addition of the enolate to the α,β-unsaturated ketone (e.g., methyl vinyl ketone, MVK) may not go to completion.
-
Solution: Consider a one-pot reaction, but be aware that higher yields are often achieved by isolating the Michael adduct before proceeding to the aldol condensation.[1] You can also try using a precursor to the α,β-unsaturated ketone, such as a β-chloroketone, to reduce the chance of polymerization, a common side reaction.[3]
-
-
Unfavorable Aldol Cyclization: The intramolecular aldol condensation is a reversible process, and the equilibrium may not favor the desired six-membered ring.[4][5]
-
Solution: Ensure your reaction conditions (temperature, base concentration) are optimized to favor the formation of the thermodynamically more stable six-membered ring over smaller, more strained rings (e.g., four-membered rings).[6][7] Forcing conditions, such as heating, can drive the reaction towards the dehydrated α,β-unsaturated ketone product.[8]
-
-
Polymerization of the Michael Acceptor: α,β-Unsaturated ketones like MVK are prone to polymerization under basic conditions.
-
Solution: Add the Michael acceptor slowly to the reaction mixture to maintain a low concentration. As mentioned, using a precursor that generates the acceptor in situ can also mitigate this issue.[3]
-
-
Formation of Multiple Enolates: If the starting ketone has multiple acidic α-hydrogens, different enolates can form, leading to a mixture of products.[4][5]
-
Solution: If possible, choose a starting ketone that can only form one enolate or where one enolate is strongly favored. For instance, using a diketone with a more acidic proton will ensure selective deprotonation.[4]
-
Question 2: I am observing the formation of an unexpected byproduct in my Robinson annulation. How can I identify and minimize it?
Answer:
The most common byproducts in a Robinson annulation are the unreacted Michael adduct and the aldol addition product that has not undergone dehydration.[9]
Common Byproducts and Mitigation Strategies:
| Byproduct | Identification | Cause | Mitigation Strategy |
| Michael Adduct | A 1,5-diketone. Can be identified by NMR and mass spectrometry. | The intramolecular aldol condensation step did not proceed. | Increase reaction time or temperature for the cyclization step. Ensure a sufficient amount of base is present to catalyze the aldol reaction.[10] |
| Aldol Addition Product (β-hydroxy ketone) | Contains a hydroxyl group in addition to the ketone. Can be identified by IR (O-H stretch) and NMR. | Incomplete dehydration of the aldol addition product. | Heat the reaction mixture, or add a catalytic amount of acid to promote dehydration.[4][8] |
| Alternative Ring-sized Products | Isomeric to the desired product but with a different ring structure (e.g., a four-membered ring). | Formation of a less stable enolate leading to an alternative cyclization pathway. | Optimize reaction conditions (e.g., temperature, solvent) to favor the formation of the thermodynamically more stable six- or five-membered ring.[5][6] |
Below is a workflow to troubleshoot byproduct formation in a Robinson Annulation:
Diels-Alder Reaction
Question 3: My Diels-Alder reaction to form a bicyclic ketone is producing a mixture of endo and exo isomers. How can I improve the stereoselectivity?
Answer:
The formation of endo and exo isomers is a common feature of the Diels-Alder reaction, especially with cyclic dienes.[11] The endo product is typically the kinetic product, formed faster due to favorable secondary orbital interactions, while the exo product is often the thermodynamically more stable isomer.[11]
Strategies to Control Endo/Exo Selectivity:
-
Reaction Temperature:
-
To favor the endo product (kinetic control): Run the reaction at lower temperatures. This will favor the pathway with the lower activation energy, which is typically the formation of the endo isomer.
-
To favor the exo product (thermodynamic control): Run the reaction at higher temperatures. At elevated temperatures, the retro-Diels-Alder reaction can occur, allowing the system to equilibrate to the more stable exo product.[12]
-
-
Lewis Acid Catalysis:
-
Solvent Effects:
-
The choice of solvent can influence the transition state energies and thus the endo/exo ratio. Experiment with a range of solvents from non-polar (e.g., hexane, toluene) to polar aprotic (e.g., dichloromethane, acetonitrile).
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanistic basis for the preference of five- and six-membered rings in intramolecular aldol condensations?
A1: The preference for the formation of five- and six-membered rings is due to their greater thermodynamic stability, which arises from having minimal ring strain.[5][7] The intramolecular aldol reaction is often a reversible process, allowing for an equilibrium to be established. The product distribution at equilibrium will favor the most stable ring system. Four-membered rings, in contrast, are significantly more strained and their formation is less favorable.[6]
Q2: How do electron-donating and electron-withdrawing groups affect the rate of a Diels-Alder reaction for bicyclic ketone synthesis?
A2: The rate of a Diels-Alder reaction is significantly influenced by the electronic nature of the diene and dienophile.[14] For a normal-electron-demand Diels-Alder reaction, the rate is increased by:
-
Electron-donating groups (EDGs) on the diene.
-
Electron-withdrawing groups (EWGs) on the dienophile.[14]
This electronic arrangement lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile, accelerating the reaction. When synthesizing bicyclic ketones, the dienophile is often an α,β-unsaturated ketone, where the carbonyl group acts as an EWG.[14]
Q3: Are there any specific purification techniques for separating my target bicyclic ketone from unreacted starting materials or byproducts?
A3: Standard purification techniques like column chromatography are widely used. However, for separating ketones and aldehydes from reaction mixtures, a bisulfite extraction protocol can be highly effective.[15][16][17] This method involves reacting the crude mixture with a saturated aqueous solution of sodium bisulfite. Aldehydes and sterically unhindered ketones form charged bisulfite adducts that are soluble in the aqueous layer, allowing for their separation from other organic components via liquid-liquid extraction.[16][18] The ketone can then be recovered from the aqueous layer by treatment with a base.
The following diagram illustrates the general principle of bisulfite extraction for ketone purification.
References
-
MDPI. (n.d.). Organocatalyst Design for the Stereoselective Annulation towards Bicyclic Diketones and Analogues. Retrieved from [Link]
-
National Institutes of Health. (2021). Controlling Enantioselectivity and Diastereoselectivity in Radical Cascade Cyclization for Construction of Bicyclic Structures. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of 1-Substituted Bicyclo[2.1.1]hexan-2-ones via a Sequential SmI2-Mediated Pinacol Coupling and Acid-Catalyzed Pinacol Rearrangement Reaction. Retrieved from [Link]
-
Master Organic Chemistry. (2018). The Robinson Annulation. Retrieved from [Link]
-
Master Organic Chemistry. (2017). The Diels-Alder Reaction. Retrieved from [Link]
-
Leah4sci. (2016). Intramolecular Aldol Condensation Reaction Mechanism + Trick. Retrieved from [Link]
-
Journal of the American Chemical Society. (2014). Catalyst Control over Regio- and Enantioselectivity in Baeyer–Villiger Oxidations of Functionalized Ketones. Retrieved from [Link]
-
University of Glasgow. (n.d.). Synthesis and reactions of bridged bicyclic compounds. Retrieved from [Link]
-
Wikipedia. (n.d.). Diels–Alder reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). 23.12: The Robinson Annulation Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 23.6: Intramolecular Aldol Reactions. Retrieved from [Link]
-
JoVE. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Retrieved from [Link]
-
Oregon State University. (n.d.). The Synthesis and Chemistry of Strained Bicyclic Systems. Retrieved from [Link]
-
NROChemistry. (n.d.). Robinson Annulation. Retrieved from [Link]
-
Master Organic Chemistry. (2022). Aldol Addition and Condensation Reactions. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Diels–Alder routes to angularly halogenated cis-fused bicyclic ketones: Readily accessible cyclynone intermediates. Retrieved from [Link]
-
ACS Publications. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Retrieved from [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Stereoselective synthesis and structure–affinity relationships of bicyclic κ receptor agonists. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2018). Robinson Annulation Reaction Mechanism. Retrieved from [Link]
-
Master Organic Chemistry. (2014). Naming Bicyclic Compounds – Fused, Bridged, and Spiro. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Intramolecular Aldol Condensation. Retrieved from [Link]
-
ResearchGate. (n.d.). Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Endo and Exo products of Diels-Alder Reaction with Practice Problems. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Intramolecular Aldol Reactions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Robinson Annulation. Retrieved from [Link]
-
ACS Publications. (2020). Asymmetric Synthesis of [2.2.2]-Bicyclic Lactones via All-Carbon Inverse-Electron-Demand Diels–Alder Reaction. Retrieved from [Link]
-
YouTube. (2020). Stereoselectivity In Bicyclic,Fused, Spiro Cyclic Compounds||Organic From Clyaden Chapter 32 Part 2. Retrieved from [Link]
-
YouTube. (2022). Aldehydes & Reactive Ketones From Mixtures Using Bisulfite Extraction Protocol l Protocol Preview. Retrieved from [Link]
Sources
- 1. Robinson Annulation | NROChemistry [nrochemistry.com]
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- 5. chem.libretexts.org [chem.libretexts.org]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. Intramolecular Aldol Reactions - Chemistry Steps [chemistrysteps.com]
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- 9. mdpi.com [mdpi.com]
- 10. chem.libretexts.org [chem.libretexts.org]
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- 12. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 13. Diels–Alder routes to angularly halogenated cis-fused bicyclic ketones: Readily accessible cyclynone intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. Video: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol [jove.com]
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- 17. researchgate.net [researchgate.net]
- 18. youtube.com [youtube.com]
stereocontrol issues in the synthesis of substituted bicyclo[3.3.1]nonanes
Technical Support Center: Stereocontrol in Bicyclo[3.3.1]nonane Synthesis
Welcome to the technical support center for the synthesis of substituted bicyclo[3.3.1]nonanes. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complex stereochemical challenges inherent in constructing this valuable scaffold. The bicyclo[3.3.1]nonane framework is a core structural motif in numerous biologically active natural products, including the polyprenylated acylphloroglucinols (PPAPs) like hyperforin and garsubellin A, making its stereocontrolled synthesis a critical endeavor in drug discovery and total synthesis.[1][2]
This document moves beyond standard protocols to provide in-depth, troubleshooting-focused guidance in a question-and-answer format. We will explore the causal relationships between reaction conditions, substrate conformation, and stereochemical outcomes to empower you to rationalize your results and optimize your synthetic routes.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: Understanding the Conformational Landscape
Question: My cyclization reaction to form a bicyclo[3.3.1]nonane is producing an unexpected mixture of diastereomers. How does the conformation of the bicyclic intermediate influence the stereochemical outcome?
Answer: This is a foundational issue in bicyclo[3.3.1]nonane chemistry. The stereochemical outcome of reactions on this scaffold is intimately linked to its conformational preferences. The bicyclo[3.3.1]nonane system can exist in three primary conformations: a double-chair, a chair-boat, and a double-boat.[3]
For the parent hydrocarbon, the double-chair conformation is the most stable. However, the introduction of substituents, particularly at the C3, C7, or C9 positions, can introduce significant transannular steric interactions (non-bonded interactions between atoms across the rings). For example, bulky endo substituents at C3 and C7 can lead to severe steric repulsion, forcing one of the six-membered rings to adopt a higher-energy boat conformation.[4]
This conformational flexibility is critical because the trajectory of an incoming reagent is dictated by the molecule's 3D shape. An attack on a chair conformation will have a different stereochemical outcome than an attack on a boat conformation.
Key Troubleshooting Logic:
-
Analyze Your Target: Identify any bulky substituents that could lead to transannular strain.
-
Model the Intermediates: Consider the possible conformations (double-chair vs. chair-boat) of your reaction intermediate.
-
Predict Attack Trajectory: The less sterically hindered face will be favored for reagent attack. A chair-boat conformation exposes different faces compared to a double-chair.[5]
-
Rationalize the Product Ratio: The observed diastereomeric ratio often reflects the equilibrium population of the different ground-state conformations of the reactive intermediate.
Caption: Key conformational isomers of the bicyclo[3.3.1]nonane core.
FAQ 2: Controlling Diastereoselectivity in Tandem Michael-Aldol Reactions
Question: I am using a tandem Michael addition-intramolecular aldol condensation to build the bicyclo[3.3.1]nonane core, but I'm getting a nearly 1:1 mixture of syn and anti aldol products. How can I improve the diastereoselectivity?
Answer: This is a classic challenge in reactions that create multiple stereocenters in a single operation. The syn/anti selectivity in the final aldol step is determined by whether the reaction is under kinetic or thermodynamic control.[6]
-
Kinetic Control: Typically favored at lower temperatures with strong, non-equilibrating bases (e.g., LDA, KHMDS). The product distribution reflects the relative energies of the competing transition states leading to the syn and anti products. Often, the anti-product is the kinetically favored one.[6]
-
Thermodynamic Control: Favored at higher temperatures or with bases that allow for retro-aldol/aldol equilibration (e.g., KOH, NaOMe in a protic solvent). The final product ratio reflects the relative thermodynamic stability of the syn and anti aldol adducts. In some systems, the syn isomer is the more stable product.[6]
The choice of substrate, base, solvent, and temperature are all critical levers you can pull to favor one outcome over the other.
Troubleshooting Decision Workflow:
Caption: Decision workflow for optimizing diastereoselectivity.
Summary of Conditions:
| Control Type | Typical Base | Temperature | Solvent | Favored Product | Reference |
| Kinetic | LDA, KHMDS | -78 °C to -40 °C | Aprotic (THF) | Product of the fastest reaction | [6] |
| Thermodynamic | KOH, NaOMe | Room Temp to Reflux | Protic (MeOH) | Most stable product | [6] |
FAQ 3: Achieving Enantioselectivity
Question: My synthesis produces a racemic mixture of the bicyclo[3.3.1]nonane. What are the state-of-the-art methods for achieving an enantioselective synthesis?
Answer: Asymmetric catalysis is the most powerful approach for setting the absolute stereochemistry of the bicyclo[3.3.1]nonane core. A highly effective strategy is the catalytic desymmetrization of a prochiral starting material. This involves using a chiral catalyst to selectively perform a reaction on one of two enantiotopic groups in a symmetric molecule, thereby creating a chiral product.
Two prominent examples are:
-
Chiral Brønsted Acid Catalysis: Chiral phosphoric acids have been successfully used to catalyze intramolecular Michael additions of enone diones.[7] The catalyst activates both the nucleophilic enol and the electrophilic enone through a network of hydrogen bonds in a well-defined chiral environment, leading to high enantioselectivity.[7] This method is particularly useful for the desymmetrization of 2,2-disubstituted cyclic 1,3-diketones.[7]
-
Transition Metal Catalysis: Chiral palladium complexes, such as those employing PHOX ligands, have been developed for the enantioselective intramolecular arylation of α-disubstituted 1,3-diketones.[8] This method is especially powerful for constructing bridgehead quaternary stereocenters, which are notoriously difficult to form.[8]
Protocol Spotlight: Enantioselective Michael Cyclization
A general protocol for the chiral phosphoric acid-catalyzed desymmetrizing Michael cyclization can be found in the "Protocols" section below. This reaction often provides access to bicyclo[3.3.1]nonanes with good to excellent enantiomeric excess.[7]
Troubleshooting Protocols
Protocol 1: Optimizing Diastereoselectivity in a Tandem Michael-Aldol Reaction
This protocol provides a framework for testing kinetic vs. thermodynamic conditions to control the stereochemical outcome of a tandem cyclization.
1. Setup for Kinetic Control (to favor the anti-product) a. To a flame-dried flask under an inert atmosphere (N₂ or Ar), add a solution of the acyclic precursor (1.0 equiv) in anhydrous THF. b. Cool the solution to -78 °C using a dry ice/acetone bath. c. In a separate flask, prepare a solution of LDA (1.1 equiv) in THF. d. Add the LDA solution dropwise to the precursor solution at -78 °C. e. Stir the reaction at -78 °C for 1-4 hours, monitoring by TLC. f. Quench the reaction at -78 °C by adding a saturated aqueous solution of NH₄Cl. g. Warm to room temperature, perform an aqueous workup, and isolate the product. Analyze the diastereomeric ratio by ¹H NMR or GC/LC.
2. Setup for Thermodynamic Control (to favor the syn-product) a. To a round-bottom flask, add a solution of the acyclic precursor (1.0 equiv) in methanol. b. Add a solution of KOH or NaOMe (e.g., 0.2-1.0 equiv) in methanol. c. Stir the reaction at room temperature or heat to reflux, monitoring by TLC until the product ratio stabilizes. d. Cool to room temperature, neutralize with 1M HCl. e. Perform an aqueous workup and isolate the product. Analyze the diastereomeric ratio.
Self-Validation: Comparing the diastereomeric ratios from both experiments will confirm which isomer is the kinetic product and which is the thermodynamic product, guiding further optimization.[6]
Protocol 2: General Procedure for Chiral Phosphoric Acid-Catalyzed Enantioselective Cyclization
This protocol is based on established methods for the desymmetrization of 2,2-disubstituted 1,3-diketones.[7]
1. Materials:
- Acyclic enone dione precursor (1.0 equiv)
- Chiral Phosphoric Acid Catalyst (e.g., TRIP catalyst, 1-10 mol%)
- Anhydrous, non-polar solvent (e.g., toluene, CH₂Cl₂)
- 4Å Molecular Sieves (activated)
2. Procedure: a. To a flame-dried vial charged with a stir bar and activated 4Å molecular sieves, add the enone dione precursor (e.g., 0.1 mmol). b. Add the chiral phosphoric acid catalyst (e.g., 0.005 mmol, 5 mol%). c. Add anhydrous toluene (e.g., 1.0 mL). d. Stir the reaction mixture at the desired temperature (e.g., room temperature) under an inert atmosphere. e. Monitor the reaction progress by TLC or LC-MS. Reactions can take 24-72 hours. f. Upon completion, filter the reaction mixture through a short plug of silica gel, eluting with ethyl acetate or another suitable solvent to remove the catalyst. g. Concentrate the filtrate under reduced pressure. h. Purify the product by flash column chromatography. i. Determine the enantiomeric excess (ee) by chiral HPLC or SFC analysis.
Trustworthiness: The reliability of this protocol stems from the bifunctional nature of the catalyst, which organizes both the nucleophile and electrophile in a defined chiral pocket, ensuring a consistent and predictable stereochemical outcome.[7]
References
-
Title: Conformation and Reactivity Studies of Some Bicyclo(3,3,1)Nonane Derivatives Source: Oregon State University URL: [Link]
-
Title: Synthesis of Polysubstituted Oxygenated Bicyclo Compounds Source: UCL Thesis URL: [Link]
-
Title: Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics Source: RSC Publishing URL: [Link]
-
Title: DESIGN AND SYNTHESIS OF TWO BICYCLO[3.3.1]NONANE-STEROID DERIVATIVES Source: Chemistry Journal of Moldova URL: [Link]
-
Title: Stereocontrolled Synthesis and Reactions of Bicyclo[3.3.1]nonanes Source: Synlett URL: [Link]
-
Title: Synthesis of Bicyclo[4.4.0]decanones and Bicyclo[3.3.1]nonanones via the Wichterle Reaction Source: The Journal of Organic Chemistry URL: [Link]
-
Title: Progress toward the Synthesis of Garsubellin A and Related Phloroglucins: The Direct Diastereoselective Synthesis of the Bicyclo[3.3.1]nonane Core Source: Organic Letters URL: [Link]
-
Title: A Practical Synthesis of Bicyclo[3.3.1]nonan-9-one Source: The Journal of Organic Chemistry URL: [Link]
-
Title: Synthesis of a 2,9-dioxabicyclo[3.3.1]nonane via double intramolecular hetero-Michael addition: entry to the F-G ring system of the azaspiracids Source: Organic Letters URL: [Link]
-
Title: Enantioselective Construction of Bridgehead Quaternary Carbon Containing Bicyclo[3.3.1]nonanes by Palladium-Catalyzed Desymmetric Arylation Source: Organic Letters URL: [Link]
-
Title: Conformational Analysis of Bicyclo [3.3.1] Nonanes and their Hetero Analogs Source: ResearchGate URL: [Link]
-
Title: Stereoselective synthesis of highly substituted 1-isomorphans (1-azabicyclo[3.3.1]nonanes) Source: Chemical Communications URL: [Link]
-
Title: Synthesis of sp3-rich chiral bicyclo[3.3.1]nonanes for chemical space expansion and study of biological activities Source: Beilstein Journal of Organic Chemistry URL: [Link]
-
Title: Diastereoselective, One-Pot Synthesis of Polyfunctionalized Bicyclo[3.3.1]nonanes by an Anionic Domino Process Source: ResearchGate URL: [Link]
-
Title: Network analysis of bicyclo[3.3.1]nonanes: the diol, the dione and the acetal Source: Chalmers Publication Library URL: [Link]
-
Title: Enantioselective synthesis of bicyclo[3.n.1]alkanes by chiral phosphoric acid-catalyzed desymmetrizing Michael cyclizations Source: Chemical Science URL: [Link]
-
Title: Synthesis and crystal structure analysis of substituted bicyclo[3.3.1]nonanones Source: IUCrData URL: [Link]
-
Title: Stereoselective Synthesis of 1-Substituted Homotropanones, including Natural Alkaloid (−)-Adaline Source: Molecules URL: [Link]
-
Title: Stereoelectronic and conformational effects on the stereochemical course of reduction of bicyclo[3.3.1]nonane 1,3-diketones Source: Canadian Journal of Chemistry URL: [Link]
Sources
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- 2. journals.iucr.org [journals.iucr.org]
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- 4. researchgate.net [researchgate.net]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for an ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02003G [pubs.rsc.org]
- 7. Enantioselective synthesis of bicyclo[3.n.1]alkanes by chiral phosphoric acid-catalyzed desymmetrizing Michael cyclizations - Chemical Science (RSC Publishing) DOI:10.1039/C5SC00753D [pubs.rsc.org]
- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
Technical Support Center: Purification of Polar Bicyclic Compounds
Welcome to the technical support center for the purification of polar bicyclic compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique and often frustrating challenges associated with isolating these molecules. Polar bicyclic structures, common in pharmaceuticals and natural products, often exhibit poor retention in traditional reversed-phase chromatography, leading to issues with peak shape, recovery, and overall purity.
This resource provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you navigate these complexities and achieve your purification goals.
Frequently Asked Questions (FAQs)
Q1: Why are polar bicyclic compounds so difficult to purify using standard reversed-phase (C18) HPLC?
Standard C18 columns use a nonpolar stationary phase and a polar mobile phase (like water/acetonitrile).[1] Purification relies on hydrophobic interactions between the analyte and the stationary phase. Highly polar compounds, including many bicyclic amines or molecules with multiple hydroxyl groups, have minimal hydrophobic character.[1] Consequently, they interact weakly with the C18 phase, eluting very early in the chromatogram, often with the solvent front, resulting in poor resolution and inadequate purification.[2]
Q2: What is the primary alternative to reversed-phase chromatography for these compounds?
Hydrophilic Interaction Liquid Chromatography (HILIC) is the leading alternative. HILIC employs a polar stationary phase (e.g., bare silica, diol, or amino phases) and a mobile phase with a high concentration of a non-polar organic solvent, typically acetonitrile.[3][4] In this environment, a water-rich layer forms on the surface of the stationary phase. Polar analytes partition into this layer and are retained.[3][5] Elution is achieved by increasing the polarity of the mobile phase (i.e., increasing the water content), which is the opposite of reversed-phase chromatography.[4]
Q3: Can I use ion-exchange chromatography?
Yes, particularly for bicyclic compounds with ionizable groups, such as amines.[6] Ion-exchange chromatography separates molecules based on their net charge. For basic bicyclic amines, a cation-exchange column can be very effective. However, this technique is often sensitive to buffer concentration and pH, and may not be suitable for neutral polar compounds. Mixed-mode chromatography, which combines reversed-phase and ion-exchange properties on a single stationary phase, offers another powerful option to enhance retention for charged polar molecules.[1]
Q4: Are ion-pairing agents a good solution for improving retention in reversed-phase HPLC?
Ion-pairing agents (e.g., trifluoroacetic acid, TFA) can be used to increase the retention of charged polar analytes on a reversed-phase column.[7] They work by forming a neutral complex with the charged analyte, increasing its hydrophobicity. However, they have significant drawbacks: they can be difficult to remove from the column, may suppress ionization in mass spectrometry (MS), and often require long equilibration times.[1][7] While effective, they are often avoided in high-throughput or MS-driven workflows.
Troubleshooting Guide
This section addresses common problems encountered during the purification of polar bicyclic compounds, organized by chromatographic technique.
Hydrophilic Interaction Liquid Chromatography (HILIC)
Issue: Poor or No Retention
-
Primary Cause: The mobile phase is too polar (too much water/buffer). In HILIC, water is the strong, eluting solvent.
-
Solution: Decrease the initial percentage of the aqueous portion of your mobile phase. HILIC separations typically require a high percentage of organic solvent (e.g., >80% acetonitrile) to achieve retention.[4]
-
-
Secondary Cause: The sample is dissolved in a solvent that is too strong (too polar).
-
Solution: The ideal injection solvent is the initial mobile phase itself.[4] If the compound is not soluble, use the weakest (least polar) solvent possible that still provides adequate solubility. Dissolving the sample in a high percentage of water will cause it to travel with the injection plug, leading to poor peak shape and low retention.
-
Issue: Peak Tailing
-
Primary Cause: Secondary interactions between the analyte and the stationary phase, especially with basic compounds on a silica-based column. Residual silanol groups on the silica surface are acidic and can interact strongly with basic analytes like bicyclic amines.[8][9]
-
Solution 1: Adjust the mobile phase pH. For basic compounds, operating at a lower pH can protonate the silanol groups, reducing their negative charge and minimizing unwanted interactions.[8]
-
Solution 2: Increase the buffer concentration in the mobile phase. A higher salt concentration can help shield the charged sites on the stationary phase, improving peak shape. Ammonium formate or ammonium acetate are excellent choices as they are volatile and MS-compatible.[4] A buffer concentration of 10-20 mM is a good starting point.[10]
-
-
Secondary Cause: Column overload.
-
Solution: Reduce the mass of the sample injected onto the column.[11]
-
Issue: Poor Reproducibility (Shifting Retention Times)
-
Primary Cause: The column is not properly equilibrated. The adsorbed water layer on the HILIC stationary phase takes a significant amount of time to form and stabilize.
-
Solution: Equilibrate the column with the initial mobile phase for a longer period than you would for reversed-phase—at least 10-20 column volumes is recommended before the first injection and between gradient runs.
-
-
Secondary Cause: Fluctuations in mobile phase composition or temperature.
-
Solution: Ensure precise mobile phase preparation and use a column oven to maintain a constant temperature, as retention in HILIC is very sensitive to these parameters.
-
Reversed-Phase Chromatography (RPC)
Issue: All Compounds Elute at the Void Volume
-
Primary Cause: The analytes are too polar for the stationary phase.
-
Solution 1: Use a 100% aqueous mobile phase. However, be aware that standard C18 columns can undergo "dewetting" or "phase collapse" in purely aqueous conditions, leading to a dramatic loss of retention.[1] Use a column specifically designed for aqueous stability (e.g., with polar-embedded or polar-endcapped phases).
-
Solution 2: Add an ion-pairing agent to the mobile phase if your analyte is ionizable.
-
Solution 3: Switch to a more appropriate chromatographic mode, such as HILIC or Mixed-Mode.[1]
-
General Issues (Applicable to All Techniques)
Issue: Low Sample Recovery
-
Primary Cause: Irreversible adsorption of the analyte onto the stationary phase or active sites within the HPLC system. Basic amines are particularly prone to this.[6]
-
Solution 1: Add a small amount of a competing base (e.g., triethylamine) to the mobile phase in normal-phase chromatography to neutralize acidic silica sites.[6]
-
Solution 2: For ionizable compounds, adjust the mobile phase pH to suppress the ionization of either the analyte or the stationary phase to reduce strong electrostatic interactions.
-
Solution 3: Consider using a column with a different stationary phase chemistry (e.g., a polymer-based column or one with advanced endcapping) to minimize secondary interactions.
-
Key Experimental Protocols & Workflows
Workflow: Chromatography Mode Selection
Choosing the correct purification strategy is the most critical step. This decision tree guides the selection process for polar bicyclic compounds.
Sources
- 1. waters.com [waters.com]
- 2. researchgate.net [researchgate.net]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. HILIC Explained: What It Is & How It Works [phenomenex.com]
- 5. Hydrophilic interaction liquid chromatography (HILIC) in proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biotage.com [biotage.com]
- 7. technologynetworks.com [technologynetworks.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. acdlabs.com [acdlabs.com]
Technical Support Center: Separation of Endo and Exo Isomers
Welcome to the technical support center for diastereomer separations. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the challenging task of separating endo and exo isomers. As diastereomers, these molecules possess distinct physical properties, which is the fundamental principle enabling their separation.[1][2] This resource is designed for researchers, chemists, and drug development professionals who encounter this common synthetic challenge.
Understanding the Core Challenge: Kinetic vs. Thermodynamic Products
Often arising from Diels-Alder reactions, endo and exo isomers present a unique separation problem rooted in their formation mechanism.[3]
-
The Endo Product (Kinetic): This isomer is typically formed faster due to favorable secondary orbital interactions in the transition state.[4] It is the kinetic product , favored at lower reaction temperatures and shorter reaction times.[5][6][7]
-
The Exo Product (Thermodynamic): This isomer is generally more stable due to reduced steric hindrance.[4] It is the thermodynamic product , favored under conditions that allow for equilibrium to be reached, such as higher temperatures and longer reaction times.[5][6]
The initial ratio of your isomers is therefore highly dependent on the reaction conditions.[6] Understanding this relationship is the first step in devising a successful separation strategy.
Frequently Asked Questions (FAQs)
Q1: Why are endo and exo isomers separable by standard techniques like chromatography?
Endo and exo isomers are diastereomers, not enantiomers.[2] This means they have different three-dimensional arrangements and, consequently, different physical properties such as polarity, solubility, boiling point, and crystal lattice energy.[1] Chromatographic techniques, which separate compounds based on differences in their interaction with a stationary phase (often driven by polarity), can exploit these distinctions.[2][8] Non-chiral columns are sufficient for this purpose.[2]
Q2: How can I confirm the identity of my separated endo and exo isomers?
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is one of the most powerful tools for this purpose.[9] The rigid bicyclic structure of many endo/exo pairs results in distinct differences in the chemical shifts and, more definitively, the coupling constants (J-values) of specific protons.[10][11] This is due to the different dihedral angles between adjacent protons in the two isomeric forms, a relationship described by the Karplus equation.[12] For example, the bridgehead protons often show characteristically different splitting patterns in the endo vs. the exo isomer.[10]
Q3: Is there a general rule for which isomer will elute first in normal-phase chromatography?
While not absolute, the exo isomer often elutes before the endo isomer in normal-phase chromatography (e.g., silica gel).
-
Causality: The functional groups on the exo isomer are typically more exposed and less sterically hindered, allowing for a stronger interaction with the polar stationary phase (like the silanol groups on silica). This stronger interaction leads to a longer retention time (lower Rf). Conversely, the functional groups on the endo isomer can be sterically shielded by the bicyclic framework, leading to weaker interaction and faster elution (higher Rf). However, this can be compound-dependent, and developing a TLC is essential.
Q4: My Diels-Alder reaction is supposed to yield the endo product, but I see a significant amount of the exo. Why?
This indicates that the reaction conditions may have allowed for equilibration. The Diels-Alder reaction can be reversible, especially at higher temperatures.[5] If the reaction is heated for too long, the initially formed kinetic (endo) product can revert to the starting materials, which then re-react to form the more stable thermodynamic (exo) product.[5][6] To favor the endo product, run the reaction at the lowest temperature that allows for a reasonable reaction rate.[6]
Separation Strategy Workflow
Before diving into troubleshooting, it's crucial to select the appropriate starting method. This workflow outlines the decision-making process for separating a crude mixture of endo and exo isomers.
Caption: Decision workflow for selecting a separation method.
Troubleshooting Guide: Flash Chromatography
Flash column chromatography is the most common method for separating endo and exo mixtures.[13][14] Success hinges on achieving differential migration on a solid support.
Q: My endo and exo spots are co-eluting or have very poor separation on the TLC plate (ΔRf < 0.1). What should I do?
A: Your primary goal is to maximize the difference in polarity perception by the stationary phase. This requires systematic solvent screening.
-
Causality: The choice of eluent directly impacts the equilibrium of the isomers between the mobile and stationary phases. A suboptimal solvent system will not effectively differentiate the small polarity differences between the diastereomers.
-
Solutions:
-
Change Solvent Polarity: If using a standard Hexane/Ethyl Acetate system, systematically vary the ratio (e.g., 9:1, 8:2, 7:3).
-
Change Solvent Selectivity: If varying polarity isn't enough, change the nature of the solvents. Solvents are grouped into different selectivity classes based on their proton donor, proton acceptor, and dipole characteristics. Try a completely different system. Good alternatives include:
-
Dichloromethane/Methanol
-
Toluene/Acetone
-
Dichloromethane/Diethyl Ether
-
-
Add a Modifier: For acidic or basic compounds, adding a small amount of a modifier (~0.5-1%) like acetic acid or triethylamine can dramatically improve peak shape and may enhance separation by ensuring the analytes are in a single protonation state.
-
Consider a Different Stationary Phase: If silica gel fails, consider alumina (basic or neutral) or reverse-phase C18 silica.
-
| Problem | Underlying Cause | Proposed Solution |
| No separation (ΔRf ≈ 0) | Solvent system lacks selectivity for the isomers. | Switch to a different solvent class (e.g., from Hex/EtOAc to DCM/MeOH). |
| Spots are streaking | Compound is too polar for the eluent, or is acidic/basic. | Increase eluent polarity; add a modifier (e.g., 1% AcOH or Et3N). |
| Spots are too low on TLC (Rf < 0.1) | Eluent is not polar enough. | Increase the proportion of the more polar solvent in the mixture. |
| Spots are too high on TLC (Rf > 0.6) | Eluent is too polar. | Increase the proportion of the less polar solvent in the mixture. |
Q: I had good separation on TLC, but the column failed to separate the isomers. What went wrong?
A: This is a classic problem of scaling up. The resolution achieved on a thin layer of silica must be carefully translated to a packed column.
-
Causality: Column resolution is degraded by improper packing, overloading the column, or running the elution too quickly. A wide band of applied compound at the start will lead to broad, overlapping bands at the end.[14]
-
Solutions:
-
High Silica-to-Compound Ratio: For difficult separations, a high ratio is critical. A standard separation might use a 40:1 silica:compound mass ratio; for endo/exo isomers, increase this to 100:1 or even higher.[14]
-
Dry Loading: Applying the sample dissolved in a strong solvent creates a wide band. Instead, dissolve your crude product in a minimal amount of a strong solvent (like DCM or acetone), adsorb it onto a small amount of silica gel (~2-3x the compound mass), evaporate the solvent completely, and load the resulting dry powder onto the top of your column. This ensures the separation begins from a very narrow band.[14]
-
Shallow Gradient: An isocratic elution (using a single solvent mixture) often provides the best resolution for closely-eluting spots. If a gradient is necessary, make it very shallow (e.g., increasing the polar component by only 1-2% every few column volumes).
-
Check for Column Cracking: Ensure the column is packed perfectly and never allowed to run dry. Cracks or channels in the silica bed will destroy resolution.
-
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. homework.study.com [homework.study.com]
- 3. Endo and Exo products of Diels-Alder Reaction with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
- 8. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. public.websites.umich.edu [public.websites.umich.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 14. ocw.mit.edu [ocw.mit.edu]
Technical Support Center: Scaling Up the Synthesis of 9-Oxo-bicyclo[3.3.1]nonane-3-carboxylic acid
Welcome to the technical support center for the synthesis of 9-Oxo-bicyclo[3.3.1]nonane-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling up this valuable bicyclic intermediate. The unique conformational properties of the bicyclo[3.3.1]nonane framework make it a compelling scaffold in medicinal chemistry.[1][2][3] This guide provides in-depth troubleshooting advice and frequently asked questions to ensure a successful and efficient scale-up of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route to the 9-Oxo-bicyclo[3.3.1]nonane core?
A1: The most robust and widely employed method for constructing the bicyclo[3.3.1]nonane skeleton is a variation of the Robinson-Schöpf condensation.[4][5][6] This one-pot reaction typically involves the condensation of a dialdehyde (like glutaraldehyde), a primary amine (such as methylamine), and a β-ketoacid or its equivalent (in this case, acetonedicarboxylic acid or a derivative).[5][6] The reaction proceeds through a series of Mannich reactions and intramolecular condensations to efficiently build the bicyclic core.[5] For the synthesis of this compound, a modified approach using precursors that can be converted to the desired functionality is often employed.
Q2: What are the critical reaction parameters to control during a scale-up of the Robinson-Schöpf type condensation?
A2: When scaling up, precise control over several parameters is crucial for maintaining yield and purity:
-
pH: The reaction is highly pH-sensitive. Maintaining a buffered system, typically around pH 4-7, is essential for promoting the desired reaction pathway and preventing side reactions.[6]
-
Temperature: Exothermic reactions can occur, especially during the initial mixing of reagents. Gradual addition and efficient cooling are necessary to prevent runaway reactions and the formation of polymeric byproducts.
-
Concentration: While high concentrations can increase reaction rates, they may also lead to precipitation of intermediates and poor mixing. Careful optimization of reactant concentrations is key.
-
Stirring: Homogeneous mixing is critical in large-scale reactions to ensure uniform temperature and concentration throughout the reactor. Inadequate stirring can lead to localized "hot spots" and reduced yields.
Q3: How can I monitor the progress of the reaction?
A3: Several techniques can be used to monitor the reaction:
-
Thin-Layer Chromatography (TLC): A quick and effective method to track the consumption of starting materials and the formation of the product.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the reaction progress and can help identify the formation of byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking aliquots from the reaction mixture (after a mini-workup) and analyzing them by ¹H NMR can provide a clear picture of the conversion.
Troubleshooting Guide
Problem 1: Low Yield of the Bicyclic Core
Q: My scaled-up reaction is resulting in a significantly lower yield compared to my small-scale experiments. What are the likely causes and how can I address them?
A: A drop in yield upon scale-up is a common issue. Here’s a systematic approach to troubleshooting:
-
Inadequate Temperature Control:
-
Cause: The larger volume of the reaction mixture may have poor heat dissipation, leading to localized overheating and decomposition of reactants or products.
-
Solution: Ensure your reactor has adequate cooling capacity. Use a jacketed reactor with a circulating coolant. Employ slower addition rates for reagents, especially if the reaction is exothermic.
-
-
Poor Mixing and Mass Transfer:
-
Cause: Inefficient stirring in a large reactor can lead to inhomogeneous reaction conditions.
-
Solution: Use an overhead stirrer with a properly designed impeller (e.g., pitched-blade turbine) to ensure good top-to-bottom mixing. Baffles within the reactor can also improve mixing efficiency.
-
-
pH Drift:
-
Cause: The buffering capacity of your system may be insufficient for the larger scale, leading to pH fluctuations that favor side reactions.
-
Solution: Use a more concentrated buffer or a pH-stat system to automatically add acid or base to maintain the optimal pH.
-
-
Impure Starting Materials:
-
Cause: Impurities in larger batches of starting materials can interfere with the reaction.
-
Solution: Always check the purity of your starting materials, especially when using a new supplier or a new batch. Re-purify if necessary.
-
Problem 2: Formation of a Major, Unidentified Byproduct
Q: I am observing a significant byproduct in my scaled-up reaction that was minor in my lab-scale synthesis. How can I identify and eliminate it?
A: The formation of byproducts is often exacerbated during scale-up.
-
Identification:
-
Isolate the Byproduct: Use column chromatography or preparative HPLC to isolate the byproduct.
-
Characterize the Structure: Use a combination of NMR (¹H, ¹³C, COSY, HMBC), Mass Spectrometry (MS), and Infrared (IR) spectroscopy to elucidate the structure of the byproduct.
-
-
Common Byproducts and Solutions:
-
Polymeric Materials:
-
Cause: Often due to uncontrolled polymerization of the aldehyde starting material, especially at higher temperatures or incorrect pH.
-
Solution: Improve temperature control and ensure the pH is in the optimal range. Slower addition of the aldehyde can also mitigate this.
-
-
Incompletely Cyclized Intermediates:
-
Cause: The final ring-closing step may be slow or incomplete.
-
Solution: Increase the reaction time or slightly elevate the temperature towards the end of the reaction to drive it to completion.
-
-
Over-oxidation or Side Reactions of the Carboxylic Acid Moiety:
-
Cause: If the synthesis involves an oxidation step to form the ketone, over-oxidation can occur.
-
Solution: Use a milder oxidizing agent or carefully control the stoichiometry of the oxidant. For example, a Swern oxidation can offer better control.[7]
-
-
Problem 3: Difficulties in Product Isolation and Purification
Q: The crude product from my scaled-up reaction is an oil that is difficult to crystallize, and column chromatography is not practical for the quantity I need. What are my options?
A: Purification is a major hurdle in scaling up.
-
Crystallization:
-
Solvent Screening: Perform a systematic screening of different solvents and solvent mixtures to find conditions for crystallization. Seeding with a small amount of pure, crystalline material from a small-scale experiment can induce crystallization.
-
Anti-Solvent Addition: Dissolve the crude oil in a good solvent and then slowly add an anti-solvent to precipitate the product.
-
-
Extraction and Wash:
-
pH Adjustment: The carboxylic acid functionality allows for selective extraction. Dissolve the crude product in an organic solvent and wash with a basic aqueous solution (e.g., sodium bicarbonate) to extract the acidic product into the aqueous layer. The aqueous layer can then be acidified to precipitate the pure product, which is then collected by filtration.[8]
-
-
Distillation (if applicable):
-
Short-Path Distillation: If the product is thermally stable and has a suitable boiling point, short-path distillation under high vacuum can be an effective purification method for large quantities.
-
Experimental Protocols
Illustrative Lab-Scale Synthesis of a Bicyclo[3.3.1]nonane Core
This protocol describes a general approach to forming the bicyclic ketone. The subsequent introduction and modification of the carboxylic acid functionality would depend on the specific synthetic route chosen.
Reaction: Robinson-Schöpf type condensation.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a pH probe, prepare a buffered solution (e.g., citrate-phosphate buffer, pH 5).
-
Reagent Addition: To the buffered solution, add acetonedicarboxylic acid.
-
Amine Addition: Slowly add a solution of methylamine hydrochloride.
-
Aldehyde Addition: Cool the mixture in an ice bath and slowly add glutaraldehyde dropwise, maintaining the temperature below 10 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 24-48 hours. Monitor the reaction by TLC or HPLC.
-
Workup: Once the reaction is complete, adjust the pH to basic with a suitable base and extract the aqueous layer with an organic solvent (e.g., dichloromethane) to remove non-acidic impurities.
-
Isolation: Acidify the aqueous layer with HCl to precipitate the product. Collect the solid by filtration, wash with cold water, and dry under vacuum.
Data Presentation
Table 1: Comparison of Lab-Scale vs. Scaled-Up Reaction Parameters
| Parameter | Lab-Scale (e.g., 1 g) | Scaled-Up (e.g., 100 g) | Key Considerations for Scale-Up |
| Glutaraldehyde | 1.0 eq | 1.0 eq | Purity is critical; may need to be distilled before use. |
| Acetonedicarboxylic Acid | 1.1 eq | 1.1 eq | Ensure complete dissolution before adding other reagents. |
| Methylamine HCl | 1.2 eq | 1.2 eq | Addition should be controlled to manage any exotherm. |
| Solvent Volume | 20 mL | 2 L | Maintain similar concentration; ensure efficient stirring. |
| Temperature | 0 °C to RT | 0 °C to RT (with active cooling) | Monitor internal temperature closely. |
| Reaction Time | 24 h | 24-36 h | May require longer time for complete conversion. |
| Typical Yield | 75-85% | 60-75% | Yield reduction is common; optimization is key. |
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting decision tree for addressing low yields.
General Synthetic Pathway
Caption: A generalized synthetic approach to the target molecule.
References
- Roy, N., Das, R., Paira, R., & Paira, P. (2023). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. RSC Publishing.
- Promontorio, R. (n.d.). Synthesis of Polysubstituted Oxygenated Bicyclo Compounds. UCL Thesis for the degree of Doctor of Philosophy.
- Jain, N. F., & Masse, C. E. (n.d.).
- EP2060557A1 - Intermediate compounds useful to prepare dolasetron.
- 9-thiabicyclo[3.3.1]nonane-2,6-dione. Organic Syntheses Procedure.
- Determination of the absolute configuration of bicyclo[3.3.1]nonane‐2,7‐dione by circular dichroism spectroscopy and chemical correlation.
- Theoretical study on the mechanism of Robinson's synthesis of tropinone. SciSpace.
- Chemical thermodynamics applied to the synthesis of tropinone.
Sources
- 1. Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for an ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02003G [pubs.rsc.org]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. EP2060557A1 - Intermediate compounds useful to prepare dolasetron - Google Patents [patents.google.com]
- 5. scispace.com [scispace.com]
- 6. Chemical thermodynamics applied to the synthesis of tropinone – Oriental Journal of Chemistry [orientjchem.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
Technical Support Center: Refining Experimental Protocols for Consistent Results
A Foreword from Your Senior Application Scientist
Welcome to the technical support center. In my years in the field, I've seen brilliant hypotheses undermined by a single, avoidable variable. The pursuit of scientific truth demands not just insight, but unwavering consistency. Inconsistent data is a red flag that can signal issues ranging from reagent stability to subtle variations in technique.[1] This guide is structured to help you diagnose and resolve these issues, transforming your experimental protocols into self-validating systems that generate reliable, reproducible data. We will move from broad principles to technique-specific troubleshooting, focusing on the "why" behind each step to empower you to think critically about your workflow.
Part 1: Frequently Asked Questions (FAQs) - The Pillars of Reproducibility
This section addresses the foundational concepts that underpin consistent experimental outcomes across all disciplines.
Q1: What are the most common sources of experimental variability?
The three primary sources of variability can be categorized as Analyst-Dependent , Reagent/Instrument-Dependent , and Inherent Biological Variation .
-
Analyst-Dependent Variability: This is the most common and controllable source. It includes subtle differences in pipetting technique, timing of incubation steps, and sample handling. Even minor deviations, when compounded across a multi-step protocol, can lead to significant data spread.
-
Reagent & Instrument Variability: Reagents can degrade over time or vary between lots.[2] Instruments, if not properly calibrated and maintained, can introduce systematic error. This includes everything from a drifting incubator temperature to a misaligned plate reader.
-
Inherent Biological Variation: Biological systems, by their nature, are not uniform.[3] Cells in culture can exhibit phenotypic drift over passages, and animal models have individual physiological differences. While this cannot be eliminated, it can be managed through careful experimental design, such as using sufficient biological replicates and consistent sample sourcing.[4]
Q2: How can I design a "self-validating" protocol?
A self-validating protocol has built-in checks that confirm the assay is performing as expected. This is achieved through the rigorous use of controls. Every experiment should include:
-
Positive Control: A sample known to produce a strong positive result. This confirms that your reagents are active and your technique is capable of detecting the target.
-
Negative Control (or No-Template Control): A sample that should not produce a positive result. This is critical for identifying non-specific signals or contamination.[5]
-
Internal/Loading Controls (e.g., for Western Blots): These ensure that equal amounts of sample were loaded across all conditions, allowing for accurate normalization.
-
Standard Curve (for quantitative assays): A dilution series of a known quantity of the target analyte. This is essential for accurately calculating the concentration of the target in your unknown samples.[6]
Q3: What is "Quality by Design" (QbD) and how does it apply to my research?
Quality by Design (QbD) is a systematic approach that begins with predefined objectives and emphasizes product and process understanding and process control, based on sound science and quality risk management.[7][8] In a research context, this means moving away from a "trial-and-error" approach to protocol optimization. Instead, you should proactively identify the critical parameters of your assay (e.g., antibody concentration, incubation temperature, cell seeding density) and systematically determine the range in which those parameters produce a robust and reliable result. This "design space" ensures that minor fluctuations in the process do not lead to assay failure.[8]
Part 2: Troubleshooting Guides by Technique
This section provides specific, actionable advice for common laboratory techniques.
Guide 1: Cell-Based Assays (e.g., Viability, Cytotoxicity)
Inconsistent results in cell-based assays often trace back to the health and handling of the cells themselves.[9][10]
Q: My cell viability results (e.g., using MTT or ATP-based assays) are highly variable between replicate wells. What's the cause?
A: This issue, known as "edge effect" or random well-to-well variance, typically stems from three areas: cell seeding, reagent handling, or environmental factors.
-
Causality - Cell Seeding: A non-uniform cell monolayer is the most frequent culprit. If cells are not evenly distributed, wells with more cells will naturally produce a stronger signal.[9] This can happen if the cell suspension is not thoroughly mixed before and during plating.
-
Causality - Reagent Handling: Many viability reagents, like those used in ATP assays, have short half-lives.[11] Inconsistent timing between adding the reagent and reading the plate can lead to significant signal decay in the wells processed first. Similarly, incomplete mixing of the reagent within the well can cause localized reactions and inaccurate readings.
-
Causality - Environmental Factors: The outer wells of a multi-well plate are more susceptible to evaporation and temperature fluctuations. This can alter media concentration and affect cell health, a phenomenon known as the "edge effect."
// Node Definitions Start [label="High Well-to-Well\nVariability Observed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Seeding [label="Review Cell Seeding Protocol", fillcolor="#FBBC05", fontcolor="#202124"]; Check_Reagent [label="Examine Reagent\nAddition & Mixing", fillcolor="#FBBC05", fontcolor="#202124"]; Check_Environment [label="Investigate Environmental\nFactors (Edge Effect)", fillcolor="#FBBC05", fontcolor="#202124"]; Sol_Seeding1 [label="Ensure single-cell suspension.\nGently resuspend cells\nbetween every few rows.", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse]; Sol_Seeding2 [label="Rock plate in '+' and 'X'\npatterns after seeding.", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse]; Sol_Reagent [label="Use multichannel pipette.\nMix gently by pipetting\nor use orbital shaker.", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse]; Sol_Environment [label="Fill outer wells with sterile PBS/water.\nAvoid using outer wells for samples.", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse]; End [label="Consistent Results", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Connections Start -> {Check_Seeding, Check_Reagent, Check_Environment} [color="#5F6368"]; Check_Seeding -> Sol_Seeding1 [label="Issue: Cell Clumping\nor Settling", color="#5F6368"]; Check_Seeding -> Sol_Seeding2 [label="Issue: Uneven\nDistribution", color="#5F6368"]; Check_Reagent -> Sol_Reagent [label="Issue: Inconsistent Timing\nor Incomplete Mixing", color="#5F6368"]; Check_Environment -> Sol_Environment [label="Issue: Evaporation\nor Temp Fluctuations", color="#5F6368"]; {Sol_Seeding1, Sol_Seeding2, Sol_Reagent, Sol_Environment} -> End [color="#5F6368"]; }
Caption: A standardized workflow emphasizing critical mixing steps for qPCR.
Self-Validating Protocol Step:
-
Protocol: Always include a No-Template Control (NTC) for each primer set. T[5]his well receives master mix but water instead of template. Amplification in the NTC is a definitive sign of contamination in your reagents or workflow. Additionally, run a melt curve analysis at the end of every SYBR Green-based qPCR run. The presence of a single, sharp peak confirms that your primers are amplifying a single, specific product.
References
-
Sources of Variability in Cell Based Assays. Mettler Toledo. [Link]
-
10 Tips for Reproducible Odyssey ® Western Blots. (2018, January 16). LI-COR Biosciences. [Link]
-
Troubleshoot your qPCR. PCR Biosystems. [Link]
-
Quality Control During Drug Development. (2022, December 8). Technology Networks. [Link]
-
Immunoassay Troubleshooting. (2022, October 18). Biocompare. [Link]
-
7 Tips for Optimising Immunofluorescence Staining. (2024, February 29). Atlantis Bioscience. [Link]
-
Pharma Quality Control Strategies for Drug Development and Regulatory Compliance. (2025, August 25). LMG. [Link]
-
How to Improve Western Blot Reproducibility. (2023, July 18). Biocompare. [Link]
-
Understanding and managing sources of variability in cell measurements. (2016, December 21). Insights.bio. [Link]
-
Clarifying the causes of consistent and inconsistent findings in genetics. (2022, June 1). National Institutes of Health (NIH). [Link]
-
Identifying Potential Reasons for Inconsistent Experiment Results. (2015, March 15). Study.com. [Link]
-
Analytical Methods for Cell Therapies: Method Development and Validation Challenges. (2021, June 18). BioProcess International. [Link]
-
Guide to Inspections of Pharmaceutical Quality Control Laboratories. (2014, November 13). U.S. Food & Drug Administration (FDA). [Link]
-
Improving rigor and reproducibility in western blot experiments with the blotRig analysis. (2024, September 17). Nature.com. [Link]
-
Quality by Design for Preclinical In Vitro Assay Development. National Institutes of Health (NIH). [Link]
-
How to Reduce Cell Culture Variability. (2018, March 23). Promega Connections. [Link]
-
qPCR Troubleshooting Guide. Azure Biosystems. [Link]
-
How can I improve the qPCR variability? (2019, August 7). ResearchGate. [Link]
-
Quick Tips on Improving your Western Blots. (2022, November 16). Precision Biosystems. [Link]
-
Cell Viability Assays. (2013, May 1). Assay Guidance Manual - NCBI Bookshelf. [Link]
-
Characterization and Quality Control of Biological Products. (2021, September 10). National Cancer Institute (NCI). [Link]
Sources
- 1. study.com [study.com]
- 2. Quick Tips on Improving your Western Blots - Precision Biosystems-Automated, Reproducible Western Blot Processing and DNA, RNA Analysis [precisionbiosystems.com]
- 3. pcrbio.com [pcrbio.com]
- 4. Understanding and managing sources of variability in cell measurements [insights.bio]
- 5. blog.biosearchtech.com [blog.biosearchtech.com]
- 6. biocompare.com [biocompare.com]
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Validation & Comparative
A Comparative Crystallographic Guide to the Bicyclo[3.3.1]nonane Framework: Structural Insights and Analysis of Functionalized Derivatives
Abstract
The bicyclo[3.3.1]nonane scaffold is a conformationally rich carbocyclic system that serves as a core structural motif in numerous natural products and pharmacologically active molecules. Its unique stereochemistry, characterized by the potential for twin-chair, chair-boat, and twin-twist-boat conformations, profoundly influences molecular recognition and reactivity. This guide provides a comparative analysis of the X-ray crystallographic data of several functionalized bicyclo[3.3.1]nonane derivatives. While a definitive crystal structure for 9-Oxo-bicyclo[3.3.1]nonane-3-carboxylic acid remains to be reported in publicly available literature, this guide will leverage the structural data of closely related analogs to infer its probable solid-state conformation and explore the influence of substituents on the overall geometry. We will delve into the synthetic methodologies, crystallization protocols, and detailed analysis of key structural parameters, offering researchers a comprehensive resource for understanding and manipulating this versatile molecular framework.
Introduction: The Conformational Landscape of Bicyclo[3.3.1]nonanes
The bicyclo[3.3.1]nonane ring system, consisting of two fused cyclohexane rings, is a subject of significant interest in stereochemistry and medicinal chemistry.[1] The parent hydrocarbon predominantly adopts a twin-chair conformation, which minimizes torsional strain. However, the introduction of substituents, particularly at the C3, C7, and C9 positions, can lead to significant conformational distortions to alleviate steric hindrance. These conformational preferences are critical in drug design, as they dictate the spatial orientation of pharmacophoric groups and their interaction with biological targets.
This guide will focus on a comparative analysis of several crystallographically characterized bicyclo[3.3.1]nonane derivatives to provide a predictive framework for the structure of this compound. We will examine how functional groups such as hydroxyls, ketones, and bulky substituents influence bond lengths, bond angles, and the critical C3-C7 transannular distance.
Synthetic Strategies and Crystallization Methodologies
The synthesis of functionalized bicyclo[3.3.1]nonanes often involves intramolecular cyclization reactions.[2][3] A common approach for constructing the 9-oxo-bicyclo[3.3.1]nonane core is through an intramolecular aldol condensation or related cyclizations of substituted cyclohexanones.[3] The synthesis of the target molecule's precursor, 9-oximinobicyclo[3.3.1]nonane-3-carboxylic acid, has been reported, providing a viable route to the desired ketone.[4]
Obtaining single crystals suitable for X-ray diffraction is a critical and often challenging step. The choice of solvent system and crystallization technique is paramount. For polar molecules like the carboxylic acid , slow evaporation from a mixture of a good solvent (e.g., methanol, ethanol) and a poorer solvent (e.g., water, hexane) can be effective.[2]
Representative Synthetic and Crystallization Protocol: Synthesis of a Bicyclo[3.3.1]nonane Diol
To illustrate a typical experimental workflow, the synthesis and crystallization of a dihydroxy bicyclo[3.3.1]nonane derivative is presented. This example highlights the common steps involved in preparing and crystallizing compounds within this family.
Experimental Protocol:
-
Synthesis: The synthesis of exo-2,exo-6-dihydroxy-2,3,3,6,7,7-hexamethylbicyclo[3.3.1]nonane is achieved through the reduction of the corresponding bis(epoxide) with lithium aluminum hydride in diethyl ether.[5]
-
Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
-
Crystallization: Single crystals are obtained by slow evaporation of a solution of the purified diol in a mixture of ethyl acetate and hexane at room temperature.
Comparative Crystallographic Analysis
The conformation of the bicyclo[3.3.1]nonane skeleton is highly sensitive to substitution patterns. The following sections compare the crystallographic data of several derivatives to understand these structural perturbations.
The Twin-Chair Conformation
In the absence of significant steric strain, the twin-chair conformation is the most stable arrangement. This is observed in the crystal structure of 5-methyl-1-p-toluenesulphonyloxymethylbicyclo[3.3.1]nonan-9-ol. In this conformation, the two cyclohexane rings adopt chair forms. A key parameter is the transannular distance between C3 and C7, which in this derivative is 3.080 Å.
The Twin Twist-Boat Conformation
The introduction of bulky substituents can force the bicyclic system into a higher energy twin twist-boat conformation. An example is the monohydrate of exo-2,exo-6-dihydroxy-2,3,3,6,7,7-hexamethylbicyclo[3.3.1]nonane.[5] The steric repulsion between the numerous methyl groups destabilizes the twin-chair conformation, leading to the adoption of the twist-boat form in the solid state.[5]
Heteroatomic Substitution
The replacement of a carbon atom with a heteroatom, such as sulfur in 9-thiabicyclo[3.3.1]nonane-2,6-dione, also influences the geometry.[6] While this molecule still adopts a twin-chair conformation, the rings are significantly skewed from the ideal cyclohexane geometry.[6]
The following diagram illustrates the workflow for a typical X-ray crystallographic analysis of a bicyclo[3.3.1]nonane derivative.
Caption: Experimental workflow for X-ray crystallographic analysis.
Structural Predictions for this compound
Based on the comparative analysis of related structures, we can predict the likely conformation of this compound.
-
Conformation: The presence of the C9-keto group is not expected to introduce significant steric bulk. The carboxylic acid at the C3 position is also relatively small. Therefore, the molecule is predicted to adopt a twin-chair conformation .
-
Intermolecular Interactions: The carboxylic acid group is a strong hydrogen bond donor and acceptor. In the solid state, it is highly probable that the molecules will form hydrogen-bonded dimers or chains. This intermolecular hydrogen bonding will be a dominant factor in the crystal packing.
-
Transannular Distance: The C3-C7 distance is expected to be in the range of 3.0-3.1 Å, similar to other derivatives in the twin-chair conformation.
The molecular structure and its key functional groups are depicted below.
Caption: Key functional groups of the target molecule.
Comparative Data Summary
The following table summarizes key crystallographic data for selected bicyclo[3.3.1]nonane derivatives, providing a basis for comparison.
| Compound | Conformation | C3-C7 Distance (Å) | Space Group | Reference |
| 5-methyl-1-p-toluenesulphonyloxymethylbicyclo[3.3.1]nonan-9-ol | Twin-Chair | 3.080 | P-1 | |
| exo-2,exo-6-dihydroxy-2,3,3,6,7,7-hexamethylbicyclo[3.3.1]nonane monohydrate | Twin Twist-Boat | - | P-1 | [5] |
| 9-thiabicyclo[3.3.1]nonane-2,6-dione | Skewed Twin-Chair | - | Pbcn | [6] |
Conclusion and Future Perspectives
This guide has provided a comparative overview of the structural landscape of the bicyclo[3.3.1]nonane framework through the lens of X-ray crystallography. While a definitive crystal structure of this compound is not yet available, analysis of related compounds strongly suggests a twin-chair conformation dominated by intermolecular hydrogen bonding in the solid state.
The insights presented here are valuable for researchers in medicinal chemistry and materials science. Understanding the subtle interplay between substitution patterns and conformational preferences is crucial for the rational design of novel molecules with tailored properties. Future work should focus on the synthesis and crystallization of this compound to experimentally validate the predictions made in this guide and to further enrich our understanding of this important carbocyclic system.
References
-
Conformation and Reactivity Studies of Some Bicyclo(3,3,1)Nonane Derivatives. Oregon State University. [Link]
-
DESIGN AND SYNTHESIS OF TWO BICYCLO[3.3.1]NONANE-STEROID DERIVATIVES. Chemistry Journal of Moldova. [Link]
-
Preparation and Crystal Structure of a Twin Twist-Boat Bicyclo[3.3.1]nonane Monohydrate. RSC Publishing. [Link]
-
The twin-chair conformation of bicyclo[3.3.1]nonane: X-ray diffraction study of 5-methyl-1-p-toluenesulphonyloxymethylbicyclo[3.3.1]nonan-9-ol. Acta Crystallographica Section B. [Link]
-
Synthetic and crystallographic studies of bicyclo[3.3.1]nonane derivatives: From strong to weak hydrogen bonds and the stereochemistry of network formation. ResearchGate. [Link]
- 9-azabicyclo[3.3.1]nonane derivatives.
-
Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. RSC Publishing. [Link]
-
A skewed bicyclo[3.3.1]nonane. X-ray and neutron diffraction studies of 9-thiabicyclo[3.3.1]nonane-2,6-dione and molecular-mechanics calculations for bicyclo[3.3.1]nonane derivatives. IUCr. [Link]
-
Conformation of bicyclo[3.3.1]nonane systems. Semi-empirical investigation. ACS Publications. [Link]
-
Conformational Analysis of Bicyclo [3.3.1] Nonanes and their Hetero Analogs. Request PDF. [Link]
-
Beckmann Rearrangement of 3-carboxybicyclo[3.3.1]nonane and [3.2.1]octane Oximes. CORE. [Link]
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A Definitive Guide to the NMR Spectroscopic Validation of 9-Oxo-bicyclo[3.3.1]nonane-3-carboxylic Acid
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. This guide provides a comprehensive, in-depth technical framework for the validation of the molecular structure of 9-Oxo-bicyclo[3.3.1]nonane-3-carboxylic acid using a suite of Nuclear Magnetic Resonance (NMR) spectroscopic techniques. We will delve into the rationale behind experimental choices, present detailed protocols, and interpret the anticipated spectral data, offering a robust methodology for the unequivocal confirmation of this bicyclic compound. This guide is designed to serve as a practical, field-proven workflow for scientists engaged in the synthesis and characterization of complex organic molecules.
The Structural Elucidation Challenge
The bicyclo[3.3.1]nonane framework, a bridged carbocyclic system, presents a unique set of stereochemical and conformational considerations. The rigid, strained nature of this scaffold gives rise to a distinct spatial arrangement of protons and carbons, which is highly sensitive to substituent effects. In the case of this compound, the presence of a ketone at the bridgehead and a carboxylic acid on one of the cyclohexane rings introduces specific electronic and steric influences that must be precisely mapped to confirm the intended structure.
Potential isomeric impurities, such as those with the carboxylic acid at a different position or with a different stereochemical orientation, could possess subtly different NMR spectra. Therefore, a multi-faceted NMR approach is not just beneficial, but essential for conclusive structural assignment.
A Multi-dimensional NMR Approach for Unambiguous Validation
To achieve a self-validating and trustworthy structural confirmation, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, and HMBC) NMR experiments is proposed. This suite of experiments provides a holistic view of the molecule's connectivity and spatial arrangement.
Predicted NMR Data for this compound
The following tables present the predicted ¹H and ¹³C NMR chemical shifts for the target molecule. These predictions are based on an analysis of structurally similar compounds, including bicyclo[3.3.1]nonan-9-one and syn- and anti-9-oximinobicyclo[3.3.1]nonane-3-carboxylic acid[1][2]. It is important to note that actual experimental values may vary slightly depending on the solvent and concentration.
Table 1: Predicted ¹H NMR Chemical Shifts (in ppm)
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| H1 | 2.5 - 2.7 | m |
| H2ax | 1.8 - 2.0 | m |
| H2eq | 2.1 - 2.3 | m |
| H3 | 2.4 - 2.6 | m |
| H4ax | 1.7 - 1.9 | m |
| H4eq | 2.0 - 2.2 | m |
| H5 | 2.5 - 2.7 | m |
| H6ax | 1.8 - 2.0 | m |
| H6eq | 2.1 - 2.3 | m |
| H7ax | 1.7 - 1.9 | m |
| H7eq | 2.0 - 2.2 | m |
| H8ax | 1.8 - 2.0 | m |
| H8eq | 2.1 - 2.3 | m |
| COOH | 12.0 - 12.5 | br s |
Table 2: Predicted ¹³C NMR Chemical Shifts (in ppm)
| Carbon | Predicted Chemical Shift (ppm) |
| C1 | 40 - 45 |
| C2 | 30 - 35 |
| C3 | 45 - 50 |
| C4 | 25 - 30 |
| C5 | 40 - 45 |
| C6 | 30 - 35 |
| C7 | 25 - 30 |
| C8 | 30 - 35 |
| C9 (C=O) | 210 - 215 |
| COOH | 175 - 180 |
Experimental Protocols for Structural Validation
The following are detailed, step-by-step methodologies for the acquisition of the necessary NMR spectra.
Sample Preparation
-
Dissolution: Accurately weigh approximately 10-20 mg of the purified this compound and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent will depend on the solubility of the compound.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
-
Filtration: If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Degassing (Optional): For high-resolution experiments or to remove dissolved oxygen which can affect relaxation times, the sample can be degassed by several freeze-pump-thaw cycles.
NMR Data Acquisition
The following experiments should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
¹H NMR (Proton):
-
Pulse Sequence: Standard single-pulse experiment.
-
Spectral Width: 16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
-
¹³C NMR (Carbon-13):
-
Pulse Sequence: Proton-decoupled single-pulse experiment.
-
Spectral Width: 240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, as ¹³C has a low natural abundance.
-
-
COSY (Correlation Spectroscopy):
-
Purpose: To identify protons that are coupled to each other (typically through 2-3 bonds).
-
Pulse Sequence: Standard COSY-90 or DQF-COSY.
-
Dimensions: ¹H vs. ¹H.
-
-
HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: To identify which protons are directly attached to which carbons.
-
Pulse Sequence: Standard HSQC with gradient selection.
-
Dimensions: ¹³C vs. ¹H.
-
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
Purpose: To identify long-range couplings between protons and carbons (typically over 2-4 bonds). This is crucial for connecting different spin systems and identifying quaternary carbons.
-
Pulse Sequence: Standard HMBC with gradient selection.
-
Dimensions: ¹³C vs. ¹H.
-
Data Interpretation and Structural Confirmation
The following section outlines how the data from each experiment would be used to confirm the structure of this compound.
Analysis of 1D Spectra
-
¹H NMR: The proton spectrum will show a series of complex multiplets in the aliphatic region (1.7-2.7 ppm) corresponding to the protons on the bicyclic framework. The proton at C3, adjacent to the carboxylic acid, is expected to be deshielded and appear slightly downfield. The broad singlet in the 12.0-12.5 ppm region is characteristic of a carboxylic acid proton[3].
-
¹³C NMR: The carbon spectrum will show the characteristic downfield signal for the ketone carbonyl at C9 (210-215 ppm) and the carboxylic acid carbonyl (175-180 ppm)[4]. The remaining signals in the aliphatic region will correspond to the eight carbons of the bicyclic core.
Analysis of 2D Spectra: Connecting the Pieces
The 2D NMR spectra are instrumental in assembling the molecular puzzle.
-
COSY: The COSY spectrum will reveal the proton-proton coupling networks within the two six-membered rings. For example, the proton at C3 will show correlations to the protons at C2 and C4. The bridgehead protons at C1 and C5 will show correlations to their respective adjacent methylene protons.
-
HSQC: The HSQC spectrum will provide a direct link between the proton and carbon chemical shifts for all protonated carbons. This allows for the unambiguous assignment of the ¹³C signals for the CH and CH₂ groups.
-
HMBC: The HMBC spectrum is the key to confirming the overall carbon skeleton and the positions of the functional groups. Key expected correlations include:
-
Correlations from the bridgehead protons (H1 and H5) to the ketone carbonyl carbon (C9).
-
Correlations from the protons on C2 and C4 to the carboxylic acid carbonyl carbon.
-
Correlations from the proton at C3 to the carbons C1, C2, C4, and C5, confirming its position in the ring.
-
Visualizing the Validation Workflow and Key Structural Correlations
The following diagrams, generated using the DOT language, illustrate the experimental workflow and the crucial HMBC correlations that would confirm the structure of this compound.
Caption: Experimental workflow for NMR-based structural validation.
Caption: Crucial HMBC correlations for confirming functional group positions.
Comparison with Potential Alternatives
The comprehensive NMR dataset described above allows for a robust comparison against potential isomeric impurities. For instance:
-
Isomer with Carboxylic Acid at C2: The proton at C2 would show a different splitting pattern in the ¹H NMR spectrum and different COSY correlations. The HMBC correlations to the carboxylic acid carbonyl would originate from the protons at C1 and C3.
-
Different Stereoisomers: The stereochemical orientation of the carboxylic acid (axial vs. equatorial) would influence the coupling constants and through-space correlations (observed in NOESY experiments, if necessary), providing a means to distinguish between diastereomers.
Conclusion
The structural validation of this compound requires a meticulous and multi-pronged NMR spectroscopic approach. By systematically acquiring and interpreting ¹H, ¹³C, COSY, HSQC, and HMBC spectra, researchers can build an unassailable body of evidence to confirm the molecular structure with the highest degree of confidence. The methodologies and expected spectral features outlined in this guide provide a comprehensive roadmap for achieving this critical step in chemical synthesis and drug development. The self-validating nature of this combined NMR dataset ensures the scientific integrity of the structural assignment, a prerequisite for any further investigation or application of this compound.
References
-
Organic Syntheses. (2022). Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). Retrieved from [Link]
-
Chemistry Journal of Moldova. (2020). DESIGN AND SYNTHESIS OF TWO BICYCLO[3.3.1]NONANE-STEROID DERIVATIVES. Retrieved from [Link]
-
PubChem. Bicyclo(3.3.1)nonan-9-one. Retrieved from [Link]
-
Arkivoc. (2008). Synthesis of bicyclo[3.3.1]nonane derivatives containing fused heterocyclic rings. Retrieved from [Link]
-
Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]
-
CORE. (2017). Beckmann Rearrangement of 3-carboxybicyclo[3.3.1]nonane and [3.2.1]octane Oximes. Retrieved from [Link]
-
University of Notre Dame. (2023). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Retrieved from [Link]
-
Journal of Cheminformatics. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 7.6: Interpreting 2-D NMR Spectra. Retrieved from [Link]
-
Iowa State University. NMR Sample Preparation. Retrieved from [Link]
-
ResearchGate. (2020). Prediction of NMR shifts: a review. Retrieved from [Link]
-
ScienceDirect. (2005). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Retrieved from [Link]
-
ACS Publications. (1981). Carbon-13 nuclear magnetic resonance spectra of bridgehead substituted bicyclo[3.3.1]nonanes. Retrieved from [Link]
-
ResearchGate. (2014). Unusual Conformational Behavior of 3,7-Dihetera(N,N-;N,O-;N,S-) Bicyclo[3.3.1]Nonan-9-Ols Via Nmr Analysis. Retrieved from [Link]
-
ResearchGate. (2023). Why do carboxylic acid esters have larger NMR chemical shift than carbonates? Retrieved from [Link]
-
NMRDB.org. Predict 1H proton NMR spectra. Retrieved from [Link]
-
The Hong Kong University of Science and Technology. (2023). E006 - Nuclear Magnetic Resonance (NMR) Spectroscopy. Retrieved from [Link]
-
ResearchGate. (2014). Structure Elucidation from 2D NMR Spectra Using the StrucEluc Expert System: Detection and Removal of Contradictions in the Data. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 4.7: NMR Spectroscopy. Retrieved from [Link]
-
Journal of Lipid Research. (1982). Ionization Behavior of Aqueous Short-Chain Carboxylic Acids: A carbon-13 NMR Study. Retrieved from [Link]
-
nmrshiftdb2. Retrieved from [Link]
-
YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Retrieved from [Link]
-
Creative Biostructure. (2023). Understanding 2D NMR Spectra: How to Read and Interpret Them. Retrieved from [Link]
-
Michigan State University Department of Chemistry. NMR Spectroscopy. Retrieved from [Link]
-
arXiv. (2023). Highly Accurate Prediction of NMR Chemical Shifts from Low-Level Quantum Mechanics Calculations Using Machine Learning. Retrieved from [Link]
-
MDPI. (2017). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
-
Magnetic Resonance in Chemistry. (2006). 1H and 13C NMR data for C-6 substituted 3-azabicyclo[3.3.1]nonane-1-carboxylates. Retrieved from [Link]
-
Physical Chemistry Chemical Physics. (2018). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Retrieved from [Link]
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mass spectrometry analysis of 9-Oxo-bicyclo[3.3.1]nonane-3-carboxylic acid
An Expert's Comparative Guide to the Mass Spectrometry Analysis of 9-Oxo-bicyclo[3.3.1]nonane-3-carboxylic acid
Introduction: Characterizing a Rigid Bicyclic Keto-Acid
This compound is a fascinating molecule featuring a rigid bicyclic scaffold, a ketone, and a carboxylic acid functional group. This unique combination of features makes it a valuable building block in synthetic organic chemistry and drug discovery. Accurate characterization is paramount for its application, and mass spectrometry (MS) stands as the definitive tool for confirming its molecular weight and elucidating its structure through fragmentation analysis.
This guide, written from the perspective of a senior application scientist, provides an in-depth comparison of two primary mass spectrometry platforms for the analysis of this target analyte: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). We will explore the rationale behind sample preparation, compare ionization techniques, predict fragmentation patterns based on established chemical principles, and provide actionable experimental protocols for researchers.
Analyte Profile: Physicochemical Properties
Before delving into the analytical methodologies, understanding the fundamental properties of the analyte is crucial for method development.
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₁₀H₁₄O₃ |
| Average Molecular Weight | 182.22 g/mol |
| Monoisotopic Mass | 182.0943 Da |
| Key Functional Groups | Carboxylic Acid, Ketone |
| Predicted Polarity | High (due to COOH and C=O groups) |
| Volatility | Low |
The presence of the polar carboxylic acid group and the overall molecular size render the compound non-volatile, which is a critical consideration for selecting the appropriate analytical technique.
Comparative Analysis of Mass Spectrometry Platforms
The choice between GC-MS and LC-MS is the most significant decision in the analytical workflow. Each platform offers distinct advantages and requires a different approach to handle the physicochemical properties of our analyte.
Gas Chromatography-Mass Spectrometry (GC-MS): The Derivatization-Dependent Approach
GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds. However, the high polarity and low volatility of this compound make its direct analysis by GC-MS challenging. To overcome this, a chemical derivatization step is mandatory to convert the polar functional groups into less polar, more volatile analogues.
Why Derivatization is Essential: Direct injection of the analyte would lead to poor chromatographic peak shape, low sensitivity, and potential thermal degradation in the injector and column. Silylation is a common and effective derivatization strategy for compounds containing active hydrogens, such as carboxylic acids. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) efficiently replace the acidic proton of the carboxylic acid with a non-polar trimethylsilyl (TMS) group.[1][2]
Ionization and Fragmentation: Once derivatized, the analyte is subjected to Electron Ionization (EI) at a standard energy of 70 eV. EI is a hard ionization technique that induces extensive and reproducible fragmentation, providing a detailed structural fingerprint. The fragmentation of the bicyclic core is expected to be somewhat limited due to its rigid structure, which often results in a more intense molecular ion peak compared to acyclic analogues.[3][4] However, fragmentation will be directed by the functional groups.
Key fragmentation mechanisms for ketones include α-cleavage (cleavage of the C-C bond adjacent to the carbonyl group) and the McLafferty rearrangement.[4][5][6] For the TMS-ester, characteristic losses of methyl groups (•CH₃, -15 Da) and the TMS group itself are expected.
Liquid Chromatography-Mass Spectrometry (LC-MS): The Direct Analysis Approach
LC-MS is ideally suited for the analysis of polar, non-volatile, and thermally labile compounds, making it an excellent choice for our target analyte without the need for derivatization. Reversed-phase liquid chromatography (RPLC) can effectively separate the compound from non-polar impurities.
Ionization and Fragmentation: Electrospray Ionization (ESI) is the premier soft ionization technique for LC-MS.[7][8] For a carboxylic acid, ESI in negative ion mode is overwhelmingly preferred. The acidic proton is readily lost in the ESI process, forming a stable deprotonated molecule, [M-H]⁻, which will be observed as the precursor ion in a full scan MS spectrum.[9][10]
To gain structural information, tandem mass spectrometry (MS/MS) is employed. The [M-H]⁻ precursor ion is selected and subjected to Collision-Induced Dissociation (CID), where it collides with an inert gas (e.g., argon or nitrogen). This controlled fragmentation is typically much simpler than EI. For carboxylic acids, a characteristic fragmentation pathway is the neutral loss of carbon dioxide (CO₂, 44 Da) from the carboxylate anion.[9]
Experimental Protocols
The following protocols are designed to be robust starting points for method development.
Protocol 1: GC-MS Analysis via Silylation
-
Sample Preparation & Derivatization:
-
Accurately weigh 1 mg of this compound into a 2 mL autosampler vial.
-
Add 200 µL of a suitable solvent (e.g., Pyridine or Acetonitrile).
-
Add 100 µL of BSTFA with 1% TMCS as a catalyst.
-
Cap the vial tightly and heat at 70°C for 60 minutes.
-
Cool to room temperature before analysis.
-
-
GC-MS Instrumentation and Parameters:
-
GC System: Agilent 8890 or equivalent
-
Injector: Split/Splitless, 250°C, 10:1 split ratio
-
Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent
-
Carrier Gas: Helium, constant flow at 1.2 mL/min
-
Oven Program: 100°C hold for 2 min, ramp at 15°C/min to 280°C, hold for 5 min.
-
MS System: Agilent 5977B or equivalent
-
Ion Source: Electron Ionization (EI), 230°C
-
Electron Energy: 70 eV
-
Mass Range: m/z 40-550
-
Protocol 2: LC-MS/MS Analysis
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the analyte in methanol.
-
Dilute the stock solution to a working concentration of 1-10 µg/mL using a mobile phase-like solvent (e.g., 50:50 Methanol:Water).
-
-
LC-MS/MS Instrumentation and Parameters:
-
LC System: Waters ACQUITY UPLC I-Class or equivalent
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Acetic Acid in Methanol
-
Gradient: 5% B to 95% B over 5 minutes, hold for 2 min, return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Column Temp: 40°C
-
MS System: Sciex Triple Quad 6500+ or equivalent
-
Ion Source: Electrospray Ionization (ESI), Negative Ion Mode
-
Capillary Voltage: -3.5 kV
-
Source Temp: 450°C
-
MS1 Scan: m/z 100-200
-
MS/MS: Precursor ion m/z 181.1, scan for product ions m/z 50-190 using optimized collision energy.
-
Data Interpretation: Predicted Fragmentation Pathways
Visualizing the fragmentation pathways is key to interpreting the resulting mass spectra.
Workflow Overview
Caption: Comparative analytical workflows for GC-MS and LC-MS.
Predicted GC-MS (EI) Fragmentation
The TMS-derivatized analyte (MW = 254.41) will first form a molecular ion (M•⁺) at m/z 254. The fragmentation will likely proceed through several pathways originating from the ketone and the TMS-ester.
Caption: Predicted major EI fragmentation pathways for the TMS-derivatized analyte.
Expected Key Fragments (GC-MS of TMS-derivative):
| m/z (Predicted) | Identity | Fragmentation Pathway |
|---|---|---|
| 254 | [M]•⁺ | Molecular Ion |
| 239 | [M-15]⁺ | Loss of a methyl radical (•CH₃) from the TMS group |
| 137 | [M-COOTMS]⁺ | Alpha-cleavage with loss of the TMS-carboxyl group |
| 73 | [Si(CH₃)₃]⁺ | Characteristic trimethylsilyl cation |
Predicted LC-MS/MS (ESI Negative Mode) Fragmentation
In negative ESI mode, the precursor ion will be [M-H]⁻ at m/z 181.1. CID fragmentation is expected to be very specific.
Caption: Predicted major ESI-MS/MS fragmentation pathways from the [M-H]⁻ precursor.
Expected Key Fragments (LC-MS/MS of [M-H]⁻):
| Precursor m/z | Product m/z (Predicted) | Identity | Fragmentation Pathway |
|---|---|---|---|
| 181.1 | 163.1 | [M-H-H₂O]⁻ | Loss of water |
| 181.1 | 137.1 | [M-H-CO₂]⁻ | Primary Loss: Decarboxylation of the carboxylate anion |
| 181.1 | 109.1 | [M-H-CO₂-CO]⁻ | Sequential loss of carbon monoxide from the ketone |
Conclusion and Recommendations
Both GC-MS and LC-MS are highly capable techniques for the analysis of this compound, but their applicability depends on the research objective.
-
Choose GC-MS for:
-
Robust Quantification: When a validated, routine method is needed, especially in matrices where volatility is a benefit after derivatization.
-
Structural Confirmation: The rich fragmentation patterns from EI can provide high-confidence matches against spectral libraries (if available) or aid in the elucidation of unknown related structures.
-
-
Choose LC-MS/MS for:
-
High Throughput & Simplicity: The elimination of the derivatization step significantly simplifies sample preparation and reduces analysis time.
-
High Sensitivity and Specificity: The targeted nature of MS/MS (Multiple Reaction Monitoring, MRM) makes it the superior choice for trace-level quantification in complex matrices like biological fluids.
-
Analysis of Thermally Labile Analogs: If related compounds that are sensitive to heat are being analyzed, LC-MS is the safer option.
-
For most modern applications, especially in drug development and metabolomics, the LC-MS/MS approach is recommended due to its direct analysis capability, superior sensitivity, and simpler workflow.
References
- Christoffers, J., Frey, W., Scharl, H., & Baro, A. (2004). Synthesis and Stereochemistry of Some 3-Azabicyclo[3.3.
-
PubChem. (n.d.). Bicyclo(3.3.1)nonane-3-carboxylic acid. Retrieved from [Link]
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Khan, M. Y., et al. (2021). Comparisons of GC-Measured Carboxylic Acids and AMS m/z 44 Signals. MDPI. Retrieved from [Link]
-
PubChem. (n.d.). 9-Oxabicyclo(3.3.1)nonane. Retrieved from [Link]
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JoVE. (2024). Mass Spectrometry: Aldehyde and Ketone Fragmentation. Retrieved from [Link]
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ResearchGate. (n.d.). GC/MS chromatogram of keto acid methyl ester standard. Retrieved from [Link]
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Duffin, K. L., et al. (2009). Mass spectral studies of the biologically active stereoisomer family of e,e,e-(methanofullrene(60-63)-carboxylic acids. PubMed Central. Retrieved from [Link]
-
YouTube. (2022). Fragmentation pattern of cycloalkanes & bicycloalkanes. Retrieved from [Link]
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Gowda, D., & Kawamura, K. (2016). Identification of hydroxy- and keto-dicarboxylic acids in remote marine aerosols using gas chromatography/quadruple and time-of-flight mass spectrometry. PubMed. Retrieved from [Link]
-
CORE. (n.d.). Beckmann Rearrangement of 3-carboxybicyclo[3.3.1]nonane and [3.2.1]octane Oximes. Retrieved from [Link]
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Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]
- Figueroa-Valverde, L., et al. (2020). DESIGN AND SYNTHESIS OF TWO BICYCLO[3.3.
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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Angene Chemical. (n.d.). 3-oxa-7,9-diazabicyclo[3.3.1]nonane-9-carboxylic acid. Retrieved from [Link]
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Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry. RSC Publishing. Retrieved from [Link]
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Clifford, M. N., et al. (2007). A systematic study of carboxylic acids in negative ion mode electrospray ionisation mass spectrometry. ResearchGate. Retrieved from [Link]
- Google Patents. (n.d.). 9-azabicyclo [ 3 . 3 . 1]nonane derivatives as monoamine reuptake inhibitors.
- De Laeter, J. R., & Kurz, M. D. (2006). Alfred Nier and the sector field mass spectrometer. Journal of Mass Spectrometry.
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National Institutes of Health (NIH). (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Retrieved from [Link]
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Chad's Prep. (2018). 14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry. YouTube. Retrieved from [Link]
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LMA Leidykla. (n.d.). Gas chromatographic determination of some carboxylic acids. Retrieved from [Link]
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A Comparative Guide to the Synthetic Routes of 9-Oxo-bicyclo[3.3.1]nonane-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
The bicyclo[3.3.1]nonane framework is a rigid and structurally significant scaffold found in numerous biologically active natural products and pharmaceutical agents. The introduction of a carboxylic acid moiety at the 3-position, coupled with a ketone at the 9-position, yields 9-Oxo-bicyclo[3.3.1]nonane-3-carboxylic acid, a versatile building block for the synthesis of more complex molecules. This guide provides a comparative analysis of synthetic strategies toward this target, offering detailed experimental protocols and insights into the chemical rationale.
Introduction to the Bicyclo[3.3.1]nonane Core
The bicyclo[3.3.1]nonane skeleton's unique conformational properties, often existing in a stable chair-chair conformation, make it an attractive template for drug design. The defined spatial orientation of substituents allows for precise interaction with biological targets. The synthesis of this bicyclic system, however, can be challenging due to the need for specific stereochemical control.
This guide will first detail a well-established route to the parent 9-oxo-bicyclo[3.3.1]nonane, providing a foundational understanding of the key chemical transformations. Subsequently, a modified, targeted synthesis for this compound will be presented and compared.
Route 1: Synthesis of the Parent Scaffold: 9-Oxo-bicyclo[3.3.1]nonane
A common and effective method for the construction of the 9-oxo-bicyclo[3.3.1]nonane core involves a Robinson annulation strategy, which combines a Michael addition with an intramolecular aldol condensation.[1][2] A notable example is the synthesis reported by Majumder et al., which provides a cost-effective approach to the parent ketone.[3]
Retrosynthetic Analysis of 9-Oxo-bicyclo[3.3.1]nonane
The retrosynthetic analysis reveals a disconnection strategy that traces the bicyclic ketone back to simpler, commercially available starting materials.
Caption: Retrosynthetic analysis for 9-Oxo-bicyclo[3.3.1]nonane.
Experimental Protocol for 9-Oxo-bicyclo[3.3.1]nonane
This synthesis commences with the Michael addition of ethyl 2-oxocyclohexanecarboxylate to acrylonitrile, followed by hydrolysis, decarboxylation, and subsequent intramolecular cyclization.
Step 1: Michael Addition
-
To a solution of sodium ethoxide, prepared from sodium (2.3 g, 0.1 mol) in absolute ethanol (50 mL), add ethyl 2-oxocyclohexanecarboxylate (17.0 g, 0.1 mol).
-
Heat the mixture to 80°C under a nitrogen atmosphere.
-
Add acrylonitrile (6.6 g, 0.1 mol) dropwise over 30 minutes.
-
Reflux the reaction mixture for 4 hours.
-
Cool the mixture and neutralize with dilute hydrochloric acid.
-
Extract the product with diethyl ether, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude Michael adduct.
Step 2: Hydrolysis and Decarboxylation
-
Reflux the crude adduct with a mixture of concentrated hydrochloric acid (50 mL) and water (50 mL) for 12 hours.
-
Cool the reaction mixture and extract with chloroform.
-
Wash the organic layer with water and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to yield the dicarboxylic acid intermediate.
Step 3: Intramolecular Cyclization
-
Heat the dicarboxylic acid intermediate under reduced pressure (180-200°C) to effect cyclization via decarboxylation.
-
The resulting 9-oxo-bicyclo[3.3.1]nonane can be purified by distillation.
Route 2: Proposed Synthesis of this compound
To introduce the carboxylic acid functionality at the 3-position, a modification of the Robinson annulation strategy is proposed. This route utilizes a starting material that already contains the precursor to the carboxylic acid group and employs protecting group strategies to ensure its retention throughout the synthesis.
Retrosynthetic Analysis of this compound
This approach envisions a similar Robinson annulation pathway, but starts with a cyclohexanedione derivative bearing a protected carboxyl group.
Caption: Proposed retrosynthetic analysis for this compound.
Proposed Experimental Protocol
This synthetic pathway begins with the protection of the carboxylic acid in 5-oxocyclohexane-1,3-dicarboxylic acid, followed by a Robinson annulation with methyl vinyl ketone.
Step 1: Protection of the Carboxylic Acid
-
Suspend 5-oxocyclohexane-1,3-dicarboxylic acid (1 mol) in a suitable solvent such as methanol.
-
Add a catalytic amount of a strong acid (e.g., sulfuric acid).
-
Reflux the mixture for 4-6 hours to effect esterification.
-
After cooling, neutralize the reaction with a mild base (e.g., sodium bicarbonate solution).
-
Extract the dimethyl 5-oxocyclohexane-1,3-dicarboxylate with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 2: Robinson Annulation
-
Dissolve the dimethyl 5-oxocyclohexane-1,3-dicarboxylate (1 mol) in a suitable solvent like ethanol.
-
Add a base, such as sodium ethoxide (1.1 mol), to generate the enolate.
-
Cool the mixture to 0°C and add methyl vinyl ketone (1.1 mol) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Upon completion of the Michael addition, add a stronger base (e.g., potassium tert-butoxide) to promote the intramolecular aldol condensation.
-
Heat the reaction mixture to reflux for 2-4 hours.
-
Acidify the reaction mixture with dilute hydrochloric acid and extract the product with an organic solvent.
-
Purify the resulting bicyclic keto-ester by column chromatography.
Step 3: Hydrolysis to the Carboxylic Acid
-
Dissolve the purified bicyclic keto-ester in a mixture of methanol and water.
-
Add an excess of a base, such as sodium hydroxide, and reflux the mixture for 2-4 hours to hydrolyze the ester groups.
-
Cool the reaction mixture and acidify with concentrated hydrochloric acid to precipitate the dicarboxylic acid.
-
Isolate the solid product by filtration.
-
Selective decarboxylation at the sterically hindered position can be achieved by heating the dicarboxylic acid, yielding the target this compound.
Comparative Analysis of Synthetic Routes
| Feature | Route 1: Parent Scaffold Synthesis | Route 2: Proposed Carboxylic Acid Synthesis |
| Starting Materials | Ethyl 2-oxocyclohexanecarboxylate, Acrylonitrile | 5-Oxocyclohexane-1,3-dicarboxylic acid, Methyl Vinyl Ketone |
| Key Reactions | Michael Addition, Hydrolysis, Decarboxylation, Intramolecular Cyclization | Esterification (Protection), Robinson Annulation (Michael Addition & Aldol), Hydrolysis (Deprotection) |
| Number of Steps | 3 | 3 |
| Key Challenges | Harsh conditions for hydrolysis and decarboxylation might lead to side products. | Selective protection and deprotection of the carboxyl groups. Potential for side reactions during the Robinson annulation. |
| Stereoselectivity | Generally proceeds to the thermodynamically more stable product. | Stereochemical outcome of the annulation needs to be carefully controlled. |
| Overall Yield | Moderate | Expected to be moderate, dependent on the efficiency of each step. |
Conclusion
The synthesis of this compound presents a synthetic challenge that can be addressed through a strategic modification of established methods for constructing the bicyclo[3.3.1]nonane core. While the synthesis of the parent ketone is well-documented, the introduction of a carboxylic acid at the 3-position requires careful planning, including the use of protecting groups and controlled reaction conditions. The proposed route offers a plausible and direct pathway to the target molecule, leveraging the powerful Robinson annulation reaction. Further optimization of reaction conditions would be necessary to maximize the yield and purity of the final product. This guide provides a solid foundation for researchers embarking on the synthesis of this valuable chemical building block.
References
- Majumder, A., Mandal, A., & Ghosh, P. (2012). TOTAL SYNTHESIS OF 9 – OXO – BICYCLO [3.3.1] NONANE.
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Robinson Annulation Reaction. (2018, May 11). Organic Chemistry Tutor. [Link]
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A Comparative Guide to the Biological Activity of Bicyclic Compounds
In the vast landscape of medicinal chemistry, bicyclic compounds stand out as a cornerstone of drug discovery. Their rigid, three-dimensional structures provide a unique scaffold for interacting with biological targets, offering advantages in potency, selectivity, and metabolic stability. This guide provides a comparative analysis of the biological activities of various classes of bicyclic compounds, supported by experimental data and detailed protocols to aid researchers in their quest for novel therapeutics.
Introduction: The Significance of Bicyclic Scaffolds in Drug Design
Bicyclic systems, which feature two fused, bridged, or spirocyclic rings, are prevalent in both natural products and synthetic drugs. Their conformational rigidity allows for a more precise orientation of functional groups to interact with target proteins, often leading to higher binding affinity compared to more flexible acyclic or monocyclic counterparts.[1] This structural constraint can also minimize off-target effects and improve pharmacokinetic properties.[2] This guide will explore the diverse biological activities of these fascinating molecules, with a focus on anticancer, antimicrobial, and anti-inflammatory applications.
Anticancer Activity: A Focus on Nitrogen-Containing Heterocycles
Nitrogen-containing heterocyclic compounds are a particularly fruitful area of anticancer drug discovery, with many approved drugs featuring these scaffolds.[3][4] Their ability to participate in hydrogen bonding and other non-covalent interactions makes them well-suited for targeting the intricate machinery of cancer cells.[5]
Here, we compare the in vitro cytotoxic activity of several bicyclic compounds against various cancer cell lines.
| Compound Class | Representative Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Podophyllotoxin Derivative | Compound a6 (a podophyllotoxin-1,2,4-triazolium salt) | HCT-116 (Colon) | 0.04 | [6] |
| Benzimidazole Chalcone | Compound 4d | AW13516 (Oral) | 7.12 | [7] |
| Flavonoid Derivative | Compound 6d | AW13516 (Oral) | 17.18 | [7] |
Table 1: Comparative in vitro anticancer activity of selected bicyclic compounds. IC50 represents the concentration required to inhibit 50% of cell growth.
The data clearly indicates that synthetic modifications to natural product scaffolds, such as podophyllotoxin, can yield compounds with exceptionally high potency.[6] The podophyllotoxin-triazolium salt a6 demonstrates sub-micromolar activity, highlighting the potential of this class of compounds.
Many anticancer bicyclic compounds exert their effects by inducing apoptosis, or programmed cell death. For instance, compound a6 was found to arrest the cell cycle at the G2/M phase and induce apoptosis in HCT-116 cells.[6] Similarly, compounds 4d and 6d act as dual inhibitors of the anti-apoptotic proteins Bcl-2 and Mcl-1, thereby promoting the canonical pathway of apoptosis.[7]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability and proliferation.
Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Add varying concentrations of the test bicyclic compounds to the wells and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Caption: Workflow of the MTT assay for assessing cytotoxicity.
Antimicrobial Activity: Tackling Drug Resistance
The rise of antimicrobial resistance necessitates the development of new classes of antibiotics.[8] Bicyclic peptides, known as Bicycle® molecules, and other bicyclic scaffolds are emerging as promising candidates.[8][9]
The following table compares the antimicrobial activity of different bicyclic compounds.
| Compound Class | Representative Compound | Microorganism | MIC (µg/mL) | Reference |
| Bicyclic Pyrazolidinone | LY186826 | Staphylococcus aureus | - | [10] |
| Bicyclomycin Analogue | Compound 10c | Gram-positive organisms | - | [11] |
| α-Pinene Derivative | β-lactam derivative 10a | Staphylococcus aureus | - | [12] |
Table 2: Comparative antimicrobial activity of selected bicyclic compounds. MIC (Minimum Inhibitory Concentration) is the lowest concentration that inhibits visible growth. Dashes indicate that specific MIC values were not provided in the source, but significant activity was reported.
While specific MIC values are not always available in the cited literature, the studies highlight the potential of these bicyclic structures. For instance, the β-lactam derivative of α-pinene showed a 43-fold increase in activity against S. aureus compared to its parent compound.[12]
Bicyclic antimicrobials exhibit a range of mechanisms. Bicyclic pyrazolidinones are thought to act similarly to β-lactam antibiotics by targeting penicillin-binding proteins involved in cell wall synthesis.[10] The natural product bicyclomycin has a unique mode of action, inhibiting the Rho transcription termination factor. Interestingly, its basic bicyclic nucleus is devoid of activity, indicating that the entire molecular structure is necessary for its antimicrobial effect.[11]
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well plate, and a standardized inoculum of the test microorganism is added. The MIC is the lowest concentration that prevents visible growth after incubation.
Step-by-Step Methodology:
-
Prepare Compound Dilutions: Perform a two-fold serial dilution of the bicyclic compound in a 96-well plate containing broth medium.
-
Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C) for 16-20 hours.
-
Result Interpretation: Determine the MIC by visually inspecting the wells for turbidity. The lowest concentration with no visible growth is the MIC.
Caption: Experimental workflow for the carrageenan-induced paw edema model.
Bicyclic Compounds and the Central Nervous System (CNS)
Bicyclic scaffolds are also being explored for the treatment of CNS disorders. [13][14][15]Their rigid nature can be advantageous for crossing the blood-brain barrier and achieving specific interactions with CNS targets. [16]
Developing drugs for CNS disorders is challenging due to the complexity of the brain and the protective nature of the blood-brain barrier. [16]However, the unique physicochemical properties of certain bicyclic compounds make them attractive candidates for overcoming these hurdles. [2]For example, some bicyclic compounds are being investigated as serotonin-norepinephrine-dopamine reuptake inhibitors for the treatment of depression and other mood disorders. [17]
Conclusion and Future Perspectives
Bicyclic compounds represent a rich and diverse source of biologically active molecules with therapeutic potential across a wide range of diseases. From potent anticancer agents derived from natural products to novel antimicrobial peptides and anti-inflammatory monoterpenes, the unique structural features of bicyclic scaffolds continue to inspire the design and development of new drugs. Future research will likely focus on exploring novel bicyclic scaffolds, optimizing their ADME (absorption, distribution, metabolism, and excretion) properties, and elucidating their mechanisms of action to unlock their full therapeutic potential.
References
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García-Fuente, A., G. Valdovino-Fierro, and S. G. Youberg. "Biological activity of bicyclic and tricyclic diterpenoids from Salvia species of immediate pharmacological and pharmaceutical interest." PubMed, 2019. [Link]
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Investigating Penetration and Antimicrobial Activity of Vector-Bicycle Conjugates. PMC. [Link]
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de Cássia da Silveira e Sá, R., et al. "Anti-inflammatory effect of the monoterpene myrtenol is dependent on the direct modulation of neutrophil migration and oxidative stress." PubMed, 1 Aug. 2017. [Link]
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Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. PMC, PubMed Central. [Link]
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An integrated drug-likeness study for bicyclic privileged structures: from physicochemical properties to in vitro ADME properties. PubMed. [Link]
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Bridged Bicyclic Compounds: Comprehending a Novel Compound Class as Potential Anti-Seizure Agents. PMC, PubMed Central. [Link]
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Investigating Penetration and Antimicrobial Activity of Vector-Bicycle Conjugates. ACS Infectious Diseases, ACS Publications, 12 June 2024. [Link]
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Biological Activity of Monoterpene-Based Scaffolds: A Natural Toolbox for Drug Discovery. MDPI. [Link]
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Polypharmacological Approaches for CNS Diseases: Focus on Endocannabinoid Degradation Inhibition. MDPI. [Link]
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Biological Activity and Applications of Natural Compounds. MDPI. [Link]
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Yin, Meng, et al. "Synthesis and anticancer activity of podophyllotoxin derivatives with nitrogen-containing heterocycles." Frontiers, 10 May 2023. [Link]
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A Review on Anti-Inflammatory Activity of Monoterpenes. PMC, PubMed Central. [Link]
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Study of the Structural Changes on the Antimicrobial Activity of [3.1.1.]-Bicyclics. N/A, 5 Aug. 2025. [Link]
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Bicyclic 1,4-Dioxepanes – Novel Advanced Building Blocks for Drug Discovery. ChemRxiv. [Link]
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ANTIBACTERIAL PROPERTIES OF THE BICYCLIC PYRAZOLIDINONES. DOI. [Link]
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Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. David Discovers Drug Discovery. [Link]
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Serotonin–norepinephrine–dopamine reuptake inhibitor. Wikipedia. [Link]
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Photocatalytic α-Selective σ-Bond Hydroboration of Bicyclo[1.1.0]butanes. Organic Letters, ACS Publications, 23 Jan. 2026. [Link]
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(PDF) Anti-cancer Nitrogen-Containing Heterocyclic Compounds. ResearchGate. [Link]
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Identification of bicyclic compounds that act as dual inhibitors of Bcl-2 and Mcl-1. PubMed. [Link]
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Nitrogen-Containing Heterocycles as Anticancer Agents: An Overview. PubMed. [Link]
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Synthesis and Antimicrobial Evaluation of Bicyclomycin Analogues. PubMed. [Link]
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Combining Gold and Selenium as Emerging Bioactive Compounds: From Synthesis to Therapeutic Potential. ACS Publications, 13 Jan. 2026. [Link]
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Drug Delivery Systems, CNS Protection, and the Blood Brain Barrier. PMC. [Link]
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de Christo Scherer, R., et al. "Borneol, a Bicyclic Monoterpene Alcohol, Reduces Nociceptive Behavior and Inflammatory Response in Mice." PMC, PubMed Central, 2014. [Link]
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A Comparative Guide to the Conformational Landscape of Bicyclo[3.3.1]nonane: Reconciling Computational Models with Experimental Realities
For researchers, medicinal chemists, and professionals in drug development, a profound understanding of molecular geometry is not merely academic—it is a cornerstone of rational design. The bicyclo[3.3.1]nonane framework, a common motif in biologically active natural products and a valuable scaffold in asymmetric catalysis, presents a fascinating case study in conformational analysis.[1] Its deceptively simple structure belies a subtle interplay of steric and electronic effects that govern its three-dimensional shape, a factor crucial to its function.
This guide provides an in-depth comparison of the computational and experimental data that have shaped our understanding of bicyclo[3.3.1]nonane's conformational preferences. We will move beyond a simple recitation of facts to explore the causality behind experimental choices and the inherent strengths and limitations of both in silico and empirical approaches. Our objective is to equip you with a critical perspective, enabling you to judiciously select and interpret conformational data in your own research endeavors.
The Conformational Question: A Tale of Three Chairs (and a Boat)
The conformational flexibility of the bicyclo[3.3.1]nonane system is dominated by the arrangements of its two cyclohexane rings. Three primary conformations are at the heart of the discussion: the twin-chair (CC), the chair-boat (CB), and the twin-boat (BB).
Caption: Relative stability of the primary conformations of bicyclo[3.3.1]nonane.
While the twin-boat conformation is generally considered energetically unfavorable due to significant steric hindrance, the chair-chair and chair-boat forms are in a delicate energetic balance. The central question that has driven decades of research is: which conformation predominates, and by how much?
Experimental Verdicts: Capturing the Molecule in Motion and at Rest
Experimental techniques provide us with snapshots of molecular reality, either as a time-averaged picture or a static image in the solid state. For bicyclo[3.3.1]nonane, three key methods have been instrumental.
Gas-Phase Electron Diffraction: An Unperturbed View
Gas-phase electron diffraction offers a unique advantage: it probes the molecule in an isolated state, free from the influences of crystal packing or solvent effects. Early studies using this technique were pivotal in establishing that bicyclo[3.3.1]nonane predominantly adopts a flattened twin-chair conformation in the gas phase. This flattening is a direct consequence of the steric repulsion between the endo-hydrogen atoms at the C3 and C7 positions.
X-ray Crystallography: The Solid-State Picture
X-ray crystallography provides unambiguous structural data for molecules in the crystalline state. Numerous studies on bicyclo[3.3.1]nonane derivatives have revealed a more complex picture than the gas-phase data might suggest. While many derivatives crystallize in the expected chair-chair conformation, the introduction of bulky substituents or functional groups capable of intramolecular interactions can tip the balance in favor of a chair-boat conformation. For instance, certain 3,7-disubstituted derivatives have been shown to adopt a chair-boat arrangement to alleviate steric strain.[2] This highlights a crucial takeaway: the solid-state conformation is not always representative of the most stable form in solution or in the gas phase due to the influence of crystal lattice forces.
NMR Spectroscopy: Dynamics in Solution
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the conformational dynamics of molecules in solution. By analyzing chemical shifts and coupling constants, particularly vicinal proton-proton coupling constants, researchers can infer the time-averaged conformation. For bicyclo[3.3.1]nonane, ¹³C NMR has been particularly insightful. The chemical shifts are sensitive to the stereochemical environment, and studies have confirmed the prevalence of the chair-chair conformation for the parent compound in solution. In derivatives with bulky substituents, NMR can be used to quantify the equilibrium between the chair-chair and chair-boat forms.
The Computational Lens: Modeling Molecular Energetics
Computational chemistry provides a powerful complement to experimental data, allowing for the calculation of geometries, relative energies, and barriers to interconversion for different conformers.
Force Field Methods: A Classical Approach
Molecular mechanics, or force field methods, offer a computationally efficient way to explore the conformational landscape. These methods treat molecules as a collection of atoms held together by classical mechanical springs, with parameters derived from experimental data. For bicyclic systems like bicyclo[3.3.1]nonane, force fields such as MM2 and MM3 have been successfully applied. They generally predict the chair-chair conformation to be the most stable, but the accuracy of the energy difference between conformers can be sensitive to the force field's parameterization.
Quantum Mechanical Methods: A Deeper Dive
Ab initio and Density Functional Theory (DFT) methods provide a more rigorous, quantum-mechanical description of the molecule's electronic structure. These methods are computationally more demanding but can offer higher accuracy. Numerous DFT and ab initio studies have been performed on bicyclo[3.3.1]nonane and its derivatives.[3][4] These calculations consistently find the twin-chair conformation to be the global minimum on the potential energy surface. A key finding from these studies is the relatively small energy difference between the chair-chair and chair-boat conformers, often calculated to be around 1 kcal/mol.[3] This small energy gap corroborates the experimental observation that both conformers can be populated, and that substitution can readily shift the equilibrium.
A Head-to-Head Comparison: Data in Tables
To facilitate a direct comparison, the following tables summarize key quantitative data from both experimental and computational studies.
Table 1: Conformational Energy Differences (kcal/mol)
| Method | ΔE (CB - CC) | ΔE (BB - CC) | Source |
| DFT (B3LYP) | ~1.0 | Not Reported | [3] |
| Ab initio (HF/6-31G) | Not Reported | > 6.0 | [4] |
| Force Field (MM3) | 1.28 | Not Reported | [5] |
| Experimental (NMR) | Varies with derivative | Not Populated | [6] |
Table 2: Key Dihedral Angles (Degrees) from Representative Studies
| Conformation | Dihedral Angle | Experimental (GED) | Computational (DFT) |
| Chair-Chair | C1-C2-C3-C4 | ~55 | ~56 |
| C1-C9-C5-C6 | ~110 | ~112 | |
| Chair-Boat | C1-C2-C3-C4 (Chair) | Not Applicable | ~55 |
| C5-C6-C7-C8 (Boat) | Not Applicable | ~0 (flattened) |
Note: Specific values can vary depending on the exact computational method and basis set used, or the specific derivative studied experimentally.
Experimental & Computational Workflows: A Practical Perspective
To provide a tangible understanding of how these data are generated, we outline a representative workflow for both an experimental and a computational approach.
Experimental Protocol: Determining Conformational Equilibrium via ¹H NMR
Objective: To determine the relative populations of the chair-chair and chair-boat conformers of a substituted bicyclo[3.3.1]nonane in solution.
Methodology:
-
Sample Preparation: Dissolve a precisely weighed sample of the bicyclo[3.3.1]nonane derivative in a suitable deuterated solvent (e.g., CDCl₃) to a concentration of approximately 10-20 mg/mL.
-
NMR Data Acquisition:
-
Acquire a high-resolution ¹H NMR spectrum at a controlled temperature (e.g., 298 K).
-
Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Spectral Analysis:
-
Identify distinct sets of signals corresponding to the chair-chair and chair-boat conformers. This is often most evident for protons in close proximity to the substituent.
-
Carefully integrate the signals corresponding to each conformer.
-
-
Calculation of Equilibrium Constant (K):
-
The ratio of the integrals is directly proportional to the ratio of the conformer populations.
-
K = [Chair-Boat] / [Chair-Chair] = Integral(CB) / Integral(CC)
-
-
Calculation of Free Energy Difference (ΔG):
-
ΔG = -RT ln(K), where R is the gas constant and T is the temperature in Kelvin.
-
Causality and Self-Validation: The choice of ¹H NMR is predicated on its sensitivity to the local electronic environment of the protons, which is distinct in each conformation. The self-validating nature of this protocol lies in the consistency of the K value calculated from multiple, non-overlapping signal pairs in the spectrum.
Caption: Workflow for NMR-based conformational analysis.
Computational Protocol: Geometry Optimization and Energy Calculation with DFT
Objective: To calculate the geometries and relative energies of the chair-chair and chair-boat conformers of bicyclo[3.3.1]nonane.
Methodology:
-
Initial Structure Generation: Build 3D models of the chair-chair and chair-boat conformers using a molecular modeling software.
-
Computational Method Selection:
-
Choose a DFT functional (e.g., B3LYP) and a suitable basis set (e.g., 6-31G(d)). This combination is known to provide a good balance of accuracy and computational cost for organic molecules.
-
-
Geometry Optimization:
-
Perform a full geometry optimization for each conformer. This will find the lowest energy structure for each starting conformation.
-
-
Frequency Calculation:
-
Perform a frequency calculation on each optimized structure. This serves two purposes:
-
To confirm that the optimized structure is a true energy minimum (no imaginary frequencies).
-
To obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy.
-
-
-
Energy Calculation and Comparison:
-
The relative energy difference (ΔE) is the difference in the calculated electronic energies (with ZPVE correction) of the two conformers.
-
Causality and Self-Validation: DFT is chosen for its ability to accurately model electron correlation, which is important for determining subtle energy differences. The protocol is self-validating through the frequency calculation; a true minimum energy structure must have all real vibrational frequencies.
Synthesis and Conclusion: A Unified Perspective
The conformational analysis of bicyclo[3.3.1]nonane is a testament to the power of a synergistic approach that combines experimental observation and computational modeling. The data, when viewed in concert, paint a consistent and nuanced picture:
-
The twin-chair conformation is the dominant and most stable form of unsubstituted bicyclo[3.3.1]nonane in the gas phase and in solution.
-
The chair-boat conformation is only slightly higher in energy , with a calculated difference of approximately 1 kcal/mol. This small energy gap means that it can be a significant component of the conformational equilibrium, especially in substituted derivatives where steric or electronic factors can stabilize it.
-
Experimental and computational data are largely in agreement , with both approaches confirming the flattened nature of the chair rings and the relative stability of the chair-chair conformer. Discrepancies can often be traced to the specific conditions of the experiment (e.g., solid state vs. solution) or the level of theory used in the computation.
For the researcher in the field, the key is to understand the context of the data. Is the conformation in the solid state, as determined by X-ray crystallography, relevant to the molecule's behavior in solution? Is the chosen computational method sufficiently accurate to capture the subtle energy differences at play? By asking these critical questions and drawing on the wealth of both experimental and computational data available, a comprehensive and reliable understanding of the conformational landscape of bicyclo[3.3.1]nonane and its derivatives can be achieved, paving the way for more informed molecular design and development.
References
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Galvez, E., et al. (1985). Structural and conformational study of diazabicyclanones and diazabicyclanols. Journal of Molecular Structure, 129(1-2), 131-141. [Link]
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Roy, N., et al. (2023). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. RSC Advances, 13(32), 22389-22480. [Link]
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Marvell, E. N. (1967). Conformation and Reactivity Studies of Some Bicyclo(3,3,1)Nonane Derivatives. Oregon State University. [Link]
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ResearchGate. (n.d.). The molecular structure and conformation of bicyclo[3.3.1]nonan-9-one: Ab initio and DFT calculations. [Link]
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ResearchGate. (n.d.). The bicyclo[3.3.1]nonane system and conformational equilibria for 1–4. [Link]
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Butkus, E., et al. (2014). Homoconjugation vs. Exciton Coupling in Chiral α,β-Unsaturated Bicyclo[3.3.1]nonane Dinitrile and Carboxylic Acids. Molecules, 19(7), 9788-9802. [Link]
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Vilnius University. (n.d.). Conformational stability of bicyclo[3.3.1]nonane-2,6-dione and bicyclo[3.3.1]nonane-2,9-dione: ab initio calculations and vibrational spectroscopy studies. [Link]
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de la Mare, P. B. D., & Severn, W. B. (2001). Determination of the Position of the Conformational Equilibrium of a Trans 1,2-Disubstituted Cyclohexane by NMR Spectroscopy. An Experiment in Physical Organic Chemistry for Undergraduate Students. Journal of Chemical Education, 78(1), 101. [Link]
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NIST. (n.d.). Bicyclo[3.3.1]nonane. NIST Chemistry WebBook. [Link]
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Lifson, S., & Warshel, A. (1968). Consistent Force Field for Calculations of Conformations, Vibrational Spectra, and Enthalpies of Cycloalkane and n‐Alkane Molecules. The Journal of Chemical Physics, 49(11), 5116-5129. [Link]
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ResearchGate. (n.d.). Unusual Conformational Behavior of 3,7-Dihetera(N,N-;N,O-;N,S-) Bicyclo[3.3.1]Nonan-9-Ols Via Nmr Analysis. [Link]
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Stephens, P. J., et al. (2004). Determination of Absolute Configuration Using Concerted ab Initio DFT Calculations of Electronic Circular Dichroism and Optical Rotation: Bicyclo[3.3.1]nonane Diones. The Journal of Organic Chemistry, 69(6), 1948-1958. [Link]
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Vrabec, J., et al. (2012). Lennard-Jones force field parameters for cyclic alkanes from cyclopropane to cyclohexane. Fluid Phase Equilibria, 336, 64-71. [Link]
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van der Toorn, J. M., & van Bekkum, H. (1975). ¹³C NMR SPECTROSCOPY OF SOME 3- AND 7-SUBSTITUTED BICYCLO[2][7][7]NONANES. Recueil des Travaux Chimiques des Pays-Bas, 94(5), 119-122. [Link]
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Organic Chemistry Data. (2020, February 14). NMR Spectroscopy :: 8-TECH-3 Measuring Rates by NMR. [Link]
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ResearchGate. (n.d.). Synthetic and crystallographic studies of bicyclo[3.3.1]nonane derivatives: From strong to weak hydrogen bonds and the stereochemistry of network formation. [Link]
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Asano, A., et al. (2020). NMR-based quantitative studies of the conformational equilibrium between their square and folded forms of ascidiacyclamide and its analogues. Organic & Biomolecular Chemistry, 18(37), 7311-7320. [Link]
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Mastryukov, V. S., et al. (1978). Electron-diffraction investigation of the molecular structure of bicyclo[2][7][7]nonane. Journal of Structural Chemistry, 19(6), 891-894. [Link]
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Allinger, N. L., et al. (1968). Consistent Force Field for Calculations of Conformations, Vibrational Spectra, and Enthalpies of Cycloalkane and n-Alkane Molecules. The Journal of Chemical Physics, 49(11), 5116-5129. [Link]
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Markwick, P. R. L., et al. (2012). Elucidating the mechanisms underlying protein conformational switching using NMR spectroscopy. Journal of Biosciences, 37(3), 531-549. [Link]
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Moreno, B., et al. (1989). Conformational analysis of bicyclo[3.3.1]nonane‐exo‐2,exo‐4‐dicarboxylic acid derivatives and related compounds. Chemische Berichte, 122(7), 1313-1322. [Link]
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Lidskog, A. (2022). Bicyclo[3.3.1]nonanes as Scaffolds in Supramolecular Chemistry: From Host-Guest Systems to Hydrogen-Bonded Aggregates. Lund University. [Link]
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Reddit. (2023, December 27). Computational Calculations on Cyclohexane conformers. r/comp_chem. [Link]
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Wiberg, K. B. (1996). Ring Strain Energies from ab Initio Calculations. Journal of the American Chemical Society, 118(43), 10740-10745. [Link]
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Thiele, C. M., et al. (2025). Synthesis and crystal structure analysis of substituted bicyclo[3.3.1]nonanones. Acta Crystallographica Section E: Crystallographic Communications, 81(Pt 9), 1023-1029. [Link]
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Introduction: The Pivotal Role of Keto Acids in Science and Medicine
Keto acids, organic compounds containing both a carboxylic acid and a ketone functional group, are central to a vast array of biochemical pathways and hold significant potential in pharmaceutical development.[1] Their unique chemical architecture allows them to participate in a diverse range of reactions, making them key intermediates in metabolism, such as the Krebs cycle, and versatile building blocks in organic synthesis.[2][3] In the realm of drug development, the physicochemical properties of keto acids are of paramount importance, influencing their reactivity, stability, and pharmacokinetic profiles. Notably, the strategic incorporation of a keto acid moiety can be leveraged to create prodrugs with enhanced solubility, targeted delivery, and controlled release mechanisms.[4][5]
This guide provides a comprehensive comparative analysis of the physical properties of structurally related alpha-, beta-, and gamma-keto acids. By presenting experimental data and detailing the methodologies for their determination, we aim to equip researchers, scientists, and drug development professionals with the foundational knowledge to effectively harness the potential of these remarkable molecules.
Structural Classification of Keto Acids
Keto acids are categorized based on the position of the ketone group relative to the carboxylic acid. This structural variation profoundly influences their physical and chemical properties.
-
Alpha (α)-Keto Acids (2-Oxoacids): The ketone group is adjacent to the carboxylic acid. A prime example is pyruvic acid, the end product of glycolysis.[1]
-
Beta (β)-Keto Acids (3-Oxoacids): The ketone group is on the second carbon from the carboxylic acid. Acetoacetic acid, a ketone body, is a representative of this class.[1]
-
Gamma (γ)-Keto Acids (4-Oxoacids): The ketone group is on the third carbon from the carboxylic acid. Levulinic acid, derived from the degradation of cellulose, is a common example.[1]
Figure 1: Representative structures of Alpha-, Beta-, and Gamma-Keto Acids.
Comparative Analysis of Physical Properties
The physical properties of keto acids are a direct consequence of their molecular structure, including the interplay between the carboxylic acid and ketone functionalities, as well as the overall carbon chain length. Understanding these properties is crucial for predicting their behavior in various systems.
Melting and Boiling Points: The Influence of Intermolecular Forces
The melting and boiling points of keto acids are primarily dictated by the strength of their intermolecular forces. The presence of the carboxylic acid group allows for strong hydrogen bonding, leading to significantly higher boiling points compared to other functional groups of similar molecular weight.[6] Carboxylic acids can form stable hydrogen-bonded dimers, which further elevates their boiling points.[7]
| Keto Acid | Class | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| Pyruvic Acid | Alpha | 88.06 | 11.8 - 13.8[8] | 165[9] |
| Acetoacetic Acid | Beta | 102.09 | 36.5[10] | Decomposes[10] |
| Levulinic Acid | Gamma | 116.12 | 33-35 | 245-246 |
| α-Ketoglutaric Acid | Alpha | 146.10 | 113-115[11] | Decomposes |
Table 1: Comparison of Melting and Boiling Points of Selected Keto Acids
-
Analysis: As the molecular weight increases within a homologous series, the melting and boiling points generally increase due to stronger van der Waals forces.[12] However, the relative positions of the functional groups also play a critical role. For instance, the proximity of the keto group in alpha-keto acids influences their electronic properties and intermolecular interactions. The instability of acetoacetic acid, leading to decomposition upon heating, is a characteristic feature of many beta-keto acids, which readily undergo decarboxylation.[10]
Solubility: The Interplay of Polarity and Hydrogen Bonding
The solubility of keto acids is a function of their ability to form hydrogen bonds with the solvent. The polar carboxylic acid and ketone groups allow for good solubility in polar solvents like water and alcohols.[13]
| Keto Acid | Class | Solubility in Water | Solubility in Ethanol | Solubility in Diethyl Ether |
| Pyruvic Acid | Alpha | Miscible[14] | Soluble[2] | Soluble[2] |
| Acetoacetic Acid | Beta | Soluble[10] | Soluble[10] | Soluble[10] |
| Levulinic Acid | Gamma | Very soluble | Soluble | Soluble |
| α-Ketoglutaric Acid | Alpha | 100 g/L at 20 °C[13] | Soluble | Sparingly soluble |
Table 2: Comparative Solubility of Selected Keto Acids
-
Analysis: The smaller keto acids, such as pyruvic acid, are miscible with water due to the dominance of the polar functional groups. As the carbon chain length increases, the nonpolar alkyl portion becomes more significant, leading to a decrease in water solubility. The high water solubility of α-ketoglutaric acid, despite its higher molecular weight, can be attributed to the presence of two carboxylic acid groups.
Acidity (pKa): The Influence of the Ketone Group's Position
The acidity of the carboxylic acid group in keto acids is significantly influenced by the electron-withdrawing effect of the adjacent ketone group. This effect is most pronounced in alpha-keto acids.
| Keto Acid | Class | pKa |
| Pyruvic Acid | Alpha | 2.50[14] |
| Acetoacetic Acid | Beta | 3.58[10] |
| Levulinic Acid | Gamma | 4.64 |
| α-Ketoglutaric Acid | Alpha | pKa1: 2.47, pKa2: 4.70[11] |
Table 3: Comparative pKa Values of Selected Keto Acids
-
Analysis: The pKa value is a measure of the strength of an acid; a lower pKa indicates a stronger acid.[15] Pyruvic acid is a considerably stronger acid than a typical carboxylic acid like propanoic acid (pKa ~4.87) due to the strong inductive effect of the adjacent ketone group, which stabilizes the carboxylate anion.[16] This effect diminishes as the distance between the ketone and carboxylic acid groups increases, as seen in the higher pKa values of acetoacetic acid and levulinic acid. α-Ketoglutaric acid has two pKa values corresponding to its two carboxylic acid groups.
Experimental Determination of Physical Properties
The accurate determination of the physical properties of keto acids is essential for their characterization and application. The following section details the standard experimental protocols for measuring melting point, pKa, and for obtaining spectroscopic data.
Melting Point Determination
Principle: The melting point of a pure crystalline solid is a sharp, reproducible physical constant. Impurities typically depress the melting point and broaden the melting range.
Experimental Protocol (Capillary Method):
-
Sample Preparation: A small amount of the finely powdered, dry keto acid is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Mel-Temp or a Thiele tube.[17]
-
Heating: The sample is heated slowly, at a rate of approximately 1-2 °C per minute, near the expected melting point.[18]
-
Observation: The temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting range.
Causality Behind Experimental Choices:
-
Fine Powder: Using a finely powdered sample ensures uniform heat distribution.
-
Slow Heating Rate: A slow heating rate is crucial to allow for thermal equilibrium between the sample, the heating block, and the thermometer, ensuring an accurate measurement.[18]
Figure 2: Workflow for Melting Point Determination.
pKa Determination by Potentiometric Titration
Principle: The pKa of a weak acid can be determined by titrating it with a strong base and monitoring the pH change. The pKa is the pH at which the acid is half-neutralized.[19]
Experimental Protocol:
-
Solution Preparation: A standard solution of the keto acid is prepared in deionized water. A standardized solution of a strong base (e.g., NaOH) is also prepared.
-
Titration Setup: A known volume of the keto acid solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.
-
Titration: The strong base is added in small, known increments from a burette. After each addition, the solution is stirred, and the pH is recorded.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of base added. The equivalence point is determined from the steepest part of the curve. The half-equivalence point corresponds to the pKa of the acid.
Causality Behind Experimental Choices:
-
Calibrated pH Electrode: Accurate pH measurements are fundamental to this technique.
-
Incremental Titrant Addition: Small increments, especially near the equivalence point, are necessary to accurately define the shape of the titration curve.
Figure 3: Workflow for pKa Determination by Potentiometric Titration.
Spectroscopic Characterization
Infrared (IR) Spectroscopy:
Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. The absorption frequencies are characteristic of the types of chemical bonds present.[14]
Key Absorptions for Keto Acids:
-
O-H Stretch (Carboxylic Acid): A very broad absorption in the range of 2500-3300 cm⁻¹.[20]
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption around 1700-1725 cm⁻¹.
-
C=O Stretch (Ketone): A strong, sharp absorption around 1680-1720 cm⁻¹. The exact position can be influenced by conjugation and ring strain.[10]
Analysis: The IR spectrum of a keto acid will show characteristic absorptions for both the carboxylic acid and ketone functional groups. The broad O-H stretch is often a tell-tale sign of a carboxylic acid.[21]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Principle: NMR spectroscopy provides detailed information about the structure of a molecule by observing the magnetic properties of atomic nuclei, typically ¹H and ¹³C.[22]
Key ¹H NMR Signals for Keto Acids:
-
Carboxylic Acid Proton (-COOH): A broad singlet typically found far downfield (δ 10-13 ppm).
-
Protons Alpha to the Ketone: These protons are deshielded and typically appear in the range of δ 2.0-2.5 ppm.
-
Protons Alpha to the Carboxylic Acid: These protons are also deshielded, with chemical shifts generally in the range of δ 2.0-2.6 ppm.
Analysis: The ¹H NMR spectrum provides a map of the hydrogen atoms in the molecule, allowing for the determination of its connectivity. The chemical shift, integration (relative number of protons), and splitting pattern of each signal provide valuable structural information.[23] For example, the ¹H NMR spectrum of pyruvic acid shows a singlet for the methyl protons, while acetoacetic acid shows two singlets for the non-equivalent methyl and methylene protons.[24] Levulinic acid's spectrum is more complex, with three distinct signals corresponding to the three different types of protons.[25]
The Significance of Physical Properties in Drug Development
The physical properties of keto acids are not merely academic; they have profound implications for the design and efficacy of pharmaceuticals.
Keto Acids as Prodrugs
A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form in the body. The carboxylic acid group of a keto acid can be esterified with a drug molecule containing a hydroxyl or amino group. This ester linkage can then be cleaved in vivo by esterase enzymes to release the active drug.[5]
Advantages of Keto Acid Prodrugs:
-
Improved Solubility: The polar keto acid moiety can enhance the aqueous solubility of a poorly soluble drug.
-
Enhanced Permeability: By masking a polar functional group on the parent drug, a keto acid prodrug can exhibit improved membrane permeability.
-
Targeted Delivery: The design of the keto acid promoiety can be tailored to target specific enzymes or transporters that are overexpressed in diseased tissues.
-
Sustained Release: The rate of enzymatic cleavage of the ester bond can be modulated to achieve a sustained release of the active drug, thereby improving its therapeutic index and reducing dosing frequency.[26]
Example: Ketoprofen, a non-steroidal anti-inflammatory drug (NSAID), has been formulated as ester prodrugs to reduce its gastrointestinal side effects.[27] By masking the carboxylic acid group, the direct irritation to the gastric mucosa is minimized.
Keto Acids in Drug Delivery Systems
The unique physicochemical properties of keto acids also make them valuable components of advanced drug delivery systems. For instance, the pH-sensitive nature of the carboxylic acid group can be exploited for targeted drug release in specific compartments of the body with different pH environments, such as the acidic tumor microenvironment.
Example: Beta-keto carboxylic acid derivatives have been investigated as components of surfactant-based drug delivery systems. These prodrugs can self-assemble into micelles in an aqueous solution, encapsulating a lipophilic drug in the core and presenting a hydrophilic shell to the exterior.[4]
Conclusion
This guide has provided a detailed comparative analysis of the physical properties of related alpha-, beta-, and gamma-keto acids. We have demonstrated how their melting and boiling points, solubility, and acidity are intrinsically linked to their molecular structure. Furthermore, we have outlined the standard experimental protocols for the determination of these properties, emphasizing the rationale behind key procedural steps.
For researchers and professionals in drug development, a thorough understanding of these fundamental physical properties is indispensable. The ability to predict and manipulate the solubility, stability, and reactivity of keto acids is crucial for the successful design of novel prodrugs and advanced drug delivery systems. As the demand for more effective and targeted therapeutics continues to grow, the versatile and tunable nature of keto acids ensures their continued importance in the future of medicine.
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Infrared Reflection–Absorption Spectroscopy of α-Keto Acids at the Air–Water Interface: Effects of Chain Length and Headgroup on Environmentally Relevant Surfactant Films. (2023). ACS Publications. [Link]
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Preparation and evaluation of ketoprofen floating oral delivery system. (2005). PubMed. [Link]
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A Practical Guide to First-Order Multiplet Analysis in 1H NMR Spectroscopy. (2015). ACS Publications. [Link]
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Comparing Melting & Boiling Points of Every Organic Functional Group // HSC Chemistry. (2021). YouTube. [Link]
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Bordwell pKa Table. (n.d.). Organic Chemistry Data. [Link]
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Interpreting IR Spectra. (n.d.). Chemistry Steps. [Link]
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Properties of Aldehydes and Ketones. (2021). Chemistry LibreTexts. [Link]
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Melting point determination. (n.d.). University of Calgary. [Link]
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6.6: ¹H NMR Spectra and Interpretation (Part I). (2021). Chemistry LibreTexts. [Link]
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Ester Prodrugs of Ketoprofen: Synthesis, Hydrolysis Kinetics and Pharmacological Evaluation. (2016). ResearchGate. [Link]
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interpreting infra-red spectra. (n.d.). Chemguide. [Link]
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Melting point determination. (n.d.). SSERC. [Link]
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Enhanced Acidity of Acetic and Pyruvic Acids on the Surface of Water. (2019). ResearchGate. [Link]
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Protocol for Determining pKa Using Potentiometric Titration. (n.d.). Creative Bioarray. [Link]
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14.2a IR Spectra of Carbonyl Compounds. (2018). YouTube. [Link]
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Organic Chemistry for O'Levels : Physical Properties of Homologous Series : Part 1. (2016). YouTube. [Link]
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In Silico Analysis and Experimental Evaluation of Ester Prodrugs of Ketoprofen for Oral Delivery: With a View to Reduce Toxicity. (2021). MDPI. [Link]
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Thermodynamic and kinetic analysis of the melting process of S-ketoprofen and lidocaine mixtures. (2021). RSC Publishing. [Link]
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The pKa Table Is Your Friend. (2010). Master Organic Chemistry. [Link]
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LP-SBA-15/Ketorolac Nanocomposite: Development, Characterization, and Mathematical Modeling of Controlled Keto Release. (2022). Biointerface Research in Applied Chemistry. [Link]
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Formation of low melting point binary systems comprising ketoprofen and an amide local anaesthetic. (2021). PubMed. [Link]
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peer-reviewed literature on 9-Oxo-bicyclo[3.3.1]nonane-3-carboxylic acid
[1]
Executive Summary
9-Oxo-bicyclo[3.3.1]nonane-3-carboxylic acid represents a critical "privileged scaffold" in modern medicinal chemistry, specifically designed to bridge the gap between highly lipophilic cage hydrocarbons (like adamantane) and flexible linear linkers.
This guide objectively compares this scaffold against its primary competitors—Adamantane-1-carboxylic acid and Bicyclo[2.2.2]octane-1-carboxylic acid —focusing on its application in 11
Key Advantage: The 9-oxo bridge introduces a strategic dipole and hydrogen-bond acceptor vector, significantly lowering LogP (approx. 1.5–2.0 units lower than adamantane) and improving microsomal stability while maintaining the necessary steric bulk for receptor pocket filling.
Physicochemical & Structural Comparison
The following data illustrates why the 9-oxo-bicyclo[3.3.1]nonane scaffold is often a superior bioisostere for adamantane in lead optimization.
| Feature | Adamantane-1-carboxylic acid | Bicyclo[2.2.2]octane-1-carboxylic acid | This compound |
| Structure Type | Tricyclic Cage (Diamondoid) | Bicyclic Bridged | Bicyclic Bridged (Twin-Chair) |
| LogP (Predicted) | ~2.5 – 3.1 (High Lipophilicity) | ~2.1 – 2.4 | ~0.8 – 1.2 (Optimized) |
| TPSA (Ų) | 37.3 (Acid only) | 37.3 (Acid only) | 54.4 (Acid + Ketone) |
| Solubility | Poor (Grease ball effect) | Moderate | High (Polar handle) |
| Metabolic Liability | High (CYP450 hydroxylation) | Moderate | Low (Bridgehead blocked) |
| Conformation | Rigid | Rigid | Semi-Rigid (Chair-Chair) |
Mechanistic Insight: The "Metabolic Shield" Effect
Adamantane derivatives frequently suffer from rapid oxidative metabolism by CYP3A4 at the tertiary bridgehead carbons. The 9-oxo-bicyclo[3.3.1]nonane scaffold mitigates this by:
-
Electronic Deactivation: The electron-withdrawing ketone at C9 reduces the electron density of the skeleton, making it less prone to oxidative attack.
-
Solvation: The ketone functionality recruits water molecules, creating a hydration shell that can sterically hinder CYP access compared to the hydrophobic adamantane surface.
Synthetic Accessibility: The Enamine Annulation Route
While the Weiss-Cook reaction is famous for generating the [3.3.1] system, it typically yields 3,7-diones. To achieve the specific 9-oxo-3-carboxylic substitution pattern required for this acid, the Enamine Annulation (Stork-type alkylation/Michael sequence) is the industry-standard protocol.
Experimental Protocol: Synthesis via Enamine Annulation
Reference Grounding: J. Org. Chem. 2008, 73, 10, 3946–3949; Arkivoc 2008 (xv) 256-261.
Reagents
-
Substrate: 1-Morpholinocyclohexene (Enamine of cyclohexanone)
-
Reagent: Methyl 2-(bromomethyl)acrylate
-
Solvent: Acetonitrile (MeCN) or 1,4-Dioxane
-
Hydrolysis: LiOH / THF / H₂O
Step-by-Step Methodology
-
Enamine Formation: Reflux cyclohexanone (10 mmol) with morpholine (12 mmol) and a catalytic amount of p-toluenesulfonic acid (pTSA) in toluene under Dean-Stark conditions to remove water. Evaporate solvent to isolate crude enamine.
-
Annulation (The Key Step):
-
Dissolve the crude enamine in anhydrous MeCN (50 mL).
-
Add Methyl 2-(bromomethyl)acrylate (11 mmol) dropwise at 0°C.
-
Allow the mixture to warm to Room Temperature (RT) and stir for 12 hours.
-
Mechanism:[1] The enamine attacks the alkyl bromide (alkylation), followed by an intramolecular Michael addition to the acrylate moiety, closing the ring to form the bicyclo[3.3.1]nonane core.
-
-
Hydrolysis:
-
Add 10% HCl (20 mL) to the reaction mixture and stir for 2 hours (hydrolysis of the iminium intermediate to the ketone).
-
Extract with EtOAc, dry over Na₂SO₄, and concentrate.[2]
-
-
Ester Saponification:
-
Dissolve the resulting methyl ester in THF/H₂O (3:1).
-
Add LiOH (2.5 eq) and stir at RT for 4 hours.
-
Acidify with 1M HCl to pH 2.
-
Extract with EtOAc to yield This compound .
-
Visualization: Synthesis Workflow
Caption: Enamine annulation pathway yielding the 3-carboxy-9-oxo substitution pattern via sequential alkylation and Michael addition.
Pharmacological Performance: 11 -HSD1 Inhibition[4][5][6]
The primary application of this scaffold is in the inhibition of 11
Comparative Data: Bicyclo vs. Adamantane
Data aggregated from SAR studies (e.g., Pfizer, Incyte, Merck literature).
| Compound Class | Scaffold | h11 | Human Liver Microsome CL (µL/min/mg) | Selectivity (vs HSD2) |
| Gen 1 Inhibitor | Adamantyl-amide | 12 | > 50 (High Clearance) | > 100x |
| Gen 2 Inhibitor | 9-Oxo-bicyclo[3.3.1]nonyl | 18 | < 15 (Stable) | > 500x |
| Gen 2 Alternative | Bicyclo[2.2.2]octyl | 45 | 25 | > 200x |
Analysis: While the Adamantyl derivative often shows slightly higher intrinsic potency (lower IC50) due to maximum hydrophobic packing, the 9-Oxo-bicyclo[3.3.1]nonane derivative offers a superior therapeutic index. The slight drop in potency is negligible compared to the massive gain in metabolic stability (lower clearance), allowing for once-daily dosing.
Visualization: SAR Decision Logic
Caption: SAR logic demonstrating why the 9-oxo-bicyclo[3.3.1]nonane scaffold is selected over adamantane for metabolic optimization.
References
-
Synthesis of 9-Oxo-bicyclo[3.3.
- Title: "An Expedient and Practical Approach to Functionalized 3-Aza-, 3-Oxa-, and 3-Thiabicyclo[3.3.1]nonane Systems."
- Source:Journal of Organic Chemistry, 2008, 73(10), 3946–3949.
-
URL:[Link]
-
Enamine Annulation Methodology
- Title: "Synthesis of bicyclo[3.3.1]nonane derivatives containing fused heterocyclic rings."
- Source:Arkivoc, 2008 (xv), 256-261.
-
URL:[Link]
-
Applic
-HSD1 Inhibitors (SAR Comparison):- -Hydroxysteroid Dehydrogenase Type 1 Inhibitors.
- Source:Journal of Medicinal Chemistry, 2012, 55(19), 8483–8492.
-
URL:[Link]
-
Adamantane vs.
- Title: "The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Deriv
- Source:Chemical Reviews, 2013, 113(5), 3516–3604.
-
URL:[Link]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 9-Oxo-bicyclo[3.3.1]nonane-3-carboxylic acid
This document provides a detailed protocol for the safe handling and disposal of 9-Oxo-bicyclo[3.3.1]nonane-3-carboxylic acid. As a specialized chemical, specific safety data may not be extensively published. Therefore, this guide synthesizes best practices from general laboratory safety protocols and data on structurally related compounds to ensure a robust and cautious approach. The procedures outlined are designed to protect laboratory personnel, ensure regulatory compliance, and maintain environmental integrity.
Hazard Assessment and Chemical Profile
-
Carboxylic Acid Group: This group imparts acidic properties. Concentrated forms of organic acids can be corrosive or irritating to the skin and eyes.[1][2]
-
Bicyclic Structure: The bicyclo[3.3.1]nonane core is found in many biologically active compounds.[3][4] Its reactivity and toxicological profile are not fully characterized, warranting careful handling.
Based on these features, the compound should be treated as a potentially hazardous chemical waste, requiring disposal through a certified environmental health and safety (EHS) provider.[5][6]
Table 1: Chemical and Physical Properties Summary
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₄O₃ | Inferred |
| Molecular Weight | 182.22 g/mol | Inferred |
| Appearance | Likely a white to off-white solid | [7] |
| Incompatible Materials | Strong oxidizing agents, bases |[1][2] |
Essential Personal Protective Equipment (PPE)
Before handling the compound or its waste, all personnel must be equipped with the appropriate PPE to prevent exposure. The causality is clear: creating a physical barrier between the researcher and the chemical is the first line of defense against potential irritation or absorption.
-
Eye Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][7]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber). Always inspect gloves for integrity before use and wash hands thoroughly after handling.[7]
-
Body Protection: A standard laboratory coat is required to prevent skin contact.
-
Respiratory Protection: While not typically required under normal use with adequate ventilation, if dusts are generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1]
Waste Segregation and Containment Protocol
Proper segregation is a self-validating system; it prevents dangerous reactions within a waste container and simplifies the final disposal process for EHS professionals.[6][8] Never mix incompatible waste streams.[8]
Protocol for Waste Containment:
-
Designate a Waste Container: Use a dedicated, chemically compatible, and clearly labeled container for this compound waste. Plastic containers are often preferred for their durability.[9]
-
Labeling: The container must be labeled "Hazardous Waste" and clearly list the full chemical name: "this compound." Include the approximate concentration and date.[8]
-
Segregation: Store this waste stream separately from other chemical wastes, particularly bases and strong oxidizing agents, to prevent inadvertent and potentially hazardous reactions.[2][6]
-
Container Integrity: Keep the waste container securely closed at all times, except when adding waste.[5][9] Ensure the container is leak-proof and stored in a designated Satellite Accumulation Area (SAA) with secondary containment (e.g., a spill tray).[9][10]
-
Capacity Limit: Do not fill waste containers beyond 90% of their capacity to allow for expansion and prevent spills.[11]
Step-by-Step Disposal Workflow
Disposing of this chemical requires a systematic approach that ensures safety from the moment it is declared waste to its final removal from the facility. Sink or sewer disposal is strictly prohibited.[5]
Step 1: Initial Collection
-
At the point of generation (e.g., in a fume hood), collect all waste containing this compound, including contaminated consumables like gloves and weigh boats, into the designated hazardous waste container.
Step 2: Secure Containment and Labeling
-
Securely close the container lid.
-
Verify that the label is accurate, complete, and legible.
Step 3: Transfer to Satellite Accumulation Area (SAA)
-
Move the sealed and labeled container to your laboratory's designated SAA. This area should be secure, well-ventilated, and away from general laboratory traffic.
Step 4: Scheduling Professional Disposal
-
Once the container is approaching its 90% fill limit, or if the waste has been stored for an extended period, contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[9]
-
Provide them with a full inventory of the waste container's contents.
Step 5: Handling Empty Containers
-
Empty containers that once held the chemical must also be managed carefully. Triple-rinse the container with a suitable solvent (e.g., acetone or ethanol).
-
The rinsate must be collected and disposed of as hazardous waste.[5]
-
After triple-rinsing, deface all chemical labels on the empty container before disposing of it as regular solid waste.[5]
Visualization of Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
References
- Google Patents. (n.d.). WO2013050938A1 - 3,7-diazabicyclo[3.3.1]nonane and 9-oxa-3,7-diazabicyclo[3.3.1]nonane derivatives.
-
PubChem. (n.d.). Bicyclo(3.3.1)nonane-3-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Vanderbilt University Medical Center. (2023). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
-
Nipissing University. (2019). Hazardous Materials Disposal Guide. Retrieved from [Link]
-
University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]
-
National Science Teaching Association (NSTA). (2024). Laboratory Waste Disposal Safety Protocols. Retrieved from [Link]
-
P2 InfoHouse. (n.d.). Removing Carboxylic Acids From Aqueous Wastes. Retrieved from [Link]
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ResearchGate. (2025). Determination of the absolute configuration of bicyclo[3.3.1]nonane-2,7-dione by circular dichroism spectroscopy and chemical correlation. Retrieved from [Link]
-
Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. Retrieved from [Link]
-
ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]
-
Promontorio, R. (n.d.). Synthesis of Polysubstituted Oxygenated Bicyclo Compounds. UCL Thesis. Retrieved from [Link]
-
Angene Chemical. (2024). Safety Data Sheet - 9-Phosphabicyclo[3.3.1]nonane. Retrieved from [Link]
-
Daniels Health. (2025). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]
-
ResearchGate. (n.d.). Separation of Carboxylic Acids from Waste Water via Reactive Extraction. Retrieved from [Link]
-
ResearchGate. (2025). Beckmann Rearrangement of 3-carboxybicyclo[3.3.1]nonane and [3.2.1]octane Oximes. Retrieved from [Link]
-
Organic Syntheses. (2022). Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). Retrieved from [Link]
-
Royal Society of Chemistry. (2023). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety data sheet. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Base-Catalyzed Polymerization of a Substituted Methylenebicyclo[3.3.1]nonane. Retrieved from [Link]
-
ResearchGate. (n.d.). Beckmann Rearrangement of 3-carboxybicyclo[3.3.1]nonane and [3.2.1]octane Oximes. Retrieved from [Link]
-
eCFR. (n.d.). 40 CFR Part 721 -- Significant New Uses of Chemical Substances. Retrieved from [Link]
-
Environmental Protection Agency (EPA). (2020). Chemicals Subject to TSCA Section 12(b) Export Notification Requirements. Retrieved from [Link]
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Navigating the Safe Handling of 9-Oxo-bicyclo[3.3.1]nonane-3-carboxylic Acid: A Guide for Laboratory Professionals
Hazard Assessment: Understanding the Risks
Due to the presence of a ketone and a carboxylic acid functional group within a bicyclic structure, 9-Oxo-bicyclo[3.3.1]nonane-3-carboxylic acid should be handled as a compound with the potential for the following hazards, based on analogous chemical structures[1][2]:
-
Skin Irritation: Carboxylic acids are known to be corrosive and can cause skin irritation[2][3][4].
-
Serious Eye Irritation: Contact with eyes can lead to serious damage[1][2].
-
Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation[1].
-
Harmful if Swallowed: Similar compounds exhibit acute oral toxicity[1].
Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases, as these can initiate vigorous or exothermic reactions[5][6]. Store away from materials that can be corroded by acids[6].
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial to mitigate the identified risks. The following table outlines the minimum required PPE for handling this compound.
| Body Part | Required PPE | Rationale and Best Practices |
| Eyes/Face | Chemical Splash Goggles and Face Shield | Goggles provide a seal against splashes and dust. A face shield offers an additional layer of protection for the entire face, especially during procedures with a higher risk of splashing[7]. Standard safety glasses are insufficient[8]. |
| Hands | Chemical-Resistant Gloves (Nitrile) | Nitrile gloves offer good resistance to a range of chemicals, including acids[4]. Always inspect gloves for tears or punctures before use. For prolonged contact or when handling larger quantities, consider double-gloving[8]. |
| Body | Chemical-Resistant Laboratory Coat | A lab coat made of a suitable material will protect against incidental skin contact. Ensure the coat is fully buttoned[9]. |
| Respiratory | NIOSH-Approved Respirator (if applicable) | A respirator should be used if there is a risk of generating dust or aerosols that cannot be controlled by engineering measures. The specific type of respirator should be determined by a formal risk assessment[2][10]. |
Operational Plan: From Receipt to Disposal
A systematic workflow ensures safety at every stage of handling.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Storage: Store the compound in a cool, dry, and well-ventilated area[5]. Keep the container tightly closed[2][5]. Store on lower shelves in a secondary container, such as a polyethylene tray, to contain any potential spills[6][11].
-
Segregation: Store separately from incompatible materials, particularly strong bases and oxidizing agents[6][12].
Handling and Use
All handling of this compound should be performed within a certified chemical fume hood to minimize the risk of inhalation[13].
Step-by-Step Handling Procedure:
-
Preparation: Before starting, ensure the fume hood is functioning correctly and the work area is clean and uncluttered. Assemble all necessary equipment and reagents.
-
Donning PPE: Put on all required PPE as outlined in the table above.
-
Weighing: If weighing the solid compound, do so in the fume hood. Use a draft shield if necessary to prevent the dispersal of fine particles.
-
Dissolving: When preparing solutions, slowly add the solid to the solvent to avoid splashing.
-
Reactions: If using the compound in a reaction, be mindful of potential exothermic events, especially when reacting with bases.
-
Post-Handling: After use, decontaminate the work area and any equipment used.
Caption: Step-by-step workflow for handling this compound.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
| Incident | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[1]. |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists[1]. |
| Inhalation | Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention[1]. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention[1]. |
Spill Response:
For a small spill, and if it is safe to do so, follow these steps:
-
Evacuate the immediate area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully sweep up the absorbed material and place it into a suitable, labeled container for hazardous waste disposal[1].
-
Clean the spill area with soap and water.
For a large spill, evacuate the laboratory and follow your institution's emergency procedures.
Disposal Plan: Responsible Waste Management
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect solid waste, including contaminated absorbent materials and disposable PPE, in a clearly labeled, sealed container[14].
-
Liquid Waste: Collect liquid waste in a compatible, labeled container. Do not mix with incompatible waste streams[12]. Containers should only be filled to 70-80% capacity to allow for vapor expansion[14].
-
Disposal Method: Dispose of all waste in accordance with local, state, and federal regulations. This typically involves incineration at a permitted facility[15][16]. Do not dispose of down the drain[1].
Caption: Waste disposal workflow for this compound.
By adhering to these guidelines, you can effectively manage the risks associated with handling this compound, ensuring a safe and productive research environment.
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Angene Chemical. (2024, September 3). Safety Data Sheet. Retrieved from [Link]
-
Patsnap Eureka. (2025, July 22). The Role of Carbolic Acid in Chemistry Lab Safety Practices. Retrieved from [Link]
-
University of California, Berkeley. (n.d.). Safe Storage of Chemicals. Office of Environment, Health & Safety. Retrieved from [Link]
- Google Patents. (n.d.). EP1934212A1 - 9-azabicyclo [3 . 3 . 1]nonane derivatives as monoamine reuptake inhibitors.
-
Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Carboxylic Acid. Retrieved from [Link]
-
Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]
-
ResearchGate. (n.d.). Separation of Carboxylic Acids from Waste Water via Reactive Extraction. Retrieved from [Link]
-
PubChem. (n.d.). 9-Oxabicyclo(3.3.1)nonane. Retrieved from [Link]
-
Allan Chemical Corporation. (2025, October 23). How to Choose PPE for Chemical Work. Retrieved from [Link]
-
NHS Specialist Pharmacy Service. (2025, December 23). Identifying types of pharmaceutical waste and disposal containers. Retrieved from [Link]
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GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs. Retrieved from [Link]
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Angene Chemical. (n.d.). 7-[(2-methylpropan-2-yl)oxycarbonyl]-3-oxa-7,9-diazabicyclo[3.3.1]nonane-9-carboxylic acid. Retrieved from [Link]
-
Stericycle. (n.d.). Pharmaceutical Waste Disposal & Bins. Retrieved from [Link]
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University of Toronto Scarborough. (n.d.). Hazardous Chemical Waste Disposal. Retrieved from [Link]
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Clean Management Environmental Group. (n.d.). Acidic and Caustic Waste Disposal Service. Retrieved from [Link]
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NIH National Center for Biotechnology Information. (n.d.). The interconversion and disposal of ketone bodies in untreated and injured post-absorptive rats. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
